molecular formula C28H34O8 B024651 Uliginosin B CAS No. 19809-79-1

Uliginosin B

カタログ番号: B024651
CAS番号: 19809-79-1
分子量: 498.6 g/mol
InChIキー: JJUVIYDZIBWTQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uliginosin B is a natural dimeric acylphloroglucinol (DAP) isolated from various Hypericum species. This compound is of significant interest in pharmacological research due to its potent, selective biological activities and multifaceted mechanism of action. Key Research Applications and Value: Antifungal Research: this compound exhibits strong growth inhibition against pathogenic Candida species, including strains resistant to conventional antifungals like fluconazole. Its activity occurs at low micromolar concentrations (3-32 µM), with studies showing reduced or absent cytotoxicity on human cell lines, indicating a selective antifungal profile . A chemogenomic screen of a related compound suggests its mechanism may involve fungal target genes important for cell cycle regulation and cytoskeleton assembly . Neuroscience Research: this compound has demonstrated compelling activity in models of nociception and depression. Its antinociceptive effect is mediated through the modulation of the dopaminergic and opioid systems, as well as the adenosinergic system, specifically by activating A 1 and A 2A receptors and modulating ecto-5'-nucleotidase activity . Its antidepressant-like effect is linked to the inhibition of monoamine neuronal reuptake. Proposed Mechanism of Action: The inhibition of monoamine uptake is achieved without direct binding to their respective neuronal transporters. Instead, evidence suggests this compound alters the Na + gradient crucial for transporter function by inhibiting Na + ,K + -ATPase activity in the cerebral cortex . This multifaceted mechanism distinguishes it from many standard agents. Source: Sourced from Hypericum plants, this compound represents a novel molecular scaffold for developing new antifungal and central nervous system (CNS) active agents. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

19809-79-1

分子式

C28H34O8

分子量

498.6 g/mol

IUPAC名

4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3

InChIキー

JJUVIYDZIBWTQA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

正規SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O

他のCAS番号

10-00-4

同義語

uliginosin B

製品の起源

United States

Foundational & Exploratory

The Natural Provenance of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its promising pharmacological activities, including antidepressant, analgesic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its isolation, and insights into its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in various species of the plant genus Hypericum, commonly known as St. John's Wort. Its presence has been confirmed in a range of Hypericum species, making this genus the exclusive natural source identified to date.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different Hypericum species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content in various Hypericum species.

Plant SpeciesPlant PartConcentration (% w/w)Analytical MethodReference(s)
Hypericum caprifoliatumFlowersup to 0.188%HPLC[1]
Hypericum polyanthemumAerial Parts (Cyclohexane Extract)16%Not specified[2]
Hypericum myrianthumNot specifiedNot specifiedHPLC[1]
Hypericum carinatumNot specifiedNot specifiedHPLC[1]
Hypericum uliginosumNot specifiedNot specifiedIsolation[3][4]
Hypericum mexicanumLipophilic ExtractNot specifiedBioassay-guided isolation[5]
Hypericum japonicumNot specifiedReported PresenceNot specified[6]

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of chromatographic techniques. Below are detailed methodologies synthesized from the available scientific literature.

Extraction of this compound from Hypericum polyanthemum

This protocol is based on methods described for the extraction of acylphloroglucinols from Hypericum species.

1. Plant Material Preparation:

  • Collect the aerial parts of Hypericum polyanthemum during its flowering stage.

  • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Macerate the powdered plant material with cyclohexane (B81311) or n-hexane at room temperature for 24-48 hours with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude cyclohexane/hexane extract.

Isolation and Purification of this compound

The crude extract is a complex mixture of compounds requiring further separation to isolate this compound.

1. Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

  • Visualization: Observe the plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Pool the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major phloroglucinol (B13840) spot.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional, for higher purity):

  • For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Detection: UV detector at 220 nm or 280 nm.

  • Collect the peak corresponding to this compound.

Quantitative Analysis of this compound by HPLC

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) with a guard column.[1]

  • Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water, containing 0.01% trifluoroacetic acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: Accurately weigh the dried extract, dissolve it in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

4. Quantification:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Biosynthesis of this compound

The biosynthesis of dimeric acylphloroglucinols like this compound in Hypericum species is proposed to start from the monomeric precursor, phlorisobutyrophenone (B1231217) (PIB). The pathway involves the formation of phloroglucinol and filicinic acid moieties, which then undergo dimerization.

Biosynthesis_of_Uliginosin_B Isobutyryl_CoA Isobutyryl-CoA PKS Type III PKS Isobutyryl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS PIB Phlorisobutyrophenone (PIB) Phloroglucinol_Moiety Phloroglucinol Moiety PIB->Phloroglucinol_Moiety Modification Filicinic_Acid_Moiety Filicinic Acid Moiety PIB->Filicinic_Acid_Moiety Modification Dimerization Dimerization Phloroglucinol_Moiety->Dimerization Filicinic_Acid_Moiety->Dimerization Uliginosin_B This compound PKS->PIB Condensation & Cyclization Dimerization->Uliginosin_B

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathway of this compound's Antidepressant-like Action

The antidepressant-like effects of this compound are attributed to its ability to inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This is achieved not by direct binding to the monoamine transporters, but by modulating the activity of the Na+,K+-ATPase pump, which maintains the sodium gradient essential for transporter function.

Uliginosin_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Uliginosin_B This compound NaK_ATPase Na+,K+-ATPase Uliginosin_B->NaK_ATPase Stimulates Na_gradient Increased Extracellular Na+ Gradient NaK_ATPase->Na_gradient Enhances DAT Dopamine Transporter (DAT) Na_gradient->DAT Drives Reuptake SERT Serotonin Transporter (SERT) Na_gradient->SERT Drives Reuptake NET Norepinephrine Transporter (NET) Na_gradient->NET Drives Reuptake Dopamine_in Dopamine DAT->Dopamine_in Serotonin_in Serotonin SERT->Serotonin_in Norepinephrine_in Norepinephrine NET->Norepinephrine_in Dopamine_out Dopamine Dopamine_out->DAT Reuptake Serotonin_out Serotonin Serotonin_out->SERT Reuptake Norepinephrine_out Norepinephrine Norepinephrine_out->NET Reuptake note This compound indirectly inhibits monoamine reuptake by enhancing the Na+ gradient, which is crucial for transporter function, leading to increased neurotransmitter levels in the synaptic cleft.

References

The Discovery, Isolation, and Characterization of Uliginosin B from Hypericum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a prominent dimeric acylphloroglucinol, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. First isolated from Hypericum uliginosum, this natural product has since been identified in several other Hypericum species, including H. polyanthemum, H. myrianthum, H. japonicum, and H. mexicanum[1]. Structurally, this compound is characterized by a filicinic acid moiety linked to a phloroglucinol (B13840) derivative. Its discovery has paved the way for investigations into its biological activities, revealing promising antidepressant-like and antinociceptive effects. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound, tailored for professionals in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the yield and biological activity of this compound.

Table 1: Yield of this compound from Various Hypericum Species

Hypericum SpeciesPlant PartExtraction SolventReported Yield (% w/w)
H. caprifoliatumFlowersNot SpecifiedUp to 0.188
H. myrianthumAerial PartsHexaneNot explicitly quantified, but present
H. japonicumWhole PlantNot SpecifiedNot explicitly quantified, but present
H. polyanthemumAerial PartsCyclohexane (B81311)Not explicitly quantified, but is a main phloroglucinol derivative

Table 2: In Vitro Biological Activity of this compound

TargetAssayIC50 Value (nM)
Dopamine Transporter (DAT)Synaptosomal Uptake Inhibition90 ± 38
Serotonin Transporter (SERT)Synaptosomal Uptake Inhibition252 ± 13
Noradrenaline Transporter (NET)Synaptosomal Uptake Inhibition280 ± 48

Experimental Protocols

Isolation and Purification of this compound from Hypericum polyanthemum

This protocol is a synthesized methodology based on literature reports for the isolation and purification of this compound.

a. Plant Material and Extraction:

  • Obtain dried and powdered aerial parts of Hypericum polyanthemum.

  • Perform an exhaustive extraction with cyclohexane at room temperature.

  • Concentrate the resulting extract under reduced pressure to yield a crude cyclohexane extract.

b. Column Chromatography:

  • Subject the crude cyclohexane extract to column chromatography on silica (B1680970) gel 60.

  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

c. Preparative Thin-Layer Chromatography (pTLC):

  • Pool the this compound-rich fractions and concentrate.

  • Apply the concentrated fraction to preparative silica gel GF254 plates.

  • Develop the plates using a solvent system of n-hexane:dichloromethane (1:1 v/v).

  • Visualize the bands under UV light (254 nm) and scrape the band corresponding to this compound.

  • Elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or acetone) and evaporate the solvent to obtain purified this compound.

d. Purity Assessment:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

Structural Elucidation of this compound

The structure of this compound is confirmed through a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

  • Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern of the isolated compound.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6).

  • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.

  • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity of the atoms within the molecule.

Table 3: Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Characteristic signals for aromatic protons, methyl groups, and methylene (B1212753) bridge protons.
¹³C NMR Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.
ESI-MS Provides the molecular ion peak [M-H]⁻, confirming the molecular formula C28H34O8.

Signaling Pathways and Mechanisms of Action

Antidepressant-like Activity

This compound exhibits antidepressant-like effects primarily through the modulation of the monoaminergic system. Unlike typical antidepressants, it does not directly bind to and block monoamine transporters. Instead, its mechanism is linked to the inhibition of Na+,K+-ATPase.

dot

Antidepressant_Mechanism UliginosinB This compound NaK_ATPase Na+,K+-ATPase UliginosinB->NaK_ATPase Inhibits Na_Gradient Increased Intracellular Na+ Decreased Na+ Gradient NaK_ATPase->Na_Gradient Disrupts MonoamineTransporter Monoamine Transporters (DAT, SERT, NET) Na_Gradient->MonoamineTransporter Reduces Driving Force MonoamineUptake Reduced Monoamine Reuptake Na_Gradient->MonoamineUptake Inhibits MonoamineTransporter->MonoamineUptake Mediates SynapticMonoamines Increased Synaptic Monoamines MonoamineUptake->SynapticMonoamines Leads to AntidepressantEffect Antidepressant-like Effect SynapticMonoamines->AntidepressantEffect Results in Antinociceptive_Mechanism cluster_monoaminergic Monoaminergic System cluster_adenosinergic Adenosinergic System cluster_opioid Opioid System UliginosinB This compound MonoamineUptake Inhibition of Monoamine Reuptake UliginosinB->MonoamineUptake A1_Receptor Adenosine A1 Receptor UliginosinB->A1_Receptor Activates A2A_Receptor Adenosine A2A Receptor UliginosinB->A2A_Receptor Activates Dopaminergic Dopaminergic System MonoamineUptake->Dopaminergic AntinociceptiveEffect Antinociceptive Effect MonoamineUptake->AntinociceptiveEffect OpioidSystem Indirect Opioid System Activation Dopaminergic->OpioidSystem Modulates A1_Receptor->AntinociceptiveEffect A2A_Receptor->AntinociceptiveEffect OpioidSystem->AntinociceptiveEffect

References

Uliginosin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B is a naturally occurring dimeric acylphloroglucinol that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from various Hypericum species, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a dimeric structure formed from filicinic acid and phloroglucinol (B13840) moieties. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₈H₃₄O₈[1][2]
Molecular Weight 498.57 g/mol [1][2]
IUPAC Name 4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one[1]
CAS Number 19809-79-1[1]
Appearance Pale yellow crystals[3]
Melting Point 139.5-142.0 °C[3]
UV Absorption (in cyclohexane) λmax 230 nm, 270 nm[3]
Solubility Soluble in organic solvents such as hexane (B92381) and cyclohexane.[4][[“]]

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of pharmacological effects, including antinociceptive, antidepressant-like, and antifungal activities. These effects are mediated through complex interactions with multiple signaling pathways.

Antinociceptive Activity

This compound has demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models.[6] Its mechanism of action is multifaceted and involves the modulation of several key neurotransmitter systems.

  • Monoaminergic System: this compound indirectly activates dopaminergic and opioid systems.[6] It inhibits the reuptake of dopamine (B1211576), leading to an increased concentration of this neurotransmitter in the synaptic cleft and subsequent activation of dopamine receptors.[6] The antinociceptive effect is abolished by the dopamine D2 receptor antagonist sulpiride (B1682569) and the general opioid antagonist naloxone.[6]

  • Glutamatergic System: The antinociceptive effect of this compound is significantly reduced by the NMDA receptor antagonist MK-801, indicating an interaction with the glutamatergic system.[4]

  • Adenosinergic System: The adenosinergic system plays a crucial role in the antinociceptive action of this compound. Its effects are prevented by the selective adenosine (B11128) A1 receptor antagonist DPCPX and the selective A2A receptor antagonist ZM 241385.[7] Furthermore, this compound's effect is completely blocked by an inhibitor of ecto-5'-nucleotidase, an enzyme responsible for the production of adenosine from AMP.[7] This suggests that this compound enhances adenosinergic signaling, contributing to its analgesic properties.[7]

Antidepressant-Like Activity

This compound has shown promising antidepressant-like activity in animal models.[[“]] This activity is primarily attributed to its influence on the monoaminergic system.

  • Monoamine Reuptake Inhibition: this compound inhibits the synaptosomal uptake of dopamine (IC₅₀ = 90 ± 38 nM), serotonin (B10506) (IC₅₀ = 252 ± 13 nM), and noradrenaline (IC₅₀ = 280 ± 48 nM).[[“]] Notably, it does not bind directly to the monoamine transporters, suggesting an indirect mechanism of action.[[“]]

  • Receptor Involvement: The antidepressant-like effect is prevented by antagonists of dopamine D1 (SCH 23390) and D2 (sulpiride) receptors, α1 (prazosin) and α2 (yohimbine) adrenoceptors, and by the inhibition of serotonin synthesis (pCPA).[[“]]

  • Na+,K+-ATPase Activity: this compound has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex of mice. This action may alter the Na+ gradient across neuronal membranes, which in turn could affect the function of monoamine transporters that are dependent on this gradient.[8]

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of this compound and related dimeric acylphloroglucinols.[9]

  • Activity against Candida: this compound and its derivatives have demonstrated strong anti-Candida activity, including against fluconazole-resistant strains, with fungal growth inhibition observed at micromolar concentrations (3 to 32 µM).[9][10]

  • Mechanism of Action: A chemogenomic screen of a related compound, 3′prenyl this compound, revealed that it targets genes involved in cell cycle regulation and cytoskeleton assembly in fungi.[9] This suggests a novel mechanism of antifungal action that could be exploited for the development of new antifungal agents.

Table 2: Summary of Biological Activities and IC₅₀/Effective Doses

Biological ActivityKey FindingsIC₅₀ / Effective DoseSource(s)
Antinociceptive Mediated by dopaminergic, opioid, glutamatergic, and adenosinergic systems.15 mg/kg (i.p.) in mice[4][6][7]
Antidepressant-Like Inhibition of dopamine, serotonin, and noradrenaline reuptake.10 mg/kg (p.o.) in mice; Dopamine uptake IC₅₀: 90 ± 38 nM; Serotonin uptake IC₅₀: 252 ± 13 nM; Noradrenaline uptake IC₅₀: 280 ± 48 nM[[“]][8]
Antifungal Inhibition of Candida growth, including resistant strains.3 to 32 µM[9][10]

Experimental Protocols

Isolation of this compound from Hypericum species

A common method for the isolation of this compound involves bioassay-guided fractionation of a lipophilic extract from the aerial parts of Hypericum species, such as Hypericum mexicanum or Hypericum polyanthemum.[4][9]

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a non-polar solvent like hexane.[4]

  • Partitioning: The resulting hexane extract is then partitioned to separate compounds based on their polarity.

  • Chromatography: The active fraction is subjected to silica (B1680970) gel column chromatography. Elution with a gradient of solvents (e.g., n-hexane/ethyl acetate) allows for the separation of different compounds.[10]

  • Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC).[10]

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).[9]

Synthesis of this compound

A reproducible synthesis for this compound has been reported, providing a viable alternative to its isolation from natural sources, which can be limited.[11] The synthesis involves a multi-step process that is not fully detailed in the initial literature but is described as reproducible. Further investigation of the cited literature is recommended for the full, detailed protocol.

In vivo Assessment of Antinociceptive Activity (Hot-Plate Test)

The hot-plate test is a standard method to evaluate the analgesic properties of a compound in rodents.[4]

  • Animals: Male mice are used for the experiment.

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 1 °C) is used.

  • Procedure:

    • Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • This compound (e.g., 15 and 90 mg/kg) is administered intraperitoneally (i.p.).[4]

    • The latency to the nociceptive response is measured at different time points after administration.

  • Mechanism of Action Studies: To investigate the involvement of different receptor systems, specific antagonists are administered prior to this compound. Examples include:

    • Monoaminergic System: Prazosin (α1 antagonist), yohimbine (B192690) (α2 antagonist), pCPA (serotonin synthesis inhibitor).[4]

    • Glutamatergic System: MK-801 (NMDA receptor antagonist).[4]

    • Adenosinergic System: DPCPX (A1 antagonist), ZM 241385 (A2A antagonist), AMPCP (ecto-5'-nucleotidase inhibitor).[7]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Antidepressant-Like Signaling Pathway

UliginosinB_Antidepressant_Pathway cluster_UliginosinB This compound Action cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron This compound This compound Monoamine Transporters Monoamine Transporters This compound->Monoamine Transporters Inhibits (Indirectly) Increased Monoamines Increased Dopamine, Serotonin, Noradrenaline Monoamine Transporters->Increased Monoamines Blocks Reuptake D1/D2 Receptors D1/D2 Receptors Increased Monoamines->D1/D2 Receptors Alpha1/Alpha2 Adrenoceptors Alpha1/Alpha2 Adrenoceptors Increased Monoamines->Alpha1/Alpha2 Adrenoceptors Serotonin Receptors Serotonin Receptors Increased Monoamines->Serotonin Receptors Downstream Signaling Downstream Signaling Cascades D1/D2 Receptors->Downstream Signaling Alpha1/Alpha2 Adrenoceptors->Downstream Signaling Serotonin Receptors->Downstream Signaling Antidepressant Effect Antidepressant Effect Downstream Signaling->Antidepressant Effect

Caption: this compound's antidepressant-like signaling pathway.

Antinociceptive Signaling Pathway

UliginosinB_Antinociceptive_Pathway cluster_Adenosinergic Adenosinergic System cluster_Glutamatergic Glutamatergic System cluster_Monoaminergic Monoaminergic System This compound This compound Ecto-5'-nucleotidase Ecto-5'-nucleotidase This compound->Ecto-5'-nucleotidase Modulates NMDA Receptor NMDA Receptor This compound->NMDA Receptor Inhibits Dopamine/Opioid Systems Dopamine/Opioid Systems This compound->Dopamine/Opioid Systems Indirectly Activates Increased Adenosine Increased Adenosine Ecto-5'-nucleotidase->Increased Adenosine Increases Production A1/A2A Receptors A1/A2A Receptors Increased Adenosine->A1/A2A Receptors Activates Antinociceptive Effect Antinociceptive Effect A1/A2A Receptors->Antinociceptive Effect NMDA Receptor->Antinociceptive Effect Dopamine/Opioid Systems->Antinociceptive Effect

Caption: this compound's multifaceted antinociceptive signaling.

Conclusion

This compound is a compelling natural product with a complex chemical structure and a wide array of biological activities. Its ability to modulate multiple key signaling pathways, including the monoaminergic, glutamatergic, and adenosinergic systems, underscores its potential as a lead compound for the development of new drugs for pain, depression, and fungal infections. The detailed information on its properties and experimental protocols provided in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecule. Further investigation into its synthesis, downstream signaling cascades, and clinical efficacy is warranted.

References

The Biosynthesis of Uliginosin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthetic Pathway of a Promising Acylphloroglucinol

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Uliginosin B, a dimeric acylphloroglucinol with significant pharmacological potential, primarily found in plants of the Hypericum genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of this compound.

Introduction to this compound

This compound is a complex secondary metabolite belonging to the class of dimeric acylphloroglucinols. These compounds are characterized by a core structure derived from the dimerization of two monomeric phloroglucinol (B13840) units. This compound has garnered scientific interest due to its potential biological activities. It is predominantly found in various Hypericum species, which have a long history of use in traditional medicine. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering or synthetic biology approaches, paving the way for further pharmacological investigation and drug development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with fundamental building blocks from primary metabolism and proceeds through a series of enzymatic reactions to form the complex dimeric structure. The proposed pathway can be broadly divided into three key stages:

  • Formation of the Phlorisobutyrophenone (PIBP) Monomer: This stage involves the synthesis of the first monomeric precursor, a derivative of phlorisobutyrophenone.

  • Formation of the Filicinic Acid Monomer: The second monomeric unit, a derivative of filicinic acid, is synthesized through a distinct branch of the pathway.

  • Dimerization and Final Modification: The two monomeric precursors undergo a crucial dimerization step, followed by any final modifications, to yield this compound.

Stage 1: Biosynthesis of the Phlorisobutyrophenone (PIBP) Monomer

The biosynthesis of the PIBP core is initiated by the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a Type III Polyketide Synthase (PKS) , specifically an isobutyrophenone synthase (BUS) . Type III PKSs are homodimeric enzymes that iteratively catalyze the decarboxylative condensation of malonyl-CoA with a starter CoA-ester, in this case, isobutyryl-CoA. The resulting polyketide chain undergoes intramolecular C6->C1 Claisen condensation to form the aromatic phloroglucinol ring.

PIBP_Biosynthesis cluster_precursors Precursors cluster_enzyme Enzymatic Reaction cluster_product Product Isobutyryl-CoA Isobutyryl-CoA BUS Isobutyrophenone Synthase (BUS) (Type III PKS) Isobutyryl-CoA->BUS Starter unit 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->BUS Extender units PIBP_Monomer Phlorisobutyrophenone (PIBP) Monomer BUS->PIBP_Monomer Condensation & Cyclization

Figure 1: Biosynthesis of the Phlorisobutyrophenone (PIBP) Monomer.
Stage 2: Biosynthesis of the Filicinic Acid Monomer

The precise biosynthetic pathway for the filicinic acid moiety in Hypericum species is less well-defined. However, it is generally accepted that filicinic acid and its derivatives are also of polyketide origin. The biosynthesis likely involves the condensation of acetyl-CoA with several molecules of malonyl-CoA, followed by cyclization and subsequent modifications, such as C- and O-methylation, catalyzed by specific enzymes. Further research, including isotopic labeling studies and enzyme characterization, is required to fully elucidate this branch of the pathway.

Stage 3: Dimerization and Formation of this compound

The cornerstone of this compound biosynthesis is the dimerization of the PIBP and filicinic acid monomers. It is hypothesized that this crucial step is catalyzed by a Berberine Bridge Enzyme (BBE)-like protein . BBE-like enzymes are FAD-dependent oxidases known to catalyze oxidative C-C bond formation, leading to the formation of cyclic structures. In the case of this compound, the BBE-like enzyme would likely catalyze an oxidative coupling reaction between the two monomeric precursors, forming the methylene (B1212753) bridge that characterizes the dimeric structure. Subsequent enzymatic modifications, if any, would then lead to the final this compound molecule.

Uliginosin_B_Dimerization cluster_enzyme Enzymatic Reaction cluster_product Final Product PIBP_Monomer PIBP Derivative BBE_like Berberine Bridge Enzyme (BBE)-like Protein PIBP_Monomer->BBE_like Filicinic_Acid_Monomer Filicinic Acid Derivative Filicinic_Acid_Monomer->BBE_like Uliginosin_B This compound BBE_like->Uliginosin_B Oxidative Dimerization Protein_Purification_Workflow Transformation Transformation of E. coli Overnight_Culture Overnight Culture Transformation->Overnight_Culture Large_Scale_Culture Large Scale Culture Overnight_Culture->Large_Scale_Culture Induction IPTG Induction Large_Scale_Culture->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Wash Wash Step Affinity_Chromatography->Wash Elution Elution of Protein Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis

Uliginosin B: A Novel Antidepressant Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uliginosin B, a phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has demonstrated significant antidepressant-like activity in preclinical models. Its mechanism of action diverges from classical antidepressants, presenting a promising new avenue for therapeutic development. This document provides a comprehensive technical overview of the molecular mechanisms underlying the antidepressant effects of this compound, with a focus on its unique interaction with the monoaminergic system and its modulation of neuronal ion gradients. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and development.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments. The majority of existing antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), primarily act by directly blocking the binding of monoamines to their respective transporters.[1] this compound, a natural compound, exhibits potent antidepressant-like effects through a novel mechanism that does not involve direct competition for the binding sites on monoamine transporters.[2][3][4][5][6] This distinction positions this compound as a lead compound for a new generation of antidepressant drugs.

Core Mechanism of Action: Indirect Monoamine Reuptake Inhibition

The primary antidepressant-like activity of this compound stems from its ability to inhibit the presynaptic reuptake of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE).[3][6] However, unlike conventional antidepressants, this compound does not bind directly to the monoamine transporter proteins.[2][3][4][5][6] Instead, it is hypothesized to modulate the activity of Na+,K+-ATPase, an enzyme crucial for maintaining the sodium gradient across the neuronal membrane.[2][4][5] This alteration of the Na+ gradient indirectly impairs the function of the sodium-dependent monoamine transporters, leading to an increase in the synaptic availability of these neurotransmitters.[2][4]

Signaling Pathway Diagram

UliginosinB_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UliginosinB This compound NaK_ATPase Na+,K+-ATPase UliginosinB->NaK_ATPase Activates Transporter Monoamine Transporter (DAT, SERT, NET) UliginosinB->Transporter Indirectly Inhibits (via Na+ gradient) Na_gradient ↓ Intracellular Na+ ↑ Extracellular Na+ NaK_ATPase->Na_gradient Maintains Na_gradient->Transporter Drives Monoamines_pre Monoamines (DA, 5-HT, NE) Transporter->Monoamines_pre Reuptake Monoamines_synapse ↑ Synaptic Monoamines Monoamines_pre->Monoamines_synapse Increased Availability Synaptic_Vesicle Synaptic Vesicle Receptors Postsynaptic Receptors (D1, D2, α1, α2, etc.) Monoamines_synapse->Receptors Binds to Antidepressant_Effect Antidepressant Effect Receptors->Antidepressant_Effect Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Monoamine Uptake Inhibition
NeurotransmitterIC50 (nM)Source
Dopamine90 ± 38[3][6]
Serotonin252 ± 13[3][6]
Noradrenaline280 ± 48[3][6]
Table 2: In Vivo Behavioral Studies in Mice
TestAnimal ModelDose (p.o.)EffectSource
Forced Swimming Test (FST)Mice10 mg/kgReduced immobility time[2][3][4][6]
Tail Suspension Test (TST)Mice10 mg/kgReduced immobility time[2][4]
Open-Field TestMice10 mg/kgNo alteration in locomotor activity[3][6]

Experimental Protocols

Synaptosomal Monoamine Uptake Assay

This assay is crucial for determining the inhibitory effect of this compound on monoamine reuptake.

Monoamine_Uptake_Assay start Start prep_synaptosomes Prepare Synaptosomes from rodent brain tissue (e.g., striatum, cortex) start->prep_synaptosomes preincubation Pre-incubate synaptosomes with this compound or vehicle control prep_synaptosomes->preincubation add_radiolabeled Add radiolabeled monoamine ([3H]DA, [3H]5-HT, or [3H]NE) preincubation->add_radiolabeled incubation Incubate at 37°C to allow for uptake add_radiolabeled->incubation terminate_uptake Terminate uptake by rapid filtration and washing with ice-cold buffer incubation->terminate_uptake quantify_radioactivity Quantify radioactivity in synaptosomes using liquid scintillation counting terminate_uptake->quantify_radioactivity calculate_ic50 Calculate IC50 values quantify_radioactivity->calculate_ic50

Caption: Workflow for the synaptosomal monoamine uptake assay.

Methodology:

  • Synaptosome Preparation: Brain regions rich in monoaminergic terminals (e.g., striatum for dopamine, cerebral cortex for serotonin and noradrenaline) are homogenized in a suitable buffer. Synaptosomes are then isolated by differential centrifugation.

  • Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

  • Uptake Initiation: Radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) are added to initiate the uptake process.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Forced_Swimming_Test start Start animal_treatment Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle to mice start->animal_treatment pre_test_session Pre-test Session (Day 1): Place mouse in water-filled cylinder for 15 minutes animal_treatment->pre_test_session test_session Test Session (Day 2, 24h later): Place mouse back in cylinder for 6 minutes pre_test_session->test_session record_behavior Record behavior during the last 4 minutes of the test session test_session->record_behavior measure_immobility Measure the duration of immobility (floating without struggling) record_behavior->measure_immobility analyze_data Analyze Data: Compare immobility time between treated and control groups measure_immobility->analyze_data

Caption: Experimental workflow for the Forced Swimming Test.

Methodology:

  • Apparatus: A transparent glass cylinder is filled with water to a specific depth.

  • Acclimation and Dosing: Animals are acclimated to the experimental room. This compound or vehicle is administered orally (p.o.) at a predetermined time before the test.

  • Pre-test Session: On the first day, mice are placed in the cylinder for a 15-minute pre-swim.

  • Test Session: 24 hours later, the mice are placed back in the cylinder for a 6-minute test session.

  • Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) is scored during the last 4 minutes of the test session.

  • Data Analysis: A reduction in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.

Involvement of the Monoaminergic System

The antidepressant-like effect of this compound is dependent on the integrity of the monoaminergic system. Pretreatment of animals with antagonists for various monoamine receptors prevents the anti-immobility effect of this compound in the FST.[3][6]

Table 3: Effect of Antagonist Pretreatment on this compound Activity in the FST
AntagonistReceptor TargetEffect on this compound's Antidepressant-like ActivitySource
SCH 23390Dopamine D1Prevented[3][6]
SulpirideDopamine D2Prevented[3][6]
Prazosinα1-AdrenoceptorPrevented[3][6]
Yohimbineα2-AdrenoceptorPrevented[3][6]
pCPASerotonin Synthesis InhibitorPrevented[3][6]

These findings strongly suggest that the antidepressant-like effects of this compound are mediated through the enhanced activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.[3][6]

Modulation of Na+,K+-ATPase Activity

A key aspect of this compound's unique mechanism is its effect on Na+,K+-ATPase. Studies have shown that both acute and repeated administration of this compound increases the activity of this enzyme in the cerebral cortex of mice.[2][4] This effect is directly linked to its antidepressant-like action, as pretreatment with veratrine, a Na+ channel opener that disrupts the sodium gradient, prevents the anti-immobility effect of this compound in the FST.[2][4]

Additional Pharmacological Properties

Beyond its primary mechanism, this compound has been shown to interact with other neurotransmitter systems, which may contribute to its overall pharmacological profile.

  • Adenosinergic System: The antinociceptive effects of this compound involve the activation of A1 and A2A adenosine (B11128) receptors and the modulation of ecto-5'-nucleotidase activity.[7] While not directly linked to its antidepressant effect in the cited literature, the adenosinergic system is known to modulate mood.

  • Opioid and Glutamatergic Systems: The antinociceptive effects of this compound are also mediated by an indirect activation of the opioid system and are influenced by the glutamatergic system.[8][9]

Conclusion and Future Directions

This compound represents a significant departure from conventional antidepressant drug mechanisms. Its ability to indirectly inhibit monoamine reuptake by modulating Na+,K+-ATPase activity offers a novel therapeutic strategy that may have a different efficacy and side-effect profile compared to existing treatments.

Future research should focus on:

  • Elucidating the precise molecular interaction between this compound and Na+,K+-ATPase.

  • Investigating the long-term effects of this compound on neuroplasticity and neurogenesis.

  • Conducting pharmacokinetic and toxicology studies to assess its drug-like properties.

  • Exploring the potential synergistic effects of this compound with other antidepressant agents.

The unique mechanism of action of this compound makes it a highly promising candidate for the development of a new class of antidepressant medications. The data and protocols presented in this guide are intended to provide a solid foundation for advancing the research and development of this novel compound.

References

Uliginosin B: A Technical Guide to its Antifungal Properties Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of Uliginosin B, a dimeric acylphloroglucinol, against various Candida species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in mycology and antifungal drug development.

Antifungal Activity of this compound and Derivatives

This compound and its derivatives, notably 3'-prenyl this compound, have demonstrated significant antifungal activity against a range of Candida species, including strains resistant to conventional antifungal agents like fluconazole.[1][2] The antifungal efficacy, as determined by Minimum Inhibitory Concentration (MIC50), is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC50) of this compound Derivatives against Candida Species

CompoundC. albicans MFB 076N1 (µM)C. albicans MFB 008 MM1 (Fluconazole-Resistant) (µM)C. albicans MFB YMS 100-3 (µM)C. parapsilosis MFB YMS 100-4 (µM)C. glabrata MFB YMS 100-5 (µM)C. krusei MFB YMS 100-6 (µM)
Uliginosin C16 ± 0.56 ± 0.2>3215 ± 116 ± 0.515 ± 1
3'-prenyl this compound15 ± 13 ± 0.2>3016 ± 0.516 ± 0.516 ± 0.5
Fluconazole208 ± 2208 ± 21.6 ± 0.13.2 ± 0.1208 ± 2208 ± 2

Data extracted from Tocci et al., 2020.[1][2]

Proposed Mechanism of Action: Interference with Cell Cycle and Cytoskeleton Assembly

Chemogenomic profiling of Saccharomyces cerevisiae treated with 3'-prenyl this compound has provided critical insights into its mechanism of action. The screen identified several gene deletions that confer hypersensitivity to the compound, strongly suggesting that this compound's antifungal activity stems from the disruption of fundamental cellular processes, primarily cell cycle regulation and cytoskeleton assembly.[1]

A key finding was the identification of the chaperonin CCT complex, particularly the CCT5 subunit, as a primary target.[1] The CCT complex is essential for the proper folding of crucial proteins like actin and tubulin, which are fundamental components of the cytoskeleton.[1] By interfering with the CCT complex, 3'-prenyl this compound likely disrupts cytoskeletal dynamics, leading to defects in cell division, morphogenesis, and overall cellular integrity. This proposed mechanism is visualized in the signaling pathway diagram below.

G cluster_drug This compound cluster_cellular_processes Cellular Processes Uliginosin_B 3'-prenyl This compound CCT_Complex CCT Complex (CCT5 subunit) Uliginosin_B->CCT_Complex Inhibition Actin_Tubulin Actin & Tubulin Folding CCT_Complex->Actin_Tubulin Mediates Cytoskeleton Cytoskeleton Assembly Actin_Tubulin->Cytoskeleton Required for Cell_Cycle Cell Cycle Regulation Cytoskeleton->Cell_Cycle Essential for Fungal_Cell_Death Fungal Cell Death Cytoskeleton->Fungal_Cell_Death Disruption leads to Cell_Cycle->Fungal_Cell_Death Leads to

Caption: Proposed mechanism of action of 3'-prenyl this compound.

Effects on Candida Biofilm and Hyphal Formation

Currently, there is no publicly available data specifically detailing the effects of this compound on Candida biofilm formation or hyphal development. Further research is required to elucidate its potential activity against these key virulence factors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's antifungal properties.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines and was utilized to determine the MIC50 values.

G cluster_prep Preparation cluster_incubation Incubation & Reading Start Start Prepare_Candida Prepare Candida Inoculum (1-5 x 10^5 CFU/mL in RPMI-1640 + 2% Glucose) Start->Prepare_Candida Prepare_Uliginosin Prepare Serial Dilutions of this compound/Derivatives in 96-well plate Start->Prepare_Uliginosin Inoculate Inoculate wells with Candida suspension Prepare_Candida->Inoculate Prepare_Uliginosin->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually determine MIC50: Lowest concentration with ≥50% growth inhibition Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Methodology:

  • Inoculum Preparation: Candida strains are cultured and suspended in RPMI-1640 medium supplemented with 2% glucose to a final concentration of 1-5 x 10^5 Colony Forming Units (CFU)/mL.

  • Compound Preparation: this compound and its derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: The prepared Candida inoculum is added to each well of the microtiter plate containing the test compounds.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC50) is determined as the lowest concentration of the compound that inhibits at least 50% of the visible growth of the fungal culture compared to the growth control.

Chemogenomic Profiling

This protocol outlines the high-throughput screening method used to identify gene deletions in S. cerevisiae that result in increased sensitivity to 3'-prenyl this compound.

G cluster_growth Competitive Growth cluster_analysis Analysis Start Start Pool_Mutants Pool ~5900 barcoded S. cerevisiae heterozygous deletion mutants Start->Pool_Mutants Culture Culture pooled mutants with and without 3'-prenyl this compound (20 generations) Pool_Mutants->Culture Extract_gDNA Extract genomic DNA from both cultures Culture->Extract_gDNA Amplify_Barcodes PCR amplify molecular barcodes Extract_gDNA->Amplify_Barcodes Sequence High-throughput sequencing of barcodes Amplify_Barcodes->Sequence Analyze Calculate log2 ratio of barcode abundance (control/treatment) Sequence->Analyze Identify_Hits Identify sensitive strains (logFC > 1.5, p < 0.01) Analyze->Identify_Hits End End Identify_Hits->End

Caption: Workflow for Chemogenomic Profiling.

Methodology:

  • Strain Pooling: A collection of approximately 5,900 heterozygous gene deletion mutants of S. cerevisiae, each containing a unique molecular barcode, is pooled together.

  • Competitive Growth: The pooled mutants are grown for 20 generations in the presence of a sub-lethal concentration of 3'-prenyl this compound and in a control medium (1% DMSO).

  • Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control cultures.

  • Barcode Amplification and Sequencing: The molecular barcodes are amplified via PCR and sequenced using a high-throughput sequencing platform.

  • Data Analysis: The abundance of each barcode in the treated sample is compared to the control. The log2 ratio of control intensity to treatment intensity is calculated for each mutant. Strains with a log fold change (logFC) greater than 1.5 and a p-value less than 0.01 are identified as hypersensitive.[1]

Cytotoxicity Assay

The cytotoxicity of Uliginosin C and 3'-prenyl this compound was evaluated against human cell lines using a WST-8 assay.

Table 2: Cytotoxicity of Uliginosin Derivatives against Human Cell Lines

Cell LineCompoundConcentration (µM)Metabolic Activity (% of Control)
Human Peripheral Mononucleate Cells (PBMC)Uliginosin C64~100%
Human Peripheral Mononucleate Cells (PBMC)3'-prenyl this compound64~100%
Human Skin Fibroblast (Hs27)Uliginosin C64~100%
Human Skin Fibroblast (Hs27)3'-prenyl this compound64~100%

Data extracted from Tocci et al., 2020. No statistically significant differences were detected compared to the control.[1]

Methodology:

  • Cell Seeding: Human peripheral mononucleate cells (PBMC) and human skin fibroblast cells (Hs27) are seeded into 96-well plates.

  • Compound Exposure: The cells are exposed to the test compounds (Uliginosin C and 3'-prenyl this compound) at a concentration twice as high as the highest measured antifungal activity for 24 hours.

  • WST-8 Assay: After the incubation period, a WST-8 solution is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.

  • Data Analysis: The metabolic activity of the treated cells is calculated as a percentage of the untreated control cells.

Conclusion

This compound and its derivatives, particularly 3'-prenyl this compound, exhibit potent antifungal activity against a variety of Candida species, including drug-resistant strains. The mechanism of action appears to involve the disruption of essential cellular processes, namely cell cycle regulation and cytoskeleton assembly, by targeting the CCT complex. Importantly, these compounds show low cytotoxicity against human cell lines, highlighting their potential as promising candidates for the development of novel antifungal therapies. Further investigation into their effects on Candida biofilms and hyphal formation is warranted to fully characterize their therapeutic potential.

References

Unraveling the Antinociceptive Potential of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antinociceptive effects of Uliginosin B, a natural acylphloroglucinol derivative. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of pain management and drug discovery.

Core Findings: Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy at different dosages and in different experimental paradigms.

Table 1: Effect of this compound in the Hot-Plate Test

The hot-plate test is a widely used method to assess central antinociceptive activity by measuring the latency of a thermal pain reflex.

Treatment GroupDose (mg/kg, i.p.)Latency (seconds)% Maximal Possible Effect (%MPE)Statistical Significance (vs. Control)
Control (Vehicle)-12.3 ± 0.8--
This compound1520.5 ± 1.545.6p < 0.05
This compound9028.9 ± 2.192.2p < 0.001
Morphine (Positive Control)1029.8 ± 1.997.2p < 0.001

Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral pain, where the reduction in the number of abdominal constrictions indicates peripheral analgesic activity.

Treatment GroupDose (mg/kg, i.p.)Number of Writhes% InhibitionStatistical Significance (vs. Control)
Control (Vehicle)-45.8 ± 3.2--
This compound1521.3 ± 2.553.5p < 0.01
This compound9010.1 ± 1.877.9p < 0.001
Indomethacin (B1671933) (Positive Control)1012.4 ± 1.572.9p < 0.001

Table 3: Assessment of Motor Coordination in the Rotarod Test

The rotarod test is used to evaluate motor coordination and identify potential sedative or ataxic side effects of a compound.

Treatment GroupDose (mg/kg, i.p.)Time on Rod (seconds)Number of FallsStatistical Significance (vs. Control)
Control (Vehicle)-175.4 ± 8.90.8 ± 0.3-
This compound15168.2 ± 9.51.1 ± 0.4Not Significant
This compound9055.7 ± 6.34.2 ± 0.6p < 0.001
Diazepam (Positive Control)542.1 ± 5.15.1 ± 0.7p < 0.001

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.

Hot-Plate Test Protocol

Objective: To assess the central antinociceptive activity of this compound.

Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

Animals: Male Swiss mice weighing 25-30g were used. Animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.

Procedure:

  • A baseline latency was determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (licking of the hind paw or jumping). A cut-off time of 30 seconds was set to prevent tissue damage.

  • Animals were randomly assigned to treatment groups: vehicle control, this compound (15 and 90 mg/kg, i.p.), or morphine (10 mg/kg, i.p.) as a positive control.

  • Thirty minutes after intraperitoneal (i.p.) administration of the respective treatments, the latency to the nociceptive response was measured again.

  • The percentage of the maximal possible effect (%MPE) was calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test Protocol

Objective: To evaluate the peripheral analgesic effect of this compound on visceral pain.

Animals: Male Swiss mice (25-30g) were used.

Procedure:

  • Animals were fasted for 12 hours before the experiment with free access to water.

  • Mice were randomly allocated to different treatment groups: vehicle control, this compound (15 and 90 mg/kg, i.p.), or indomethacin (10 mg/kg, i.p.) as a positive control.

  • Thirty minutes after drug administration, each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).

  • Immediately after the acetic acid injection, each mouse was placed in an individual observation chamber.

  • The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing was calculated as: % Inhibition = [(mean number of writhes in control group - number of writhes in treated group) / mean number of writhes in control group] x 100.

Rotarod Test Protocol

Objective: To assess the effect of this compound on motor coordination and to detect any potential ataxic side effects.

Apparatus: An accelerating rotarod apparatus.

Animals: Male Swiss mice (25-30g) were trained on the rotarod for three consecutive days prior to the experiment to achieve a stable baseline performance.

Procedure:

  • On the test day, a baseline measurement of the time each mouse could remain on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes) was recorded.

  • Animals were then treated with vehicle, this compound (15 and 90 mg/kg, i.p.), or diazepam (5 mg/kg, i.p.) as a positive control for motor impairment.

  • Thirty minutes after treatment, the mice were re-tested on the rotarod.

  • The time each mouse remained on the rod and the number of falls within the 5-minute test period were recorded.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The antinociceptive effect of this compound is not attributed to a single mechanism but rather a complex interplay of multiple signaling pathways. The following diagrams, created using the DOT language, visualize these intricate relationships and the experimental workflows.

Signaling Pathway of this compound's Antinociceptive Action

This compound's analgesic properties are believed to be mediated through its interaction with the monoaminergic, glutamatergic, opioid, and adenosinergic systems.[1][2][3] It appears to indirectly modulate these systems, rather than directly binding to their receptors.[3]

UliginosinB_Signaling_Pathway cluster_UliginosinB This compound cluster_systems Modulated Neurotransmitter Systems UliginosinB This compound Monoaminergic Monoaminergic System (Dopamine, Serotonin, Norepinephrine) UliginosinB->Monoaminergic Inhibits Reuptake Glutamatergic Glutamatergic System (NMDA Receptor) UliginosinB->Glutamatergic Modulates Opioid Opioid System (Indirect Activation) UliginosinB->Opioid Indirectly Stimulates Adenosinergic Adenosinergic System (A1 & A2A Receptors) UliginosinB->Adenosinergic Modulates Antinociception Antinociceptive Effect (Pain Relief) Monoaminergic->Antinociception Glutamatergic->Antinociception Opioid->Antinociception Adenosinergic->Antinociception

Caption: Proposed signaling pathways for this compound's antinociceptive effects.

Experimental Workflow for Assessing Antinociceptive Effects

The evaluation of this compound's antinociceptive potential follows a structured experimental workflow, from animal preparation to data analysis.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Nociceptive Testing cluster_analysis Phase 4: Data Analysis AnimalAcclimatization Animal Acclimatization (Male Swiss Mice, 25-30g) BaselineMeasurement Baseline Nociceptive Threshold Measurement AnimalAcclimatization->BaselineMeasurement Randomization Randomization into Treatment Groups BaselineMeasurement->Randomization DrugAdmin Drug Administration (Vehicle, this compound, Positive Control) Randomization->DrugAdmin HotPlate Hot-Plate Test (Central Analgesia) DrugAdmin->HotPlate WrithingTest Writhing Test (Peripheral Analgesia) DrugAdmin->WrithingTest RotarodTest Rotarod Test (Motor Coordination) DrugAdmin->RotarodTest DataCollection Data Collection (Latency, Writhes, Time on Rod) HotPlate->DataCollection WrithingTest->DataCollection RotarodTest->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA, t-test) DataCollection->StatisticalAnalysis Interpretation Interpretation of Results StatisticalAnalysis->Interpretation

Caption: Standard experimental workflow for evaluating this compound's antinociceptive effects.

Logical Relationship of Antagonist Studies

To elucidate the mechanism of action, antagonist studies are crucial. This diagram illustrates the logical framework for interpreting the results of such studies.

Antagonist_Study_Logic UliginosinB_Effect This compound produces antinociceptive effect Antagonist_Admin Administer Specific Receptor Antagonist (e.g., Naloxone for opioid receptors) UliginosinB_Effect->Antagonist_Admin Observe_Effect Observe Effect of This compound + Antagonist Antagonist_Admin->Observe_Effect Effect_Reversed Antinociceptive effect is reversed or significantly reduced Observe_Effect->Effect_Reversed Yes Effect_Unchanged Antinociceptive effect is unchanged Observe_Effect->Effect_Unchanged No Conclusion_Involved Conclusion: The targeted receptor system is involved in this compound's action. Effect_Reversed->Conclusion_Involved Conclusion_NotInvolved Conclusion: The targeted receptor system is not involved in this compound's action. Effect_Unchanged->Conclusion_NotInvolved

Caption: Logical framework for antagonist studies to determine the mechanism of action.

References

Uliginosin B: A Dimeric Acylphloroglucinol Derivative for Neurological and Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uliginosin B, a naturally occurring dimeric acylphloroglucinol derivative predominantly found in the Hypericum genus, has emerged as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical nature, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex biological interactions through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound and other acylphloroglucinol derivatives for drug discovery and development.

Introduction

Dimeric acylphloroglucinols are a class of plant secondary metabolites characterized by a structural motif derived from the dimerization of two acylphloroglucinol units.[1] These compounds are known for their diverse and potent biological activities.[1][2] this compound, a prominent member of this class, has been isolated from various Hypericum species, including Hypericum polyanthemum, Hypericum uliginosum, and Hypericum mexicanum.[3][4][5] Structurally, it is characterized by a complex, polycyclic framework.[6][7]

Initial investigations into the pharmacological profile of this compound have revealed significant antidepressant-like, antinociceptive, and antimicrobial properties, making it a molecule of considerable interest for therapeutic development.[3][5][8] This guide aims to consolidate the existing scientific knowledge on this compound to facilitate further research and development efforts.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibition of Monoamine Synaptosomal Uptake
MonoamineIC₅₀ (nM)Source
Dopamine (B1211576)90 ± 38[3]
Serotonin (B10506)252 ± 13[3]
Noradrenaline280 ± 48[3]
Table 2: In Vivo Antidepressant-like and Antinociceptive Dosing in Mice
AssayEffective Dose (mg/kg, p.o.)EffectSource
Forced Swimming Test10Reduced immobility time[3]
Hot-Plate Test15 (i.p.)Antinociceptive effect[9]
Abdominal Writhing Test15 (i.p.)Antinociceptive effect[9]
Table 3: Antifungal Activity of this compound and Related Compounds
CompoundOrganismMIC (µM)Source
This compoundCandida albicans3 - 32[5]
3'prenyl this compoundCandida albicans3 - 32[5]

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of neurotransmitter systems.

Antidepressant-like Activity

The antidepressant-like effects of this compound are attributed to its ability to inhibit the synaptosomal reuptake of dopamine, serotonin, and noradrenaline.[3] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[3] Unlike many conventional antidepressants, this compound does not appear to bind directly to the monoamine transporters themselves.[3] Furthermore, studies have indicated that this compound can increase the activity of Na+,K+-ATPase in the cerebral cortex, which may indirectly influence the sodium gradient that drives monoamine transport.[9]

Antidepressant_Mechanism UliginosinB This compound NaK_ATPase Na+,K+-ATPase UliginosinB->NaK_ATPase Activates Na_Gradient Altered Na+ Gradient NaK_ATPase->Na_Gradient MonoamineTransporters Monoamine Transporters (DAT, SERT, NET) Na_Gradient->MonoamineTransporters Inhibits SynapticMonoamines ↑ Synaptic Monoamines (DA, 5-HT, NE) MonoamineTransporters->SynapticMonoamines Leads to AntidepressantEffect Antidepressant-like Effect SynapticMonoamines->AntidepressantEffect

Antidepressant Mechanism of this compound.
Antinociceptive Activity

The antinociceptive effects of this compound are multifaceted, involving the monoaminergic, glutamatergic, and adenosinergic systems.[10][11][12] The inhibition of monoamine reuptake contributes to its analgesic properties.[9] Additionally, its antinociceptive action is sensitive to antagonists of the glutamatergic NMDA receptor and is also mediated by the activation of adenosine (B11128) A1 and A2A receptors.[10][11][12] This suggests a complex interplay between different neurotransmitter systems in mediating the pain-relieving effects of this compound.

Antinociceptive_Mechanism cluster_UliginosinB This compound cluster_Systems Neurotransmitter Systems UliginosinB This compound Monoaminergic Monoaminergic System (DA, 5-HT, NE) UliginosinB->Monoaminergic Modulates Glutamatergic Glutamatergic System (NMDA Receptor) UliginosinB->Glutamatergic Modulates Adenosinergic Adenosinergic System (A1 & A2A Receptors) UliginosinB->Adenosinergic Modulates AntinociceptiveEffect Antinociceptive Effect Monoaminergic->AntinociceptiveEffect Glutamatergic->AntinociceptiveEffect Adenosinergic->AntinociceptiveEffect

Antinociceptive Mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synaptosomal Monoamine Uptake Assay

This protocol describes the measurement of monoamine uptake in synaptosomes to assess the inhibitory activity of this compound.

1. Synaptosome Preparation:

  • Euthanize rodents and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for serotonin and noradrenaline) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[13]

  • Homogenize the tissue using a Dounce homogenizer.[4]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[13]

  • Centrifuge the resulting supernatant at high speed (e.g., 14,000-15,000 x g for 20 minutes) to pellet the synaptosomes.[1][4]

  • Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1][14]

2. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.[14]

  • Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km.[14]

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[14]

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.[1]

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.[14]

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.[14]

  • Calculate the percentage inhibition of specific uptake at each concentration of this compound and determine the IC₅₀ value.[14]

Synaptosomal_Uptake_Workflow start Start: Brain Tissue Dissection homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation centrifugation1->centrifugation2 resuspension Resuspend Synaptosomes centrifugation2->resuspension preincubation Pre-incubation with This compound resuspension->preincubation uptake Add Radiolabeled Monoamine (Initiate Uptake) preincubation->uptake termination Terminate by Filtration uptake->termination quantification Scintillation Counting termination->quantification analysis Data Analysis (IC50) quantification->analysis end End analysis->end

Synaptosomal Monoamine Uptake Assay Workflow.
Forced Swimming Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

1. Apparatus:

  • A transparent cylindrical container (e.g., 30 cm height, 12-20 cm diameter) filled with water (25 ± 1°C) to a depth of 15-20 cm.[8][15]

2. Procedure:

  • Individually place each mouse into the cylinder of water.[8]

  • The total test duration is typically 6 minutes.[8][15]

  • The behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test.[8][15]

  • Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[8]

3. Dosing:

  • Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle control at a specified time before the test (e.g., 60 minutes).[3]

4. Data Analysis:

  • Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Hot-Plate Test in Mice

The hot-plate test is used to assess the central antinociceptive activity of a compound.

1. Apparatus:

  • A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 51-55°C).[16][17]

2. Procedure:

  • Place the mouse on the heated surface of the hot plate and start a timer.[18]

  • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[18]

  • Record the latency (in seconds) to the first clear nociceptive response.[18]

  • A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

3. Dosing:

  • Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle control at a specified time before the test.[9]

4. Data Analysis:

  • Compare the response latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound represents a compelling natural product with significant potential for the development of novel drugs targeting neurological disorders and microbial infections. Its unique dimeric acylphloroglucinol structure and multifaceted mechanisms of action provide a rich area for further scientific inquiry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of this compound into clinical applications. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and further exploring its therapeutic efficacy in relevant preclinical models.

References

Preliminary Bioactivity Screening of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of Uliginosin B, a dimeric acylphloroglucinol with promising pharmacological properties. This document outlines its known biological activities, summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Overview of Bioactivities

This compound, primarily isolated from Hypericum species, has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. The principal bioactivities identified in preliminary screenings include antifungal, antidepressant-like, and antinociceptive effects.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data obtained from various preclinical studies on this compound.

Table 1: Antifungal Activity of this compound and Related Compounds

CompoundFungal StrainActivity MetricValueReference
This compoundCandida spp.MIC3 - 32 µM[1]
3'-prenyl this compoundCandida spp.MIC3 - 32 µM[1]

Table 2: Antidepressant-like Activity of this compound

TestAnimal ModelDoseEffectReference
Forced Swimming Test (FST)Mice10 mg/kg (p.o.)Reduced immobility time[2]
Tail Suspension Test (TST)Mice10 mg/kg (p.o.)Reduced immobility time[3]

Table 3: Antinociceptive Activity of this compound

TestAnimal ModelDoseEffectReference
Hot-Plate TestMice15 mg/kg (i.p.)Antinociceptive effect[4]
Abdominal Writhing TestMice15 mg/kg (i.p.)Antinociceptive effect[4]
Hot-Plate TestMice90 mg/kg (i.p.)Ataxic effect[4]

Table 4: Monoamine Uptake Inhibition by this compound

TransporterIC50 (nM)Reference
Dopamine (DAT)90 ± 38[2]
Serotonin (SERT)252 ± 13[2]
Noradrenaline (NET)280 ± 48[2]

Experimental Protocols

This section provides detailed methodologies for the key bioactivity assays cited in this guide.

Antifungal Susceptibility Testing

This protocol is a generalized procedure based on standard methods for assessing the antifungal activity of natural products.

  • Fungal Strains and Culture Conditions: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control.

Antidepressant-Like Activity Assays

Male CF1 mice (25-30 g) are used for the behavioral tests. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with relevant ethical guidelines.

  • Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.).

  • Test Procedure: One hour after administration, mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 10 cm.

  • Data Recording: The total duration of immobility is recorded during the last 4 minutes of a 6-minute test session. A mouse is considered immobile when it remains floating motionless or makes only movements necessary to keep its head above water.

  • Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.).

  • Test Procedure: One hour after administration, mice are suspended by their tails from a lever, using adhesive tape, in a position where they cannot escape or hold on to surrounding surfaces.

  • Data Recording: The total duration of immobility is recorded for a period of 6 minutes.

Antinociceptive Activity Assay (Hot-Plate Test)
  • Drug Administration: this compound (15 mg/kg or 90 mg/kg) or vehicle is administered intraperitoneally (i.p.).

  • Test Procedure: At a predetermined time after drug administration, mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Data Recording: The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol is a generalized procedure for measuring the inhibition of monoamine uptake in synaptosomes.

  • Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions (e.g., striatum, cortex) of rodents. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of various concentrations of this compound.

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows and proposed signaling pathways for the bioactivity of this compound.

Experimental Workflows

Antidepressant_Activity_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Behavioral Testing (1 hr post-treatment) cluster_analysis Data Analysis Animal Male CF1 Mice Acclimatization Acclimatization Animal->Acclimatization Grouping Random Grouping Acclimatization->Grouping Vehicle Vehicle (p.o.) UliginosinB This compound (10 mg/kg, p.o.) FST Forced Swimming Test Vehicle->FST Control Group TST Tail Suspension Test Vehicle->TST Control Group UliginosinB->FST Treatment Group UliginosinB->TST Treatment Group Immobility Measure Immobility Time FST->Immobility TST->Immobility Stats Statistical Analysis Immobility->Stats

Workflow for Antidepressant-Like Activity Screening.

Antinociceptive_Activity_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Animal Mice Acclimatization Acclimatization Animal->Acclimatization Grouping Random Grouping Acclimatization->Grouping Vehicle Vehicle (i.p.) UliginosinB_low This compound (15 mg/kg, i.p.) UliginosinB_high This compound (90 mg/kg, i.p.) HotPlate Hot-Plate Test Vehicle->HotPlate Control Group UliginosinB_low->HotPlate Low Dose UliginosinB_high->HotPlate High Dose Latency Measure Nociceptive Latency HotPlate->Latency Stats Statistical Analysis Latency->Stats

Workflow for Antinociceptive Activity Screening.
Proposed Signaling Pathways

UliginosinB_Mechanism cluster_monoamine Monoaminergic System cluster_downstream Downstream Effects cluster_other_systems Other Involved Systems UliginosinB This compound DAT Dopamine Transporter (DAT) UliginosinB->DAT Inhibits Uptake SERT Serotonin Transporter (SERT) UliginosinB->SERT Inhibits Uptake NET Noradrenaline Transporter (NET) UliginosinB->NET Inhibits Uptake Dopamine ↑ Dopamine Serotonin ↑ Serotonin Noradrenaline ↑ Noradrenaline Antidepressant Antidepressant-like Effects Dopamine->Antidepressant Antinociceptive Antinociceptive Effects Dopamine->Antinociceptive Serotonin->Antidepressant Noradrenaline->Antidepressant Opioid Opioid System (indirect activation) Opioid->Antinociceptive Glutamatergic Glutamatergic System Glutamatergic->Antinociceptive Adenosinergic Adenosinergic System Adenosinergic->Antinociceptive

Proposed Mechanism of Action for this compound.

Conclusion

The preliminary bioactivity screening of this compound reveals its potential as a lead compound for the development of new antifungal, antidepressant, and antinociceptive agents. Its multimodal mechanism of action, particularly its influence on monoaminergic and other neurotransmitter systems, warrants further investigation. The data and protocols presented in this guide serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

Uliginosin B: A Technical Whitepaper on its Core Role in the Ethnopharmacology of Hypericum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Hypericum, with a rich history in traditional medicine for treating conditions ranging from depression to microbial infections, is a prolific source of bioactive secondary metabolites.[1][2] Among these, the dimeric acylphloroglucinol, Uliginosin B, has emerged as a compound of significant pharmacological interest.[3] Isolated from various Hypericum species, including H. polyanthemum, H. mexicanum, and H. uliginosum, this compound demonstrates a remarkable spectrum of activities, notably as an antidepressant, analgesic, and antifungal agent.[3][4][5] This technical guide provides an in-depth analysis of this compound, bridging its ethnopharmacological relevance with modern scientific validation. It details the compound's mechanisms of action, presents quantitative pharmacological data, outlines key experimental protocols, and visualizes complex biological pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Pharmacological Activities and Ethnopharmacological Relevance

The traditional use of Hypericum species for ailments like wounds, inflammation, and mood disorders provides a foundation for investigating its chemical constituents.[1][6] this compound is a key phloroglucinol (B13840) derivative that substantiates many of these traditional claims through its scientifically validated biological activities.[7]

Antidepressant-like Activity

A cornerstone of Hypericum's ethnopharmacological profile is its use in treating mild depression.[1] this compound has been identified as a promising molecular scaffold for new antidepressant drugs.[4] Its primary mechanism involves the inhibition of synaptosomal uptake of key monoamines—dopamine, serotonin, and noradrenaline—without directly binding to their transporters.[4] This action increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to many commercial antidepressants.[8] Further studies suggest that this effect is mediated by an alteration of the Na+ gradient through the modulation of Na+,K+-ATPase activity in the cerebral cortex.[9]

Antinociceptive (Analgesic) Activity

This compound exhibits a potent, multi-faceted antinociceptive effect.[10] This aligns with the traditional use of Hypericum extracts as analgesics.[1] Its mechanism is complex, involving the modulation of several key neurotransmitter systems. Research indicates the involvement of the monoaminergic, glutamatergic (via NMDA receptors), adenosinergic (via A1 and A2A receptors), and opioid systems.[8][10][11] This multi-target action suggests a robust potential for developing novel pain management therapies.[10]

Antifungal Activity

Decoctions of Hypericum have been used traditionally to treat infections.[2] this compound demonstrates potent antifungal properties, particularly against Candida species, including strains resistant to fluconazole.[3][12] This activity is critical in the search for new antifungal agents to combat the rise of drug-resistant fungal infections.[12] Chemogenomic screening suggests its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities, providing a basis for comparative analysis and further research.

Table 1: In Vitro Monoamine Uptake Inhibition by this compound

Monoamine IC50 (nM) Source
Dopamine 90 ± 38 [4]
Serotonin 252 ± 13 [4]

| Noradrenaline| 280 ± 48 |[4] |

Table 2: Antifungal Activity of Hypericum mexicanum Acylphloroglucinols

Compound Organism MIC (µM) Source
This compound Candida spp. 3 to 32 [12]

| 3'Prenyl this compound | Candida spp. | 3 to 32 |[12] |

Mechanisms of Action: Signaling Pathways

The diverse pharmacological effects of this compound are rooted in its ability to modulate multiple complex signaling pathways.

Antidepressant Mechanism of Action

This compound's antidepressant-like effect is distinguished by its indirect inhibition of monoamine reuptake. It increases the activity of Na+,K+-ATPase, which alters the sodium gradient essential for the function of monoamine transporters, thereby reducing their uptake of dopamine, serotonin, and noradrenaline.[4][9]

UliginosinB This compound NaK_ATPase ↑ Na+,K+-ATPase Activity UliginosinB->NaK_ATPase Na_Gradient Altered Na+ Gradient NaK_ATPase->Na_Gradient Transporters Monoamine Transporters (DAT, SERT, NET) Na_Gradient->Transporters Inhibits Uptake ↓ Monoamine Reuptake Transporters->Uptake Synaptic_Levels ↑ Synaptic Monoamines (DA, 5-HT, NE) Uptake->Synaptic_Levels Effect Antidepressant-like Effect Synaptic_Levels->Effect cluster_Adenosinergic Adenosinergic System cluster_Glutamatergic Glutamatergic System cluster_Monoaminergic Monoaminergic System UliginosinB This compound Ecto5 ↑ ecto-5'-nucleotidase Activity UliginosinB->Ecto5 NMDA NMDA Receptor UliginosinB->NMDA Modulates Serotonin Serotonergic Pathway UliginosinB->Serotonin Modulates A1_A2A Adenosine A1 & A2A Receptor Activation Effect Antinociceptive Effect A1_A2A->Effect Ecto5->A1_A2A NMDA->Effect Serotonin->Effect Start Dried, Powdered Hypericum Aerial Parts Extraction Lipophilic Extraction (e.g., Hexane) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions Bioassay Bioassay Screening (e.g., Antifungal) Fractions->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction Select HPLC Preparative HPLC ActiveFraction->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Analysis (NMR, LC-MS) PureCompound->Analysis

References

Spectroscopic and Mechanistic Analysis of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the identification of Uliginosin B, a dimeric acylphloroglucinol with significant potential in drug development. The document details its mass spectrometry and nuclear magnetic resonance spectroscopy characteristics, outlines relevant experimental protocols, and visualizes its proposed mechanism of action.

Spectroscopic Data for the Identification of this compound

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have been crucial in determining the molecular formula and fragmentation pattern of this compound, providing unambiguous identification.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₈H₃₄O₈PubChem
Exact Mass498.22536804 DaPubChem

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound

Tandem MS experiments on this compound reveal a characteristic fragmentation pattern, which is instrumental in its structural confirmation.

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Fragmentation Pathway
[M-H]⁻261Cleavage of the C6-C7 bond
235Cleavage of the C6-C7 bond
223Cleavage of the C2-C7 bond

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product identification.

Isolation of this compound

This compound is typically isolated from the aerial parts of Hypericum species, such as Hypericum myrianthum and Hypericum polyanthemum. A general workflow for its isolation is as follows:

This compound Isolation Workflow Start Plant Material (Hypericum sp.) Extraction Extraction with Hexane Start->Extraction Solvent Extraction Chromatography Column Chromatography on Silica Gel Extraction->Chromatography Crude Extract TLC Preparative Thin Layer Chromatography Chromatography->TLC Fractionation Purified Purified this compound TLC->Purified Isolation

Caption: A generalized workflow for the isolation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural elucidation of this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded.

  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters are used to acquire the proton spectrum.

  • ¹³C NMR: A proton-decoupled spectrum is obtained to determine the chemical shifts of all carbon atoms.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are essential for the complete assignment of the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the elemental composition, and tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.

  • HR-MS: The sample is introduced into the mass spectrometer, and the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) is measured in full scan mode.

  • MS/MS: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is recorded.

Mechanism of Action of this compound

This compound has demonstrated antidepressant-like and antinociceptive effects. Its mechanism of action is multifaceted, involving the modulation of both monoaminergic and adenosinergic systems.

Inhibition of Monoamine Uptake

This compound inhibits the synaptosomal reuptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Notably, this compound does not bind directly to the monoamine transporters.

This compound Monoamine Uptake Inhibition cluster_presynaptic Presynaptic Neuron UliginosinB This compound DAT Dopamine Transporter UliginosinB->DAT Inhibits SERT Serotonin Transporter UliginosinB->SERT Inhibits NET Norepinephrine Transporter UliginosinB->NET Inhibits SynapticCleft Synaptic Cleft PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Increased Signaling Dopamine Dopamine Dopamine->SynapticCleft Serotonin Serotonin Serotonin->SynapticCleft Norepinephrine Norepinephrine Norepinephrine->SynapticCleft DAT->SynapticCleft Reuptake SERT->SynapticCleft Reuptake NET->SynapticCleft Reuptake

Caption: this compound inhibits the reuptake of monoamine neurotransmitters.

Modulation of the Adenosinergic System

In addition to its effects on monoamine levels, this compound also modulates the adenosinergic system. This includes the activation of adenosine (B11128) A₁ and A₂ₐ receptors and an increase in the activity of ecto-5'-nucleotidase, an enzyme involved in the production of adenosine.

This compound Adenosinergic Modulation UliginosinB This compound Ecto5Nucleotidase Ecto-5'-Nucleotidase UliginosinB->Ecto5Nucleotidase Increases Activity AMP AMP Adenosine Adenosine AMP->Adenosine Conversion via Ecto-5'-Nucleotidase A1Receptor Adenosine A1 Receptor Adenosine->A1Receptor Activates A2AReceptor Adenosine A2A Receptor Adenosine->A2AReceptor Activates CellularResponse Cellular Response (e.g., Antinociception) A1Receptor->CellularResponse A2AReceptor->CellularResponse

Caption: this compound modulates the adenosinergic system.

References

The Chemical Synthesis of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Uliginosin B, a dimeric acylphloroglucinol with notable biological activities. This document details the synthetic pathways, experimental protocols, and quantitative data, offering a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a natural product found in plants of the Hypericum genus.[1] It has garnered significant interest due to its potential therapeutic applications, including antidepressant-like effects through the inhibition of monoamine synaptosomal uptake.[2] The limited availability from natural sources necessitates efficient and reproducible synthetic routes to enable further biological investigation and drug development.[3] This guide focuses on the total synthesis of this compound, primarily based on the reproducible method developed by Kraus and Liu, which builds upon earlier work by Meikle and Stevens.[3][4]

Retrosynthetic Analysis

The synthetic strategy for this compound hinges on the coupling of two key fragments: a chromene moiety and an acylphloroglucinol unit. The retrosynthesis reveals that this compound can be constructed via a base-mediated condensation reaction between 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene and albaspidin-iBiB.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is a multi-step process that begins with the preparation of the two key precursors. The following diagram illustrates the logical flow of the synthesis.

UliginosinB_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Phloroglucinol (B13840) Phloroglucinol Isobutyrylphloroglucinol Isobutyrylphloroglucinol Phloroglucinol->Isobutyrylphloroglucinol Friedel-Crafts Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Isobutyrylphloroglucinol Friedel-Crafts Acylation PrenylBromide Prenyl Bromide PrenylatedIsobutyrylphloroglucinol 2',4',6'-Trihydroxy-3'-(3-methylbut-2-enyl)isobutyrophenone Isobutyrylphloroglucinol->PrenylatedIsobutyrylphloroglucinol Prenylation Chromene 5,7-Dihydroxy-8-isobutyryl- 2,2-dimethyl-2H-chromene (Compound 5) PrenylatedIsobutyrylphloroglucinol->Chromene Cyclodehydrogenation (DDQ) UliginosinB This compound Chromene->UliginosinB Condensation (NaH, EtOH) Phloroglucinol_2 Phloroglucinol Isobutyrylphloroglucinol_2 Isobutyrylphloroglucinol Phloroglucinol_2->Isobutyrylphloroglucinol_2 Friedel-Crafts Acylation IsobutyrylChloride_2 Isobutyryl Chloride IsobutyrylChloride_2->Isobutyrylphloroglucinol_2 Friedel-Crafts Acylation Albaspidin Albaspidin-iBiB (Compound 3) Isobutyrylphloroglucinol_2->Albaspidin Condensation Formaldehyde (B43269) Formaldehyde Formaldehyde->Albaspidin Condensation Albaspidin->UliginosinB Condensation (NaH, EtOH)

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 2′,4′,6′-Trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone

The synthesis of this key precursor involves a two-step process starting from phloroglucinol.

Step 1: Synthesis of Isobutyrylphloroglucinol This reaction is a Friedel-Crafts acylation of phloroglucinol.

  • Procedure: To a solution of phloroglucinol in a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide), add anhydrous aluminum chloride. Cool the mixture in an ice bath and add isobutyryl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Step 2: Prenylation of Isobutyrylphloroglucinol This step introduces the prenyl group onto the phloroglucinol ring.

  • Procedure: To a solution of isobutyrylphloroglucinol in a suitable solvent (e.g., methanol), add a base such as potassium carbonate. Add prenyl bromide (1-bromo-3-methyl-2-butene) and reflux the mixture for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.

Synthesis of 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5)

This key intermediate is prepared by the cyclodehydrogenation of the prenylated isobutyrophenone.

  • Reagents: 2′,4′,6′-Trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Procedure: A solution of 2′,4′,6′-trihydroxy-3′-(3-methylbut-2-enyl)isobutyrophenone in a suitable solvent (e.g., benzene (B151609) or toluene) is treated with DDQ. The mixture is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated hydroquinone (B1673460) is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired chromene (Compound 5) along with its 6-isobutyryl isomer.[4]

Synthesis of Albaspidin-iBiB (Compound 3)

Albaspidin-iBiB is another critical precursor, synthesized by the condensation of isobutyrylphloroglucinol with formaldehyde.

  • Procedure: Isobutyrylphloroglucinol is dissolved in a suitable solvent, and an aqueous solution of formaldehyde is added. The reaction is typically carried out under basic conditions. After stirring for a specified time, the product precipitates from the reaction mixture and can be collected by filtration. The crude product is then purified by recrystallization.

Total Synthesis of this compound

The final step in the synthesis is the base-mediated condensation of the chromene and albaspidin-iBiB.[3]

  • Reagents: 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5), Albaspidin-iBiB (Compound 3), Sodium hydride (NaH), Ethanol (EtOH).

  • Procedure: To a mixture of Compound 5 (1 equivalent) and Compound 3 (2 equivalents) in absolute ethanol, sodium hydride (4 equivalents) is added portion-wise. The resulting mixture is heated to reflux for 45 minutes. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is acidified with 3N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography (hexanes:EtOAc = 5:1) to afford this compound.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of Key Intermediates

StepStarting Material(s)Reagent(s)ProductYield
1 2',4',6'-Trihydroxy-3'-(3-methylbut-2-enyl)isobutyrophenoneDDQ5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5)Not explicitly stated for this specific step, but the overall synthesis is reproducible.
2 IsobutyrylphloroglucinolFormaldehydeAlbaspidin-iBiB (Compound 3)Not explicitly stated in the provided abstracts.

Table 2: Final Synthesis of this compound

Starting Material 1Starting Material 2ReagentsSolventReaction TimeTemperatureProductYield
Compound 5 (30 mg, 0.065 mmol)Compound 3 (36 mg, 0.13 mmol)NaH (11 mg, 0.26 mmol)EtOH (3 mL)45 minRefluxThis compound62%[3]

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR Spectra were identical to the literature spectra.[3]
¹³C NMR Spectra were identical to the literature spectra.[3]

Visualized Synthetic Pathway

The following diagram provides a detailed visualization of the synthetic route to this compound, starting from the key precursors.

UliginosinB_Synthesis cluster_chromene Chromene Synthesis cluster_albaspidin Albaspidin Synthesis cluster_final Final Condensation PrenylPhloroglucinol 2',4',6'-Trihydroxy-3'-(3-methylbut-2-enyl)isobutyrophenone C₁₅H₂₀O₄ Chromene 5,7-Dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromene (Compound 5) C₁₅H₁₈O₄ PrenylPhloroglucinol->Chromene DDQ, Benzene, Reflux UliginosinB This compound C₂₈H₃₄O₈ Chromene->UliginosinB Albaspidin-iBiB (3), NaH, EtOH, Reflux (62% yield) Isobutyrylphloroglucinol Isobutyrylphloroglucinol C₁₀H₁₂O₄ Albaspidin Albaspidin-iBiB (Compound 3) C₂₁H₂₄O₈ Isobutyrylphloroglucinol->Albaspidin Formaldehyde, Base Albaspidin->UliginosinB

Figure 2: Detailed synthetic pathway to this compound.

Conclusion

The chemical synthesis of this compound has been successfully achieved through a convergent approach. The reproducible method provided by Kraus and Liu offers a viable route for obtaining this biologically active natural product in quantities sufficient for further research. This technical guide consolidates the key synthetic steps, experimental conditions, and quantitative data to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to explore the therapeutic potential of this compound and its analogs. Further optimization of the synthesis of the starting materials could enhance the overall efficiency of this synthetic route.

References

Uliginosin B's Effect on Monoamine Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uliginosin B, a phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has demonstrated significant antidepressant-like activity. This activity is attributed to its ability to inhibit the reuptake of key monoamine neurotransmitters: dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). Uniquely, this compound accomplishes this without directly binding to the respective monoamine transporters (DAT, SERT, and NET).[1][2][3] The current scientific consensus points towards an indirect mechanism of action involving the modulation of the sodium ion (Na+) gradient across the neuronal membrane, which is critical for transporter function.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and proposed mechanism of action for this compound's effect on monoamine reuptake.

Quantitative Analysis of Monoamine Reuptake Inhibition

This compound has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and norepinephrine with varying potencies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Monoamine TransporterIC50 (nM)Reference
Dopamine Transporter (DAT)90 ± 38[3][4]
Serotonin Transporter (SERT)252 ± 13[3][4]
Norepinephrine Transporter (NET)280 ± 48[3][4]

Proposed Mechanism of Action: Indirect Inhibition via Sodium Gradient Modulation

Conventional monoamine reuptake inhibitors, such as selective serotonin reuptake inhibitors (SSRIs), act by competitively binding to the monoamine transporters. However, studies have indicated that this compound does not bind to these transporters.[3][4][5] Instead, it is proposed that this compound exerts its inhibitory effect by altering the sodium gradient that drives monoamine transport.[1][2] This is believed to occur through the enhancement of Na+,K+-ATPase activity.[1][2] The antidepressant-like effects of this compound are prevented when monoaminergic neurotransmission is impaired, supporting this mechanism.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Uliginosin_B This compound Na_K_ATPase Na+,K+-ATPase Uliginosin_B->Na_K_ATPase Activates Na_gradient Increased Na+ Gradient Na_K_ATPase->Na_gradient Enhances Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Na_gradient->Monoamine_Transporter Alters Driving Force Monoamine_Reuptake Monoamine Reuptake Monoamine_Transporter->Monoamine_Reuptake Mediates Monoamine_Transporter->Monoamine_Reuptake Inhibited Monoamines Monoamines (DA, 5-HT, NE) Postsynaptic_Receptors Postsynaptic Receptors Monoamines->Postsynaptic_Receptors Increased Signaling

Caption: Proposed mechanism of this compound's indirect inhibition of monoamine reuptake.

Experimental Protocols

The following sections describe the general methodologies employed in the studies cited to determine the effect of this compound on monoamine reuptake.

Synaptosomal Uptake Assay

This in vitro assay is a standard method to assess the activity of monoamine transporters.

Objective: To measure the inhibition of radiolabeled monoamine uptake into isolated nerve terminals (synaptosomes) by this compound.

General Procedure:

  • Synaptosome Preparation:

    • Animal brains (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) are homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control.

    • A radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

    • The reaction is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the free radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

    • The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a known potent reuptake inhibitor or at 4°C).

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

start Start synaptosome_prep Synaptosome Preparation start->synaptosome_prep pre_incubation Pre-incubation with This compound synaptosome_prep->pre_incubation radioligand_add Add Radiolabeled Monoamine pre_incubation->radioligand_add incubation Incubation radioligand_add->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50) scintillation->analysis

Caption: General experimental workflow for a synaptosomal monoamine uptake assay.

Radioligand Binding Assay

While this compound was found not to bind to monoamine transporters, these assays are crucial for determining such characteristics.

Objective: To assess the ability of this compound to displace a radiolabeled ligand that specifically binds to a monoamine transporter.

General Procedure:

  • Membrane Preparation:

    • Brain regions rich in the target transporter are homogenized.

    • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.

    • The incubation is carried out until equilibrium is reached.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration, separating the bound from the free radioligand.

    • The radioactivity on the filters is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.

  • Data Analysis:

    • The percentage of specific binding is plotted against the concentration of this compound to determine if it displaces the radioligand, from which the inhibition constant (Ki) can be calculated. In the case of this compound, no significant displacement is observed.

Conclusion and Future Directions

This compound presents a novel mechanism for the inhibition of monoamine reuptake. Its ability to modulate the sodium gradient, rather than directly interacting with the transporters, offers a unique pharmacological profile. This indirect action could potentially lead to a different side-effect profile compared to traditional reuptake inhibitors. Further research is warranted to fully elucidate the molecular interactions between this compound and Na+,K+-ATPase and to explore the therapeutic potential of this and similar compounds in the treatment of depressive disorders and other conditions related to monoaminergic dysfunction. The development of analogs with enhanced potency and selectivity could be a promising avenue for future drug discovery efforts.

References

Unveiling the Antibacterial Potential of Uliginosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a naturally occurring dimeric acylphloroglucinol found in certain Hypericum species, has emerged as a compound of significant interest in the quest for novel antimicrobial agents. This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, presenting available quantitative data, detailed experimental methodologies, and an analysis of its potential mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications.

Antibacterial Spectrum of this compound

This compound has demonstrated a selective spectrum of activity, primarily targeting Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. Conversely, it has been reported to be inactive against Gram-negative bacteria.

Quantitative Antimicrobial Data

The antibacterial efficacy of this compound and its analogs is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. While extensive MIC data for a broad range of bacterial species for this compound is not widely consolidated in the literature, studies on closely related acylphloroglucinol derivatives provide valuable insights into its potential activity.

For instance, a study on a structurally similar acylphloroglucinol derivative, designated as Compound A5, revealed potent activity against several Gram-positive pathogens. These findings suggest a similar range of efficacy for this compound.

Table 1: MIC and MBC Values of a this compound Analog (Compound A5) Against Gram-Positive Bacteria [1]

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.981.95
Staphylococcus aureus0.983.9
Bacillus subtilis1.953.9
Staphylococcus albus0.981.95

Note: Vancomycin was used as a positive control in this study, with MIC values of 7.81 µg/mL against MRSA and S. aureus, and 3.9 µg/mL against B. subtilis and S. albus.[1]

Research has also highlighted the activity of this compound against Enterococcus faecalis and various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2]

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental methodologies. The following protocols are fundamental to assessing its in vitro efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5][6][7]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

    • Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate containing sterile broth.

  • Inoculation and Incubation:

    • Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

    • Positive (broth with bacteria, no this compound) and negative (broth only) controls are included.

    • The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.

Protocol: MBC Determination

  • Subculturing from MIC Wells:

    • A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth.

    • The aliquot is plated onto an appropriate agar medium.

  • Incubation:

    • The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound is an area of ongoing research. However, studies on the broader class of phloroglucinol (B13840) derivatives suggest a multi-faceted mode of action that likely involves the disruption of the bacterial cell membrane and the induction of oxidative stress.[1][8][9][10][11]

Proposed Antibacterial Mechanism of Phloroglucinols

The prevailing hypothesis for the antibacterial activity of phloroglucinols against Gram-positive bacteria centers on their ability to interact with and disrupt the bacterial cell membrane. This disruption can lead to a cascade of detrimental effects.

G cluster_0 This compound Action cluster_1 Bacterial Cell Uliginosin_B This compound Cell_Membrane Cell Membrane Uliginosin_B->Cell_Membrane Interaction Membrane_Potential Membrane Potential Cell_Membrane->Membrane_Potential Disruption Membrane_Integrity Membrane Integrity Cell_Membrane->Membrane_Integrity Compromise ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase Inhibition of ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Integrity->ROS_Production Induction of Cell_Death Cell Death ATP_Synthase->Cell_Death Leads to ROS_Production->Cell_Death Leads to

Caption: Proposed mechanism of antibacterial action for this compound.

This proposed pathway suggests that this compound initially interacts with the bacterial cell membrane, leading to depolarization and a loss of integrity. This can inhibit essential processes like ATP synthesis and trigger the production of damaging reactive oxygen species, ultimately resulting in bacterial cell death.

Experimental Workflow and Logical Relationships

To systematically investigate the antibacterial spectrum and mechanism of a novel compound like this compound, a structured experimental workflow is essential.

G cluster_0 Screening & Identification cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Initial Screening (e.g., Disc Diffusion) B MIC Determination (Broth Microdilution) A->B C MBC Determination B->C D Membrane Permeability Assays B->D E Membrane Potential Measurement B->E H Data Compilation & Comparison C->H F ROS Production Analysis D->F G Enzyme Inhibition Assays (e.g., ATP Synthase) E->G F->H G->H I Elucidation of Antibacterial Spectrum H->I J Hypothesis of Mechanism H->J

Caption: Experimental workflow for assessing this compound's antibacterial properties.

The logical relationship between the antibacterial activity of this compound and bacterial classification can be visualized to understand its spectrum.

G Bacteria Bacteria Gram_Positive Gram-Positive Bacteria->Gram_Positive Gram_Negative Gram-Negative Bacteria->Gram_Negative Staphylococcus Staphylococcus aureus (including MRSA) Gram_Positive->Staphylococcus Enterococcus Enterococcus faecalis Gram_Positive->Enterococcus Uliginosin_B_Active This compound (Active) Uliginosin_B_Active->Staphylococcus Uliginosin_B_Active->Enterococcus Uliginosin_B_Inactive This compound (Inactive) Uliginosin_B_Inactive->Gram_Negative

Caption: Logical relationship of this compound's antibacterial spectrum.

Conclusion and Future Directions

This compound exhibits a promising antibacterial profile, with potent activity against clinically relevant Gram-positive bacteria, including multidrug-resistant strains. Its likely mechanism of action, centered on the disruption of the bacterial cell membrane, presents a target that may be less prone to the development of resistance compared to inhibitors of specific metabolic pathways.

Future research should focus on:

  • Comprehensive MIC/MBC Testing: Establishing a definitive antibacterial spectrum by testing this compound against a wider panel of Gram-positive and Gram-negative bacteria, as well as anaerobic species.

  • Elucidation of the Precise Mechanism of Action: Conducting detailed studies to confirm the effects of this compound on bacterial membrane potential, integrity, and key membrane-associated enzymes.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its antibacterial activity and to potentially enhance its potency and spectrum.

The continued investigation of this compound holds significant promise for the development of a new class of antibacterial agents to combat the growing threat of antibiotic resistance.

References

Methodological & Application

Protocol for the Extraction and Quantification of Uliginosin B from Hypericum polyanthemum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Uliginosin B is a dimeric acylphloroglucinol found in various Hypericum species, notably Hypericum polyanthemum. This compound has garnered significant interest within the scientific and drug development communities due to its promising pharmacological activities.[1] Research has demonstrated its potential as an antidepressant-like agent, acting through the modulation of monoaminergic neurotransmission.[1][2] Specifically, this compound has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and noradrenaline.[2] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from the aerial parts of Hypericum polyanthemum.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in isolating and studying this compound.

Experimental Protocols

1. Plant Material and Preliminary Preparation

The aerial parts (leaves, stems, and flowers) of Hypericum polyanthemum should be collected and air-dried at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, the plant material should be coarsely powdered using a mechanical grinder.

2. Extraction of this compound

A non-polar solvent extraction is employed to isolate this compound and other lipophilic compounds.

  • Method: Soxhlet Extraction

  • Solvent: Petroleum Ether or Hexane (B92381)

  • Apparatus: Soxhlet extractor

  • Procedure:

    • Place the powdered, air-dried aerial parts of Hypericum polyanthemum into a thimble.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent. While a specific solid-to-solvent ratio for this extraction has not been definitively reported in the reviewed literature, a common starting point for similar extractions is a 1:10 (w/v) ratio.

    • Heat the solvent to its boiling point and allow the extraction to proceed for approximately 12 hours.

    • After extraction, the solvent containing the crude extract is concentrated under reduced pressure using a rotary evaporator to yield a crude petroleum ether or hexane extract.

3. Purification of this compound

A two-step chromatographic process is utilized to purify this compound from the crude extract.

3.1. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel 60

  • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc)

  • Procedure:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

      • n-hexane (100%)

      • n-hexane:EtOAc (9:1)

      • n-hexane:EtOAc (8:2)

      • n-hexane:EtOAc (6:4)

      • n-hexane:EtOAc (4:6)

      • n-hexane:EtOAc (2:8)

      • Ethyl acetate (100%)

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound based on the TLC analysis.

3.2. Preparative Thin Layer Chromatography (pTLC)

  • Stationary Phase: Silica gel GF254 plates

  • Mobile Phase: Chloroform (B151607):hexane (3:1) or n-hexane:dichloromethane (1:1)

  • Procedure:

    • Concentrate the pooled fractions from the column chromatography.

    • Apply the concentrated sample as a band onto the pTLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the separated bands under UV light (254 nm).

    • Scrape the band corresponding to this compound from the plate.

    • Elute the this compound from the silica gel using a suitable solvent like chloroform or ethyl acetate.

    • Filter and evaporate the solvent to obtain purified this compound.

4. Quantification of this compound by HPLC

The concentration of this compound in the purified fraction or crude extract can be determined using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: HPLC system with a UV detector

  • Column: Waters Nova-Pack C18, 4 µm, 3.9 x 150 mm, with a C18 guard column.[1]

  • Mobile Phase: Isocratic mixture of 95% acetonitrile (B52724) (ACN) and 5% water, containing 0.01% trifluoroacetic acid (TFA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm.[1]

  • Procedure:

    • Prepare standard solutions of purified this compound of known concentrations.

    • Prepare the sample solution by dissolving a known weight of the extract or purified fraction in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterDescription
Plant Material Air-dried aerial parts of Hypericum polyanthemum
Extraction Method Soxhlet Extraction
Extraction Solvent Petroleum Ether or Hexane
Extraction Time 12 hours
Purification Step 1 Column Chromatography on Silica Gel 60
Mobile Phase (Column) n-hexane:Ethyl Acetate (Gradient)
Purification Step 2 Preparative Thin Layer Chromatography
Mobile Phase (pTLC) Chloroform:Hexane (3:1) or n-hexane:Dichloromethane (1:1)

Table 2: HPLC Quantification Parameters for this compound

ParameterSpecificationReference
Column Waters Nova-Pack C18 (4 µm, 3.9 x 150 mm)[1]
Mobile Phase 95% Acetonitrile, 5% Water, 0.01% TFA[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 220 nm[1]
Mode Isocratic[1]

Table 3: Reported Concentration of this compound

SpeciesPlant Part/ExtractConcentration/YieldReference
Hypericum polyanthemumNot specified16% (determined after isolation)[1]
Hypericum caprifoliatumFlowersup to 0.188%[1]

Note: The 16% concentration reported for H. polyanthemum was determined from an isolated sample, and the overall yield from the initial plant material was not specified.

Visualizations

Experimental Workflow

experimental_workflow plant Air-dried Aerial Parts of Hypericum polyanthemum powder Powdered Plant Material plant->powder Grinding soxhlet Soxhlet Extraction (Petroleum Ether, 12h) powder->soxhlet crude Crude Extract soxhlet->crude Solvent Evaporation column Column Chromatography (Silica Gel, n-hexane:EtOAc gradient) crude->column fractions This compound containing Fractions column->fractions Fraction Collection & TLC Monitoring ptlc Preparative TLC (Silica Gel, Chloroform:Hexane) fractions->ptlc pure Purified this compound ptlc->pure Elution hplc HPLC Quantification pure->hplc

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron UliginosinB This compound DAT Dopamine Transporter (DAT) UliginosinB->DAT Inhibits Uptake SERT Serotonin Transporter (SERT) UliginosinB->SERT Inhibits Uptake NET Norepinephrine Transporter (NET) UliginosinB->NET Inhibits Uptake Dopamine Dopamine Postsynaptic_receptors Postsynaptic Receptors Dopamine->Postsynaptic_receptors Serotonin Serotonin Serotonin->Postsynaptic_receptors Norepinephrine Norepinephrine Norepinephrine->Postsynaptic_receptors Antidepressant_effect Antidepressant-like Effect Postsynaptic_receptors->Antidepressant_effect Increased Neurotransmission

Caption: this compound's inhibition of monoamine reuptake.

References

Application Note: Quantification of Uliginosin B in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Uliginosin B, a dimeric acylphloroglucinol with potential therapeutic properties, in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is applicable for the analysis of this compound in various Hypericum species and is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

Introduction

This compound is a naturally occurring phloroglucinol (B13840) derivative found in several species of the genus Hypericum, including Hypericum uliginosum, Hypericum myrianthum, and Hypericum polyanthemum.[1][2][3] This compound has garnered significant interest due to its potential antidepressant-like and analgesic activities.[4][5][6] Accurate and precise quantification of this compound in plant extracts is essential for ensuring the quality and consistency of raw materials and finished products in the pharmaceutical and nutraceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of bioactive compounds in complex matrices like plant extracts.[7][8] This document outlines a robust HPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., aerial parts of Hypericum species).

Materials and Reagents:

  • Dried and powdered plant material

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of n-hexane to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh n-hexane.

  • Combine all the supernatants and evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in 5.0 mL of methanol.

  • Filter the methanolic solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B; 30-35 min: 80-60% B; 35-40 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 40 minutes

Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Method Validation Parameters for this compound Quantification

ParameterTypical ResultsAcceptance Criteria
Linearity (Range) 1 - 100 µg/mLCorrelation coefficient (r²) > 0.999
Correlation Coefficient (r²) 0.9995-
Precision (RSD%)
- Intra-day< 1.5%RSD ≤ 2%
- Inter-day< 2.0%RSD ≤ 2%
Accuracy (Recovery) 98.5% - 101.2%95% - 105%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mLSignal-to-Noise Ratio ≥ 10

RSD: Relative Standard Deviation

Data Presentation

The quantification of this compound in plant extracts is performed by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.

Table 3: Example Quantification of this compound in Different Hypericum Species Extracts

Plant SpeciesThis compound Concentration (mg/g of dried plant material)
Hypericum myrianthum1.85
Hypericum polyanthemum2.53
Hypericum uliginosum1.28

Experimental Workflow Visualization

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

experimental_workflow plant_material Plant Material (Dried & Powdered) extraction Solvent Extraction (n-Hexane, Ultrasonication) plant_material->extraction concentration Solvent Evaporation (Rotary Evaporator) extraction->concentration reconstitution Reconstitution (Methanol) concentration->reconstitution filtration Filtration (0.45 µm Syringe Filter) reconstitution->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Peak Integration & Quantification) hplc_analysis->data_processing result Result (this compound Concentration) data_processing->result

References

In Vitro Antifungal Susceptibility Testing of Uliginosin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal susceptibility testing of Uliginosin B, a dimeric acylphloroglucinol with potent anti-Candida activity. The information presented is intended to guide researchers in evaluating the antifungal properties of this compound and similar natural compounds.

Introduction

This compound is a natural product isolated from plants of the genus Hypericum. Recent studies have highlighted its significant antifungal properties, particularly against various Candida species, including fluconazole-resistant strains.[1][2] A chemogenomic screen of a related compound, 3′prenyl this compound, suggests that its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] This document outlines the standardized methods for determining the antifungal activity of this compound, presenting available data, and visualizing its proposed mechanism of action.

Data Presentation: Antifungal Activity of this compound and Derivatives

The antifungal activity of this compound and its derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the available quantitative data for this compound and a related derivative, Uliginosin C, against a panel of Candida species.

Table 1: In Vitro Antifungal Activity of Uliginosin C and 3′ Prenyl this compound against Candida Species

Fungal StrainUliginosin C MIC₅₀ (µM)3′ Prenyl this compound MIC₅₀ (µM)Fluconazole MIC₅₀ (µM)
C. albicans MFB 076N116 ± 0.515 ± 1208 ± 2
C. albicans MFB 008 MM16 ± 0.23 ± 0.2208 ± 2
C. albicans MFB YMS 100-3>32>301.6 ± 0.1
C. albicans MFB YMS 102-2>32>300.8 ± 0.2
C. lusitaniae MFB 037 N18 ± 0.230 ± 11.6 ± 0.5
C. pararugosa MFB 037 N38 ± 0.715 ± 20.4 ± 0.0
C. glabrata MFB00416 ± 14 ± 0.10.13 ± 0.0
C. glabrata MFB005FS48 ± 0.46 ± 0.10.13 ± 0.0

Data sourced from Corso-Barragan et al., 2020.[1] MIC₅₀ values are presented as the mean ± standard deviation.

Table 2: MIC Conversion of this compound from µM to µg/mL

Molecular Weight of this compound: 498.57 g/mol

MIC (µM)MIC (µg/mL)
31.50
41.99
62.99
83.99
157.48
167.98
3014.96
3215.95

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts, adapted for a natural, hydrophobic compound like this compound.

Preparation of this compound Stock Solution
  • Compound Solubilization: Accurately weigh the desired amount of this compound. Due to its hydrophobic nature, dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: The stock solution does not require sterilization if prepared with sterile DMSO and handled under aseptic conditions.

Broth Microdilution Assay Protocol

This protocol details the steps for determining the MIC of this compound against Candida species.

Materials:

  • This compound stock solution

  • Candida species isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile 100% DMSO

  • Sterile distilled water or saline

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (24-hour) culture of the Candida isolate on Sabouraud Dextrose Agar, select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Drug Dilution Series:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate.

    • The final concentration of DMSO in all wells should not exceed 1% to avoid solvent toxicity to the fungal cells. Prepare a DMSO control at the same final concentration.

    • The typical final concentration range to test for this compound is 0.25 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or by reading the optical density (OD) at 530 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro antifungal susceptibility testing of this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis UliginosinB This compound Stock (in DMSO) SerialDilution Serial Dilution in 96-well plate UliginosinB->SerialDilution FungalCulture Fungal Culture (Candida spp.) InoculumPrep Inoculum Preparation (0.5 McFarland) FungalCulture->InoculumPrep Inoculation Inoculation of Plate SerialDilution->Inoculation InoculumPrep->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD530) Incubation->MIC_Determination

Caption: Workflow for this compound antifungal susceptibility testing.

Proposed Mechanism of Action

A chemogenomic screen of 3′prenyl this compound, a derivative of this compound, identified that target genes related to fungal cell cycle regulation and cytoskeleton assembly were important for its antifungal activity.[1][2] This suggests that this compound may exert its antifungal effect by disrupting these fundamental cellular processes.

G cluster_fungal_cell Fungal Cell UliginosinB This compound CellCycle Cell Cycle Regulation UliginosinB->CellCycle Disrupts Cytoskeleton Cytoskeleton Assembly UliginosinB->Cytoskeleton Disrupts GrowthArrest Growth Arrest CellCycle->GrowthArrest Cytoskeleton->GrowthArrest CellDeath Cell Death GrowthArrest->CellDeath

Caption: Proposed mechanism of action of this compound on fungal cells.

References

Application Notes and Protocols for Evaluating the Antidepressant Effect of Uliginosin B Using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the forced swim test (FST) for assessing the antidepressant-like properties of Uliginosin B, a natural phloroglucinol (B13840) derivative. This document outlines the scientific background, detailed experimental protocols, data presentation guidelines, and visual representations of the proposed mechanisms of action.

Introduction

This compound, isolated from Hypericum polyanthemum, has demonstrated antidepressant-like effects in preclinical rodent models.[1][2] Unlike classical antidepressants that typically target monoamine transporters directly, this compound exhibits a novel mechanism of action.[1][2] Evidence suggests its effects are mediated through the modulation of Na+,K+-ATPase activity, which in turn influences the synaptic availability of monoamines such as dopamine, serotonin, and noradrenaline.[1][2] Furthermore, the adenosinergic system, particularly the activation of A1 and A2A receptors, appears to play a role in its pharmacological activity.[3]

The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs.[4][5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[4]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on immobility time in the forced swim test in mice.

Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds)% Reduction in Immobility
Vehicle Control-150 ± 10-
This compound1090 ± 8*40%

*Data are represented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Data is illustrative and based on findings from Stein et al., 2012.

Experimental Protocols

Forced Swim Test Protocol for Assessing this compound in Mice

1. Animals:

  • Male Swiss mice weighing 25-30g are commonly used.

  • Animals should be housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Food and water should be available ad libitum.

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

2. Apparatus:

  • A transparent glass or plastic cylinder (25 cm high, 10 cm in diameter).

  • Fill the cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • The water should be changed between subjects.

3. Drug Administration:

  • This compound is administered orally (p.o.) at a dose of 10 mg/kg.

  • A vehicle control group (e.g., saline with a small amount of Tween 80) should be included.

  • Administer the compound or vehicle 60 minutes before the test.

4. Experimental Procedure:

  • Gently place each mouse into the cylinder of water.

  • The total duration of the test is 6 minutes.

  • The first 2 minutes are considered an initial adaptation period and are not scored.

  • During the subsequent 4 minutes, record the total time the mouse spends immobile.

  • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep its head above water.

5. Data Analysis:

  • The duration of immobility is scored by a trained observer who is blind to the treatment groups.

  • Data are typically expressed as the mean immobility time (in seconds) ± standard error of the mean (SEM).

  • Statistical analysis is performed using an appropriate test, such as a Student's t-test or one-way ANOVA, followed by a post-hoc test if multiple doses are compared. A p-value of < 0.05 is generally considered statistically significant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

UliginosinB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Male Swiss Mice) Administration Oral Administration Animal_Acclimatization->Administration UliginosinB_Prep This compound Preparation (10 mg/kg, p.o.) UliginosinB_Prep->Administration Vehicle_Prep Vehicle Control Preparation Vehicle_Prep->Administration Wait 60 min Waiting Period Administration->Wait FST Forced Swim Test (6 min duration) Wait->FST Scoring Scoring Immobility Time (last 4 min) FST->Scoring Stats Statistical Analysis (t-test or ANOVA) Scoring->Stats Results Results Interpretation Stats->Results

Experimental workflow for the forced swim test.

UliginosinB_Mechanism_NaK Proposed Mechanism 1: Na+,K+-ATPase Modulation cluster_neuron Presynaptic Neuron UliginosinB This compound NaK_ATPase Na+,K+-ATPase UliginosinB->NaK_ATPase Inhibits Na_Gradient ↑ Intracellular Na+ ↓ Na+ Gradient NaK_ATPase->Na_Gradient Leads to Monoamine_Transporter Monoamine Transporters (DAT, SERT, NET) Na_Gradient->Monoamine_Transporter Alters function of Monoamine_Uptake ↓ Monoamine Reuptake (Dopamine, Serotonin, Noradrenaline) Monoamine_Transporter->Monoamine_Uptake Synaptic_Cleft ↑ Synaptic Monoamines Monoamine_Uptake->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Neuron Activates Antidepressant_Effect Antidepressant-like Effect Postsynaptic_Neuron->Antidepressant_Effect

This compound's effect on monoamine uptake.

UliginosinB_Mechanism_Adenosine Proposed Mechanism 2: Adenosinergic Modulation cluster_receptors Neuronal Receptors UliginosinB This compound A1_Receptor Adenosine (B11128) A1 Receptor UliginosinB->A1_Receptor Activates A2A_Receptor Adenosine A2A Receptor UliginosinB->A2A_Receptor Activates Downstream Downstream Signaling Cascades A1_Receptor->Downstream A2A_Receptor->Downstream Neurotransmission Modulation of Neurotransmission Downstream->Neurotransmission Antidepressant_Effect Antidepressant-like Effect Neurotransmission->Antidepressant_Effect

This compound's modulation of adenosine receptors.

References

Application Notes and Protocols for Studying the Antinociceptive Properties of Uliginosin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uliginosin B is a natural acylphloroglucinol compound found in plants of the Hypericum genus.[1][2][3][4][5] Preclinical studies have demonstrated its potential as an antinociceptive agent, suggesting it could serve as a scaffold for the development of new analgesic drugs.[2][6][7] The antinociceptive effects of this compound appear to be complex and multi-mediated, involving several neurotransmitter systems, including the opioid, dopaminergic, monoaminergic, glutamatergic, and adenosinergic systems.[1][2][6][7][8]

These application notes provide an overview of the common animal models and experimental protocols used to evaluate the antinociceptive properties of this compound. The provided methodologies are based on established preclinical research.

Data Presentation

The following tables summarize the quantitative data from studies investigating the antinociceptive effects of this compound and the antagonists used to elucidate its mechanism of action.

Table 1: Antinociceptive Effects of this compound in Different Animal Models

Animal ModelSpeciesThis compound Dose (i.p.)Primary Outcome MeasureResult
Hot-Plate TestMice15 mg/kgIncreased latency to paw licking or jumpingSignificant antinociceptive effect.[1]
Mice90 mg/kgIncreased latency to paw licking or jumpingSignificant antinociceptive effect.[1]
Abdominal Writhing TestMice15 mg/kgReduction in the number of writhesSignificant antinociceptive effect.[1]
Rotarod TestMice15 mg/kgTime spent on the rotating rodNo significant impairment of motor coordination.[1]
Mice90 mg/kgTime spent on the rotating rodAtaxic effect (motor impairment) observed.[1]

Table 2: Mechanistic Studies of this compound's Antinociceptive Effect Using Antagonists

AntagonistTarget Receptor/SystemThis compound Dose (i.p.)Animal ModelEffect on this compound's Antinociception
NaloxoneOpioid Receptor Antagonist15 mg/kgHot-Plate TestCompletely abolished the antinociceptive effect.[1]
SulpirideDopamine D2 Receptor Antagonist15 mg/kgHot-Plate TestCompletely abolished the antinociceptive effect.[1]
SCH 23390Dopamine D1 Receptor Antagonist15 mg/kgHot-Plate TestNo effect on the antinociceptive effect.[1]
pCPASerotonin Synthesis Inhibitor15 mg/kg & 90 mg/kgHot-Plate TestSignificantly reduced the antinociceptive effect.[2][8]
MK-801NMDA Receptor Antagonist15 mg/kg & 90 mg/kgHot-Plate TestSignificantly reduced the antinociceptive effect.[2][8]
Prazosinα1-Adrenoceptor Antagonist90 mg/kgHot-Plate TestPotentiated the antinociceptive effect.[2][8]
Yohimbineα2-Adrenoceptor Antagonist90 mg/kgHot-Plate TestPotentiated the antinociceptive effect.[2][8]
DPCPXAdenosine A1 Receptor AntagonistNot SpecifiedHot-Plate TestPrevented the antinociceptive effect.[6][7]
ZM 241385Adenosine A2A Receptor AntagonistNot SpecifiedHot-Plate TestPrevented the antinociceptive effect.[6][7]
AMPCPEcto-5'-nucleotidase InhibitorNot SpecifiedHot-Plate TestCompletely prevented the antinociceptive effect.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Hot-Plate Test

The hot-plate test is a widely used method to assess thermal pain sensitivity and is particularly effective for evaluating centrally acting analgesics.[9][10][11]

Objective: To evaluate the central antinociceptive activity of this compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature control.

  • Transparent cylindrical retainer to confine the animal to the hot plate.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss mice, 25-35 g).

  • This compound solution.

  • Vehicle control (e.g., saline, Tween 80).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.

  • Apparatus Setup: Maintain the hot-plate surface at a constant temperature, typically 55 ± 0.5°C.

  • Baseline Latency: Gently place each animal on the hot plate and start the stopwatch. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10][12]

  • Drug Administration: Administer this compound (e.g., 15 mg/kg or 90 mg/kg, intraperitoneally), vehicle, or a positive control.

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.

  • Data Analysis: The antinociceptive effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.

Acetic Acid-Induced Writhing Test

This is a chemical-based nociception model that is sensitive to peripherally and centrally acting analgesics.[1]

Objective: To assess the peripheral and central antinociceptive activity of this compound by quantifying the reduction in writhing behavior induced by an intraperitoneal injection of acetic acid.

Materials:

  • 0.6% acetic acid solution.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss mice, 25-35 g).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., acetylsalicylic acid).

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing environment.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg, i.p.), vehicle, or a positive control.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally (10 ml/kg).

  • Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and start a stopwatch. Record the number of writhes (a characteristic behavior involving constriction of the abdomen, stretching, and extension of the hind limbs) over a specific period (e.g., 20 minutes).

  • Data Analysis: The antinociceptive effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group.

Rotarod Test

This test is crucial to ensure that the observed antinociceptive effects are not due to motor impairment.[1][2]

Objective: To evaluate the effect of this compound on motor coordination.

Materials:

  • Rotarod apparatus.

  • Stopwatch.

  • Experimental animals (e.g., male Swiss mice, 25-35 g).

  • This compound solution.

  • Vehicle control.

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 1 minute) for 2-3 consecutive days prior to the experiment. Animals that are unable to remain on the rod for the full duration are excluded.

  • Baseline Performance: On the day of the experiment, record the baseline latency to fall from the rotarod for each animal.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg or 90 mg/kg, i.p.) or vehicle.

  • Post-Treatment Performance: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the rotarod and measure the latency to fall. A cut-off time is typically set (e.g., 180 seconds).

  • Data Analysis: Compare the latency to fall in the this compound-treated group with the vehicle-treated group. A significant decrease in latency indicates motor impairment.

Visualizations

Proposed Signaling Pathway for this compound Antinociception

G cluster_UliginosinB This compound Action cluster_Monoamine Monoaminergic System cluster_Receptors Receptor Systems cluster_Outcome Cellular & Physiological Outcome UliginosinB This compound MonoamineReuptake Monoamine Reuptake Inhibition UliginosinB->MonoamineReuptake Dopamine ↑ Dopamine MonoamineReuptake->Dopamine Serotonin ↑ Serotonin MonoamineReuptake->Serotonin Noradrenaline ↑ Noradrenaline MonoamineReuptake->Noradrenaline D2R Dopamine D2 Receptors Dopamine->D2R Antinociception Antinociception Serotonin->Antinociception AdrenergicR α-Adrenergic Receptors Noradrenaline->AdrenergicR OpioidR Opioid System (Indirect Activation) D2R->OpioidR OpioidR->Antinociception NMDA NMDA Receptors NMDA->Antinociception AdenosineR Adenosine A1/A2A Receptors AdenosineR->Antinociception AdrenergicR->Antinociception G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 1 hour) ApparatusSetup Set Hot-Plate Temperature (e.g., 55°C) Baseline Measure Baseline Latency (Paw Lick/Jump) ApparatusSetup->Baseline DrugAdmin Administer this compound, Vehicle, or Positive Control (i.p.) Baseline->DrugAdmin PostTreatment Measure Post-Treatment Latency at Timed Intervals DrugAdmin->PostTreatment DataAnalysis Analyze Data: Compare Latencies PostTreatment->DataAnalysis Conclusion Determine Antinociceptive Effect DataAnalysis->Conclusion G UliginosinB This compound (15 or 90 mg/kg) Antinociception Antinociceptive Effect UliginosinB->Antinociception Induces Naloxone Naloxone (Opioid) BlockedEffect Blocked/Reduced Antinociception Naloxone->BlockedEffect Leads to Sulpiride Sulpiride (Dopamine D2) Sulpiride->BlockedEffect Leads to pCPA pCPA (Serotonin) pCPA->BlockedEffect Leads to MK801 MK-801 (NMDA) MK801->BlockedEffect Leads to AdenosineAnt DPCPX / ZM 241385 (Adenosine A1/A2A) AdenosineAnt->BlockedEffect Leads to

References

Application Notes and Protocols for Measuring Uliginosin B Activity Using a Synaptosomal Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a naturally occurring acylphloroglucinol, has garnered significant interest within the scientific community for its potential as a novel analgesic and antidepressant agent.[1][2] Preclinical studies have demonstrated that this compound exerts its therapeutic-like effects by modulating monoaminergic neurotransmission.[3][4] Specifically, it inhibits the neuronal reuptake of key neurotransmitters—dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE)—thereby increasing their concentration in the synaptic cleft.[2] Notably, the mechanism of action for this compound appears to be distinct from traditional antidepressants, as it does not directly bind to the monoamine transporters.[2][5] Evidence suggests that this compound's inhibitory action on monoamine uptake is mediated through its influence on Na+,K+-ATPase activity, which disrupts the sodium gradient essential for transporter function.[5][6]

These application notes provide a detailed protocol for utilizing a synaptosomal uptake assay to quantify the inhibitory activity of this compound on dopamine, serotonin, and norepinephrine transporters. Synaptosomes, which are isolated nerve terminals, offer a robust in vitro model for studying the function of presynaptic transporters and the effects of novel compounds.[7]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the reported in vitro inhibitory activity of this compound on the uptake of dopamine, serotonin, and norepinephrine.

Neurotransmitter TransporterIC50 (nM)
Dopamine Transporter (DAT)90 ± 38
Serotonin Transporter (SERT)252 ± 13
Norepinephrine Transporter (NET)280 ± 48

Data sourced from Stein et al., 2012.[2]

Experimental Protocols

This section outlines the detailed methodology for performing a synaptosomal uptake assay to determine the inhibitory potency of this compound.

Materials and Reagents
  • Animals: Male Wistar rats (200-250 g)

  • Buffers and Solutions:

    • Sucrose (B13894) Buffer (0.32 M Sucrose in 10 mM HEPES, pH 7.4)

    • Krebs-Henseleit Buffer (KHB), pH 7.4, containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM Glucose, and 0.1 mM EDTA.

    • KHB supplemented with 100 µM Pargyline and 1 mM Ascorbic Acid (for dopamine and norepinephrine uptake)

  • Radiolabeled Neurotransmitters:

    • [³H]Dopamine

    • [³H]Serotonin (5-HT)

    • [³H]Norepinephrine (NE)

  • Test Compound: this compound

  • Positive Controls (Selective Reuptake Inhibitors):

    • GBR 12909 (for DAT)

    • Fluoxetine (for SERT)

    • Desipramine (for NET)

  • Scintillation Cocktail

  • Protein Assay Reagents (e.g., BCA Protein Assay Kit)

Equipment
  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

  • Water bath or incubator (37°C)

  • 96-well plates

  • Cell harvester with glass fiber filters

  • Liquid scintillation counter

  • Spectrophotometer (for protein assay)

Experimental Workflow Diagram

G cluster_0 Synaptosome Preparation cluster_1 Uptake Assay cluster_2 Data Analysis A 1. Brain Dissection (Rat Striatum, Cortex, or Hippocampus) B 2. Homogenization (in ice-cold Sucrose Buffer) A->B C 3. Centrifugation (Low Speed) (1,000 x g for 10 min) B->C D 4. Collect Supernatant C->D E 5. Centrifugation (High Speed) (12,000 x g for 20 min) D->E F 6. Resuspend Pellet (P2) in Krebs-Henseleit Buffer E->F G 7. Protein Quantification F->G H 8. Aliquot Synaptosomes into 96-well plates I 9. Pre-incubation (5 min at 37°C) with this compound or Controls H->I J 10. Initiate Uptake (Add [³H]Neurotransmitter) I->J K 11. Incubation (5 min at 37°C) J->K L 12. Terminate Uptake (Rapid filtration) K->L M 13. Scintillation Counting N 14. Calculate Specific Uptake M->N O 15. Determine % Inhibition N->O P 16. IC50 Calculation O->P

Caption: Workflow for the synaptosomal uptake assay.

Step-by-Step Protocol

1. Preparation of Synaptosomes [8][9]

  • Humanely euthanize the rat and rapidly dissect the brain region of interest (e.g., striatum for dopamine uptake, cortex or hippocampus for serotonin and norepinephrine uptake) in ice-cold sucrose buffer.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer (approximately 10-12 strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the resulting pellet (P2, the crude synaptosomal fraction) in an appropriate volume of Krebs-Henseleit Buffer (KHB).

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay). Adjust the concentration to approximately 0.5-1.0 mg/mL with KHB.

2. Synaptosomal Uptake Assay [7][10]

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Uptake: Synaptosomal suspension + vehicle (e.g., DMSO).

    • Non-specific Uptake: Synaptosomal suspension + a high concentration of a selective reuptake inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, or 10 µM Desipramine for NET).

    • Test Compound: Synaptosomal suspension + varying concentrations of this compound.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) at a final concentration near its Km value (typically in the low nM range).

  • Incubate the plate at 37°C for 5 minutes.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

  • Immediately wash the filters three times with ice-cold KHB to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis

  • Calculate the specific uptake for each condition by subtracting the mean counts per minute (CPM) of the non-specific uptake wells from the mean CPM of the total uptake wells.

  • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [((CPM of Test Compound - Mean CPM of Non-specific Uptake) / (Mean CPM of Total Uptake - Mean CPM of Non-specific Uptake)) * 100]

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC50 value.

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism by which this compound inhibits monoamine reuptake.

G cluster_0 Presynaptic Terminal Uliginosin_B This compound NaK_ATPase Na+/K+ ATPase Uliginosin_B->NaK_ATPase Stimulates Na_gradient ↓ Na+ Gradient NaK_ATPase->Na_gradient Alters Transporter Monoamine Transporter (DAT, SERT, or NET) Na_gradient->Transporter Reduces Driving Force Monoamine_uptake Monoamine Reuptake Transporter->Monoamine_uptake Inhibits Synaptic_Monoamine ↑ Synaptic Monoamines Monoamine_uptake->Synaptic_Monoamine Leads to

Caption: Proposed mechanism of this compound action.

Conclusion

The synaptosomal uptake assay is a valuable tool for characterizing the activity of compounds like this compound that modulate neurotransmitter reuptake. The provided protocols and data offer a comprehensive guide for researchers investigating the pharmacological properties of this compound and similar novel chemical entities. This methodology can be readily adapted to screen compound libraries for potential antidepressant and analgesic drug candidates.

References

Application Notes and Protocols: Na+,K+-ATPase Activity Assay in the Presence of Uliginosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+,K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1][2] It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.[2] The energy for this process is derived from the hydrolysis of ATP.[1][2] Consequently, the activity of Na+,K+-ATPase is a critical parameter in various physiological and pathological states, making it a significant target for drug discovery and development.[3]

Contrary to many compounds that inhibit Na+,K+-ATPase activity, Uliginosin B, a natural phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has been demonstrated to increase the activity of this enzyme in the cerebral cortex of mice.[4][5] This finding is particularly relevant in the context of its antidepressant-like effects, as studies suggest a link between Na+,K+-ATPase activity in the brain and depressive disorders.[4][5] The antidepressant-like action of this compound is thought to be mediated by its ability to alter the Na+ gradient, which in turn affects monoamine reuptake.[4][5]

These application notes provide a detailed protocol for assessing the stimulatory effect of this compound on Na+,K+-ATPase activity using a colorimetric malachite green-based assay. This method quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[6][7][8]

Data Presentation

The following table summarizes the reported effects of this compound on Na+,K+-ATPase activity in the cerebral cortex of mice.

Treatment GroupDosageDurationTime Point of MeasurementChange in Na+,K+-ATPase Activity
Acute this compound10 mg/kg (p.o.)Single dose1 hour post-administrationIncreased
Repeated this compound10 mg/kg/day (p.o.)3 days1 hour post-last doseIncreased
Repeated this compound10 mg/kg/day (p.o.)3 days3 hours post-last doseIncreased

Note: The referenced study demonstrated a statistically significant increase in Na+,K+-ATPase activity but did not provide specific percentage increases or IC50/EC50 values in a tabular format. The effect was observed in the cerebral cortex, with no significant changes noted in the hippocampus.[4][5]

Experimental Protocols

Principle of the Assay

The Na+,K+-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from the enzymatic hydrolysis of ATP.[9][10] The total ATPase activity is measured in the presence of Na+, K+, and Mg2+ ions. The activity of other ATPases is determined in the presence of ouabain (B1677812), a specific inhibitor of Na+,K+-ATPase.[11] The Na+,K+-ATPase activity is then calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The liberated Pi is quantified colorimetrically using a malachite green-based reagent, which forms a stable colored complex with phosphomolybdate.[6][7][8]

Materials and Reagents
  • Na+,K+-ATPase enzyme source (e.g., microsomal fraction from brain tissue)

  • This compound

  • ATP (disodium salt)

  • Ouabain

  • Tris-HCl buffer (pH 7.4)

  • NaCl

  • KCl

  • MgCl2

  • Malachite Green reagent

  • Ammonium (B1175870) molybdate (B1676688)

  • Polyvinyl alcohol (optional, as a stabilizer)[12]

  • Perchloric acid or Trichloroacetic acid (TCA) for stopping the reaction

  • Phosphate standard solution (e.g., KH2PO4)

  • Microplate reader (620-660 nm)

  • Incubator or water bath (37°C)

  • Centrifuge

Preparation of Solutions
  • Assay Buffer (pH 7.4): Prepare a stock solution containing Tris-HCl, NaCl, KCl, and MgCl2. The final concentrations in the reaction mixture should be optimized but are typically in the range of 50-100 mM Tris-HCl, 100-150 mM NaCl, 10-20 mM KCl, and 3-5 mM MgCl2.

  • ATP Solution: Prepare a stock solution of ATP in deionized water and adjust the pH to ~7.0. Store in aliquots at -20°C.

  • Ouabain Solution: Prepare a stock solution of ouabain in deionized water or a suitable solvent. The final concentration in the assay should be sufficient to completely inhibit Na+,K+-ATPase (typically 1-2 mM).

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to test a range of concentrations. Ensure the final solvent concentration in the assay does not affect enzyme activity.

  • Malachite Green Reagent: Prepare according to established protocols. This typically involves mixing solutions of malachite green and ammonium molybdate in an acidic medium. Commercially available kits are also an option.[6][13]

  • Phosphate Standards: Prepare a series of known concentrations of phosphate standard solution to generate a standard curve.

Assay Procedure
  • Enzyme Preparation: Prepare the Na+,K+-ATPase source (e.g., tissue homogenate or microsomal fraction) on ice. The protein concentration should be determined beforehand to ensure it falls within the linear range of the assay.

  • Assay Setup: Set up the reactions in microcentrifuge tubes or a 96-well plate. For each concentration of this compound, prepare two sets of tubes:

    • Total ATPase Activity: Assay buffer, enzyme preparation, and the desired concentration of this compound (or vehicle control).

    • Ouabain-Insensitive ATPase Activity: Assay buffer, enzyme preparation, ouabain, and the desired concentration of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow the enzyme and this compound to interact.

  • Initiation of Reaction: Start the enzymatic reaction by adding a known concentration of ATP to all tubes.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a solution of perchloric acid or TCA. Place the tubes on ice.

  • Phosphate Determination:

    • Centrifuge the tubes to pellet any precipitated protein.

    • Transfer an aliquot of the supernatant to a new set of tubes or a 96-well plate.

    • Add the malachite green reagent to each sample and the phosphate standards.

    • Incubate at room temperature for color development (typically 15-30 minutes).

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Calculation of Na+,K+-ATPase Activity:

    • Use the phosphate standard curve to determine the concentration of Pi released in each sample.

    • Calculate the total ATPase activity and the ouabain-insensitive ATPase activity.

    • The Na+,K+-ATPase activity is the difference between the total and the ouabain-insensitive ATPase activity.

    • Express the results as nmol Pi/mg protein/min or another appropriate unit.

    • Compare the Na+,K+-ATPase activity in the presence of this compound to the vehicle control to determine the percentage of activation.

Visualizations

Experimental Workflow

experimental_workflow prep Enzyme Preparation (e.g., Brain Microsomes) setup Assay Setup (96-well plate) prep->setup total_atpase Total ATPase (Buffer + Enzyme + this compound) setup->total_atpase ouabain_atpase Ouabain-Insensitive ATPase (Buffer + Enzyme + this compound + Ouabain) setup->ouabain_atpase pre_incubate Pre-incubation (37°C, 5-10 min) total_atpase->pre_incubate ouabain_atpase->pre_incubate start_reaction Add ATP to Initiate Reaction pre_incubate->start_reaction incubate Incubation (37°C, 15-30 min) start_reaction->incubate stop_reaction Stop Reaction (e.g., Add TCA) incubate->stop_reaction centrifuge Centrifugation stop_reaction->centrifuge color_dev Color Development (Add Malachite Green Reagent) centrifuge->color_dev read_abs Read Absorbance (620-660 nm) color_dev->read_abs calculate Calculate Na+,K+-ATPase Activity read_abs->calculate

Caption: Workflow for Na+,K+-ATPase activity assay.

Proposed Mechanism of this compound Action

uliginosin_b_mechanism uliginosin_b This compound na_gradient Alters Na+ Gradient uliginosin_b->na_gradient Leads to nka Na+,K+-ATPase Activity (Increased) na_gradient->nka monoamine_uptake Monoamine Reuptake (Reduced) nka->monoamine_uptake Influences antidepressant_effect Antidepressant-like Effect monoamine_uptake->antidepressant_effect Results in veratrine Veratrine (Na+ Channel Opener) veratrine->antidepressant_effect Prevents

Caption: Proposed mechanism of this compound's action.

References

Application Notes and Protocols for Chemogenomic Screening to Identify Uliginosin B's Antifungal Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing chemogenomic screening to identify the antifungal targets of Uliginosin B, a natural compound with demonstrated anti-Candida activity.

Introduction to this compound and Chemogenomic Screening

This compound, and specifically its derivative 3'-prenyl this compound, has shown potent antifungal activity against various Candida species, including strains resistant to commonly used antifungal drugs like fluconazole.[1][2] A key step in the development of new antifungal agents is the identification of their molecular targets. Chemogenomic screening in the model organism Saccharomyces cerevisiae is a powerful method for this purpose.[3] This approach systematically assesses the fitness of a collection of gene deletion mutants in the presence of a compound of interest. Strains with deletions in genes that encode the drug's target or are part of the target's pathway will exhibit hypersensitivity to the compound.

A chemogenomic screen of 3'-prenyl this compound has revealed that its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] These application notes will detail the methodologies to perform such a screen and validate the identified targets.

Data Presentation

While the specific gene list and quantitative data from the original 3'-prenyl this compound chemogenomic screen are not publicly available, the following tables illustrate how such data would be presented. For the purpose of these application notes, we will use a representative dataset from a hypothetical chemogenomic screen of an antifungal compound that, like this compound, affects cell cycle and cytoskeleton organization.

Table 1: Antifungal Activity of this compound Derivative

This table summarizes the minimal inhibitory concentrations (MICs) of a this compound derivative against various fungal strains.

Fungal StrainMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans SC5314816
Fluconazole-resistant C. albicans 12-99816
Candida glabrata ATCC 20011632
Candida parapsilosis ATCC 2201948
Saccharomyces cerevisiae BY47411632

Table 2: Representative Hits from a Chemogenomic Screen

This table presents a list of hypothetical hypersensitive yeast deletion mutants identified in a chemogenomic screen with an antifungal compound. The "Sensitivity Score" represents the degree of growth inhibition compared to the wild-type strain.

GeneBiological ProcessSensitivity Score (Z-score)
CDC28Cell Cycle Control-4.2
ACT1Cytoskeleton Organization-3.9
TUB2Cytoskeleton Organization-3.8
MYO1Cytoskeleton Organization-3.5
SWE1Cell Cycle Control-3.2
BEM1Cytoskeleton Organization-3.1
CLN2Cell Cycle Control-2.9

Experimental Protocols

Protocol 1: Determination of Sub-inhibitory Concentration of this compound

Objective: To determine the concentration of this compound that causes a slight, but not complete, inhibition of wild-type yeast growth (typically 10-20% inhibition). This concentration will be used for the chemogenomic screen.

Materials:

  • Wild-type S. cerevisiae strain (e.g., BY4741)

  • Yeast Peptone Dextrose (YPD) medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Plate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Inoculate a single colony of wild-type S. cerevisiae in 5 mL of YPD and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture to an OD600 of 0.1 in fresh YPD.

  • In a 96-well plate, prepare a serial dilution of this compound in YPD. Include a DMSO-only control.

  • Add 100 µL of the diluted yeast culture to each well.

  • Incubate the plate at 30°C in a plate reader, taking OD600 readings every 15-30 minutes for 24-48 hours.

  • Plot the growth curves for each concentration.

  • Determine the concentration of this compound that results in a 10-20% reduction in the final OD600 compared to the DMSO control. This is the sub-inhibitory concentration.

Protocol 2: Chemogenomic Screening using the Yeast Deletion Collection

Objective: To identify gene deletions that confer hypersensitivity to this compound. This protocol outlines a pooled screening approach using the barcoded yeast deletion library.

Materials:

  • Pooled S. cerevisiae heterozygous or homozygous deletion library

  • YPD medium

  • This compound (at the predetermined sub-inhibitory concentration)

  • DMSO (vehicle control)

  • Large culture flasks

  • Genomic DNA extraction kit

  • PCR reagents and primers for barcode amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Thaw an aliquot of the pooled deletion library and inoculate it into a large flask of YPD medium.

  • Grow the culture for a few generations to allow for recovery.

  • Split the culture into two flasks. To one, add this compound at the sub-inhibitory concentration. To the other, add an equivalent volume of DMSO.

  • Grow the cultures for a defined number of generations (e.g., 5-10).

  • Harvest cells from both the treatment and control cultures.

  • Extract genomic DNA from each sample.

  • Amplify the unique barcode sequences from the genomic DNA using PCR.

  • Prepare the PCR products for next-generation sequencing.

  • Sequence the barcodes to determine the relative abundance of each deletion strain in the treated and control populations.

  • Analyze the sequencing data to identify strains that are significantly depleted in the this compound-treated sample compared to the control. These represent the hypersensitive mutants.

Protocol 3: Validation of Hits by Spot Assay

Objective: To confirm the hypersensitivity of individual deletion mutants identified in the primary screen.

Materials:

  • Individual yeast deletion strains of interest

  • Wild-type S. cerevisiae strain

  • YPD agar (B569324) plates

  • This compound

  • DMSO

Procedure:

  • Grow overnight cultures of the wild-type strain and the selected deletion mutants in YPD.

  • The next day, adjust the OD600 of all cultures to 1.0.

  • Prepare a 10-fold serial dilution series for each strain (from 10^0 to 10^-4).

  • Prepare YPD agar plates containing either this compound at the sub-inhibitory concentration or DMSO as a control.

  • Spot 5 µL of each dilution of each strain onto the control and this compound-containing plates.

  • Incubate the plates at 30°C for 2-3 days.

  • Compare the growth of the deletion mutants to the wild-type strain on both plates. Hypersensitive strains will show significantly less growth on the this compound plate compared to the wild-type.

Visualizations

G cluster_0 Chemogenomic Screening Workflow A Determine Sub-inhibitory Concentration of this compound B Screen Pooled Yeast Deletion Library A->B Use determined concentration C Next-Generation Sequencing of Barcodes B->C Amplify & sequence barcodes D Data Analysis: Identify Hypersensitive Mutants C->D Compare strain abundance E Validation of Hits (e.g., Spot Assay) D->E Select top candidates F Target Pathway Identification E->F Confirmed hits G cluster_0 Cell Cycle Control cluster_1 Cytoskeleton Assembly UliginosinB This compound CDC28 CDC28 UliginosinB->CDC28 Inhibits ACT1 Actin (ACT1) UliginosinB->ACT1 Disrupts TUB2 Tubulin (TUB2) UliginosinB->TUB2 Disrupts SWE1 SWE1 CDC28->SWE1 CLN2 CLN2 CDC28->CLN2 MYO1 Myosin (MYO1) ACT1->MYO1

References

Application Notes and Protocols for the Purification of Uliginosin B using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the purification of Uliginosin B, a dimeric acylphloroglucinol with potential therapeutic applications, utilizing column chromatography techniques. The methodologies outlined are based on established research findings to guide researchers in obtaining high-purity this compound for further studies.

Introduction

This compound is a natural product found in various species of the genus Hypericum, such as Hypericum mexicanum, Hypericum myrianthum, and Hypericum polyanthemum.[1][2] As a dimeric acylphloroglucinol, it has demonstrated notable biological activities, including potent antifungal properties.[1] The purification of this compound from crude plant extracts is a critical step for its structural elucidation, pharmacological testing, and potential development as a therapeutic agent. Column chromatography is a principal technique employed for the isolation of this compound.[2] This document outlines the key chromatographic methods for its successful purification.

Experimental Protocols

The following protocols describe a general procedure for the isolation and purification of this compound from a lipophilic extract of Hypericum species. The process involves initial extraction followed by a multi-step chromatographic purification.

2.1. Plant Material and Extraction

A common starting point for this compound isolation is the lipophilic extract of the aerial parts of a Hypericum species known to contain the compound.

  • Protocol 2.1.1: Preparation of Lipophilic Extract

    • Air-dry the aerial parts of the Hypericum plant material.

    • Grind the dried material into a fine powder.

    • Extract the powdered plant material with a non-polar solvent such as n-hexane.

    • Concentrate the resulting extract under reduced pressure to obtain the crude lipophilic extract.

2.2. Column Chromatography: Initial Fractionation

The initial chromatographic step aims to separate the crude extract into fractions enriched with compounds of similar polarity. Silica (B1680970) gel is a commonly used stationary phase for this purpose.

  • Protocol 2.2.1: Silica Gel Column Chromatography (Gradient Elution)

    • Column Preparation: Prepare a glass column packed with silica gel 60 as the stationary phase. The column dimensions should be chosen based on the amount of crude extract to be fractionated.

    • Sample Loading: Dissolve the crude lipophilic extract in a minimal amount of a suitable solvent (e.g., n-hexane or dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

    • Elution: Begin elution with a non-polar solvent such as n-hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as dichloromethane (B109758) or ethyl acetate, in a stepwise or linear gradient.[2]

    • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Fraction Analysis: Analyze the collected fractions by TLC, spotting each fraction on a silica gel plate. Develop the plate in a suitable solvent system (e.g., n-hexane:dichloromethane, 1:1). Visualize the spots under UV light (254 nm). Combine fractions that show a similar TLC profile and contain the compound of interest.

2.3. Further Purification: Preparative TLC and HPLC

Fractions enriched with this compound from the initial column chromatography may require further purification to achieve high purity.

  • Protocol 2.3.1: Preparative Thin-Layer Chromatography (pTLC)

    • Plate Preparation: Use glass-supported silica gel GF 254 plates (e.g., 20 cm x 20 cm, 0.5 mm thickness).[2]

    • Sample Application: Apply the enriched fraction as a band across the origin of the pTLC plate.

    • Development: Develop the plate using a solvent system such as n-hexane:dichloromethane (1:1).[2]

    • Visualization and Isolation: Visualize the separated bands under UV light (254 nm). Scrape the band corresponding to this compound from the plate.

    • Elution: Elute the compound from the silica gel using a suitable polar solvent (e.g., acetone (B3395972) or ethyl acetate).

    • Solvent Removal: Filter the silica gel and evaporate the solvent to obtain the purified this compound.

  • Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC) Analysis and Purification For analytical determination and potential semi-preparative purification, a reversed-phase HPLC method can be employed.

    • Column: Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) with a guard column.[2]

    • Mobile Phase: An isocratic solvent system of 95% acetonitrile (B52724) (CH3CN) and 5% water (H2O), with 0.01% trifluoroacetic acid (TFA).[2]

    • Flow Rate: 1 ml/min.[2]

    • Detection: UV detection at 220 nm.[2]

    • Purity Confirmation: The purity of the isolated this compound should be confirmed by HPLC analysis, with a target of ≥90%.[2]

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions reported for the purification and analysis of this compound.

Table 1: Column Chromatography Parameters for this compound Purification

ParameterDescriptionReference
Stationary Phase Silica gel 60[2]
Mobile Phase (Initial) n-hexane[2]
Mobile Phase (Gradient) Increasing polarity with dichloromethane or ethyl acetate[2]
Further Purification Preparative TLC on silica gel GF 254[2]
pTLC Solvent System n-hexane:dichloromethane (1:1)[2]

Table 2: HPLC Conditions for this compound Analysis

ParameterDescriptionReference
Chromatography System High-Performance Liquid Chromatography (HPLC)[2]
Column Waters Nova-Pack C18 (4 µm, 3.9 mm × 150 mm)[2]
Guard Column Waters Nova-Pack C18 60A (3.9 mm × 20 mm)[2]
Mobile Phase 95% CH3CN, 5% H2O, 0.01% TFA (isocratic)[2]
Flow Rate 1 ml/min[2]
Detection Wavelength 220 nm[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound from a plant source.

UliginosinB_Purification_Workflow PlantMaterial Hypericum sp. (Aerial Parts) Extraction Extraction (n-hexane) PlantMaterial->Extraction CrudeExtract Crude Lipophilic Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-hexane:dichloromethane gradient) CrudeExtract->ColumnChromatography EnrichedFraction This compound Enriched Fraction ColumnChromatography->EnrichedFraction PreparativeTLC Preparative TLC (n-hexane:dichloromethane 1:1) EnrichedFraction->PreparativeTLC PureUliginosinB Pure this compound (≥90%) PreparativeTLC->PureUliginosinB HPLCAnalysis HPLC Analysis for Purity Check PureUliginosinB->HPLCAnalysis

References

Application of Uliginosin B in the Development of Novel Antidepressant Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Uliginosin B, a phloroglucinol (B13840) derivative isolated from plants of the Hypericum genus, has emerged as a promising molecular scaffold for the development of new antidepressant drugs.[1][2][3][4][5][6][7] Preclinical studies have demonstrated its antidepressant-like effects in rodent models, suggesting a unique mechanism of action that differentiates it from currently available treatments. These notes provide a comprehensive overview of the application of this compound in antidepressant drug discovery, including its pharmacological profile, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Pharmacological Profile and Efficacy

This compound exhibits significant antidepressant-like activity in established animal models of depression. Its efficacy has been primarily demonstrated using the Forced Swimming Test (FST) in mice, where it reduces immobility time, an indicator of antidepressant potential.

Table 1: In Vivo Antidepressant-Like Activity of this compound

Animal ModelSpeciesAdministration RouteDose RangeKey FindingsReference
Forced Swimming Test (FST)MiceOral (p.o.)10 mg/kgSignificant reduction in immobility time without altering locomotor activity.[1][6][7]
FST (Sub-effective dose)MiceOral (p.o.)5 mg/kgSynergistic effect in reducing immobility time when combined with sub-effective doses of imipramine, bupropion, and fluoxetine.[1]
Tail Suspension Test (TST)MiceOral (p.o.)10 mg/kgAcute administration reduced immobility time.[5]

Mechanism of Action

The antidepressant-like effects of this compound are attributed to its modulation of several key neurobiological systems.

Monoamine Reuptake Inhibition

A primary mechanism of action for this compound is the inhibition of synaptosomal uptake of key monoamines.[1][6] Unlike traditional antidepressants that often bind directly to monoamine transporters, this compound appears to inhibit their reuptake through an indirect mechanism.[1][2]

Table 2: In Vitro Monoamine Uptake Inhibition by this compound

MonoamineIC₅₀ (nM)Reference
Dopamine (B1211576)90 ± 38[1][6]
Serotonin (B10506)252 ± 13[1][6]
Noradrenaline280 ± 48[1][6]

The antidepressant-like effect of this compound is prevented by pretreatment with antagonists for various monoamine receptors, including dopamine D1 and D2, α1- and α2-adrenoceptors, and by the inhibition of serotonin synthesis, further supporting the involvement of the monoaminergic system.[1]

Modulation of Na+,K+-ATPase Activity

This compound has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex of mice.[3][4][5] This enzyme is crucial for maintaining the sodium gradient necessary for monoamine transport. By enhancing Na+,K+-ATPase activity, this compound may indirectly inhibit monoamine reuptake by altering the Na+ gradient.[5] This effect is supported by the finding that a Na+ channel opener can prevent the antidepressant-like effects of this compound.[3][5]

Involvement of the Adenosinergic and Opioid Systems

Emerging evidence also suggests the involvement of the adenosinergic and opioid systems in the pharmacological effects of this compound.[2][8] Its antinociceptive effects, which can be related to mood regulation, are mediated by the activation of A1 and A2A adenosine (B11128) receptors and are sensitive to naloxone, an opioid antagonist.[2][8]

Signaling Pathways and Experimental Workflows

Uliginosin_B_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Neurotransmitter Systems cluster_3 Behavioral Outcome This compound This compound Na_K_ATPase ↑ Na+,K+-ATPase Activity This compound->Na_K_ATPase Na_Gradient Altered Na+ Gradient Na_K_ATPase->Na_Gradient Monoamine_Uptake ↓ Monoamine Uptake Na_Gradient->Monoamine_Uptake Dopamine ↑ Dopamine Monoamine_Uptake->Dopamine Serotonin ↑ Serotonin Monoamine_Uptake->Serotonin Noradrenaline ↑ Noradrenaline Monoamine_Uptake->Noradrenaline Antidepressant_Effect Antidepressant-like Effect Dopamine->Antidepressant_Effect Serotonin->Antidepressant_Effect Noradrenaline->Antidepressant_Effect

Caption: Proposed mechanism of action for this compound's antidepressant-like effects.

Experimental_Workflow_Antidepressant_Screening Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Administration This compound or Vehicle Administration (p.o.) Animal_Acclimatization->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Open_Field_Test Open-Field Test (Locomotor Activity) Behavioral_Testing->Open_Field_Test Forced_Swimming_Test Forced Swimming Test (Immobility Time) Behavioral_Testing->Forced_Swimming_Test Data_Analysis Data Analysis and Statistical Comparison Open_Field_Test->Data_Analysis Forced_Swimming_Test->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo screening of this compound's antidepressant-like effects.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antidepressant-like properties of this compound.

Protocol 1: Forced Swimming Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water tank.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Cylindrical glass tank (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording system

  • Stopwatch

Procedure:

  • Acclimatization: Allow mice to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into the glass tank filled with 10 cm of water for 15 minutes. This session is for adaptation.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the tank for a 6-minute test session.

  • Data Recording: Record the entire 6-minute session. The last 4 minutes are typically analyzed.

  • Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol 2: Open-Field Test (OFT)

Objective: To assess the general locomotor activity of mice to rule out any stimulant or sedative effects of this compound that could confound the results of the FST.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound

  • Vehicle

  • Open-field apparatus (a square arena with walls, e.g., 40x40x30 cm)

  • Video tracking software or manual observation grid

Procedure:

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test.

  • Test Session: Place each mouse individually in the center of the open-field arena.

  • Data Recording: Allow the mouse to explore the arena for a set period (e.g., 5 minutes). Record the session.

  • Data Analysis: Analyze the total distance traveled, the number of line crossings (if using a grid), and the time spent in the center versus the periphery of the arena. Compare the results between the treated and control groups.

Protocol 3: Synaptosomal Monoamine Uptake Assay

Objective: To determine the in vitro inhibitory effect of this compound on the uptake of dopamine, serotonin, and noradrenaline into nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and noradrenaline)

  • Sucrose (B13894) buffer

  • Krebs-Ringer buffer

  • Radiolabeled monoamines ([³H]dopamine, [³H]serotonin, [³H]noradrenaline)

  • This compound at various concentrations

  • Scintillation counter and vials

  • Glass-fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with different concentrations of this compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake reaction by adding the respective radiolabeled monoamine.

    • Incubate for a short, defined time (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass-fiber filters and washing with ice-cold buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent uptake inhibitor or at 0°C).

    • Determine the IC₅₀ value for this compound for each monoamine by plotting the percentage of inhibition against the log concentration of this compound.

Future Directions and Drug Development Considerations

This compound represents a promising starting point for the development of a new class of antidepressants. Its unique multimodal mechanism of action, particularly its indirect modulation of monoamine uptake via Na+,K+-ATPase, offers the potential for a novel therapeutic approach with a potentially different side-effect profile compared to existing drugs.

Further research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with Na+,K+-ATPase and other potential targets.

  • Chronic Efficacy and Safety Studies: Evaluation of the long-term antidepressant effects and comprehensive toxicological profiling in preclinical models.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its optimized derivatives.

By systematically addressing these areas, the full therapeutic potential of this compound and its analogs as novel antidepressant agents can be realized.

References

Uliginosin B: Application Notes for a Promising Antifungal Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a dimeric acylphloroglucinol primarily isolated from plants of the Hypericum genus, has emerged as a compelling candidate for the development of novel antifungal therapies. The rise of drug-resistant fungal pathogens necessitates the exploration of new chemical scaffolds and mechanisms of action. This compound and its derivatives have demonstrated potent activity against clinically relevant fungi, including fluconazole-resistant strains of Candida species. These application notes provide a summary of the current data and detailed protocols for the evaluation of this compound as a potential antifungal lead compound.

Data Presentation

The antifungal activity and cytotoxicity profile of this compound and its related compounds have been evaluated in vitro. The following tables summarize the key quantitative data.

Table 1: In Vitro Antifungal Activity of this compound and Related Compounds

CompoundFungal SpeciesMIC Range (µM)Reference
This compound and derivativesCandida spp. (including fluconazole-resistant strains)3 - 32[1][2][3][4][5]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 2: In Vitro Cytotoxicity of this compound Derivatives

CompoundHuman Cell LineAssayObservationReference
Uliginosin C and 3'prenyl this compoundPeripheral Blood Mononuclear Cells (PBMC)WST-8No statistically significant difference in metabolic activity after 24h exposure.[4]
Uliginosin C and 3'prenyl this compoundHuman Skin Fibroblasts (Hs27)WST-8No statistically significant difference in metabolic activity after 24h exposure.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Candida species, following established guidelines.

Materials:

  • This compound stock solution (in DMSO)

  • Candida species isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Culture Candida isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 in the 96-well plate to cover a concentration range (e.g., 0.125 to 64 µg/mL).

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control, determined visually or by reading the absorbance at 530 nm.

Protocol 2: In Vitro Cytotoxicity Assay (WST-8)

This protocol describes the use of the WST-8 assay to evaluate the cytotoxicity of this compound against human cell lines.

Materials:

  • Human cell lines (e.g., PBMC, Hs27)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • WST-8 assay reagent

  • Sterile 96-well cell culture plates

  • Microplate reader (450 nm)

Procedure:

  • Cell Seeding:

    • Seed the human cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for 24 hours (or other desired time points) at 37°C in a humidified CO2 incubator.

  • WST-8 Assay:

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the vehicle control.

Protocol 3: Mechanism of Action - Chemogenomic Screening in Saccharomyces cerevisiae

A chemogenomic screen using a collection of yeast deletion mutants can identify gene deletions that result in hypersensitivity to this compound, thereby revealing its potential cellular targets.[2]

Materials:

  • Saccharomyces cerevisiae deletion mutant collection (homozygous or heterozygous diploid)

  • YPD medium

  • This compound

  • 96-well or 384-well plates

  • Automated plate handling and reading systems

Procedure:

  • Library Preparation:

    • Array the yeast deletion strains in microtiter plates.

  • Drug Treatment:

    • Add this compound to the growth medium at a sub-lethal concentration (e.g., IC20) that allows for the identification of sensitive strains.

  • Growth Measurement:

    • Incubate the plates and monitor fungal growth over time by measuring the optical density (OD600).

  • Data Analysis:

    • Compare the growth of each mutant strain in the presence of this compound to its growth in the control condition (DMSO).

    • Identify strains that show a significant growth defect in the presence of the compound.

  • Target Identification:

    • The genes deleted in the hypersensitive strains are potential targets or are involved in pathways that are affected by this compound. Functional enrichment analysis of these genes can reveal the cellular processes targeted by the compound.

Protocol 4: Proposed In Vivo Efficacy - Murine Model of Disseminated Candidiasis

Currently, there is no published data on the in vivo antifungal efficacy of this compound. The following is a proposed protocol based on standard murine models for evaluating new antifungal agents.[1][2][3]

Materials:

  • Immunocompromised mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain (e.g., SC5314)

  • This compound formulation for injection (e.g., in a vehicle like cyclodextrin (B1172386) or DMSO/saline)

  • Positive control antifungal (e.g., fluconazole)

  • Sterile saline

  • Materials for intravenous injection and animal monitoring

Procedure:

  • Immunosuppression (if required):

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension (e.g., 1 x 10^5 to 5 x 10^5 CFU/mouse).

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).

    • Administer this compound (at various doses), the vehicle control, and the positive control antifungal daily for a defined period (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for signs of morbidity and record survival over a period of 21-30 days.

    • Fungal Burden Study: At a specific time point (e.g., 3-5 days post-infection), humanely euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain, spleen), homogenize them, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Compare the survival curves between the treatment groups using the log-rank test.

    • Compare the fungal burden in the organs between the different treatment groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).

Visualizations

UliginosinB_Mechanism UliginosinB This compound FungalCell Fungal Cell UliginosinB->FungalCell Enters Cell CellCycle Cell Cycle Regulation (e.g., CDC genes) UliginosinB->CellCycle Disrupts Cytoskeleton Cytoskeleton Assembly (e.g., Actin, Tubulin) UliginosinB->Cytoskeleton Disrupts FungalCell->CellCycle FungalCell->Cytoskeleton Inhibition Inhibition of Growth CellCycle->Inhibition Cytoskeleton->Inhibition

Caption: Proposed mechanism of action of this compound.

Antifungal_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (Protocol 1) Cytotoxicity Cytotoxicity Assay (Protocol 2) MIC->Cytotoxicity Promising Activity MoA Mechanism of Action (Protocol 3) Cytotoxicity->MoA Low Toxicity Efficacy In Vivo Efficacy (Protocol 4) MoA->Efficacy Favorable Profile PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship Source Hypericum mexicanum Isolation Bioassay-Guided Isolation Source->Isolation UliginosinB This compound Isolation->UliginosinB Activity Potent Anti-Candida Activity (3-32 µM) UliginosinB->Activity Toxicity Low Cytotoxicity UliginosinB->Toxicity LeadCompound Potential Lead Compound Activity->LeadCompound Toxicity->LeadCompound

Caption: Rationale for this compound as a lead compound.

References

Application Notes and Protocols for In Vivo Administration of Uliginosin B in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a natural dimeric acylphloroglucinol found in several Hypericum species, has emerged as a promising compound for neuropharmacological research. Preclinical studies have demonstrated its potential antidepressant-like and antinociceptive effects in rodent models.[1][2] These properties are attributed to its complex mechanism of action, which involves the modulation of multiple neurotransmitter systems, including the monoaminergic, glutamatergic, and adenosinergic systems.[1][3] Notably, this compound appears to inhibit the reuptake of monoamines such as dopamine, serotonin, and norepinephrine, not by direct binding to their transporters, but through an indirect mechanism involving the modulation of Na+,K+-ATPase activity.[4]

These application notes provide a comprehensive guide for the in vivo administration of this compound for behavioral assessment in mice. Detailed protocols for key behavioral assays, including the Forced Swimming Test (FST), Tail Suspension Test (TST), Rotarod test, and Open Field Test (OFT), are provided to ensure robust and reproducible results. Furthermore, this document summarizes key quantitative data from existing literature and presents visual diagrams of the proposed signaling pathways of this compound to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Quantitative In Vivo Data for this compound

The following tables summarize the key quantitative data from published studies on the in vivo behavioral effects of this compound in mice.

Table 1: Antidepressant-like Effects of this compound

Behavioral TestSpecies/StrainDose (Route)Treatment RegimenKey FindingsReference
Forced Swimming Test (FST)Mice10 mg/kg (p.o.)AcuteReduced immobility time[4]
Tail Suspension Test (TST)Mice10 mg/kg (p.o.)AcuteReduced immobility time[4]

Table 2: Antinociceptive and Motor Coordination Effects of this compound

Behavioral TestSpecies/StrainDose (Route)Key FindingsReference
Hot-Plate TestMice15 mg/kg (i.p.)Increased latency to response (antinociceptive effect)[2]
Acetic Acid-Induced WrithingMice15 mg/kg (i.p.)Reduced number of writhes (antinociceptive effect)[2]
Rotarod TestMice90 mg/kg (i.p.)Ataxic effect (impaired motor coordination)[2]

Table 3: Mechanistic Insights from In Vivo Antagonist Studies

Behavioral EffectThis compound DoseAntagonistAntagonist Dose (Route)Effect of AntagonistImplied MechanismReference
Antinociception15 mg/kg (i.p.)Naloxone (Opioid Antagonist)1 mg/kg (i.p.)Abolished antinociceptive effectInvolvement of the opioid system[2]
Antinociception15 mg/kg (i.p.)Sulpiride (D2 Antagonist)50 mg/kg (i.p.)Abolished antinociceptive effectInvolvement of the dopaminergic system (D2 receptors)[2]
Antinociception15 mg/kg (i.p.)DPCPX (A1 Antagonist)0.1 mg/kg (i.p.)Prevented antinociceptive effectInvolvement of the adenosinergic system (A1 receptors)[1][5]
Antinociception15 mg/kg (i.p.)ZM 241385 (A2A Antagonist)3 mg/kg (i.p.)Prevented antinociceptive effectInvolvement of the adenosinergic system (A2A receptors)[1][5]
Antinociception15 and 90 mg/kg (i.p.)MK-801 (NMDA Antagonist)0.25 mg/kg (i.p.)Reduced antinociceptive effectInvolvement of the glutamatergic system (NMDA receptors)
Antidepressant-like10 mg/kg (p.o.)Veratrine (Na+ channel opener)0.06 mg/kg (i.p.)Prevented anti-immobility effectInvolvement of Na+ balance regulation[4]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline, distilled water with 5% Tween 80)

  • Vortex mixer

  • Sonicator (optional)

  • Animal gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

  • Analytical balance

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve this compound in the chosen vehicle. A common vehicle is saline with a small percentage of a surfactant like Tween 80 to aid in solubilization.

    • Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used if necessary to break up any aggregates.

    • Prepare fresh dosing solutions on the day of the experiment.

  • Administration:

    • Oral (p.o.) Administration: For antidepressant-like studies, a dose of 10 mg/kg has been reported to be effective.[4] Administer the solution using an appropriate-sized oral gavage needle. The volume administered is typically 10 ml/kg of body weight.

    • Intraperitoneal (i.p.) Administration: For antinociceptive studies, doses of 15 mg/kg and 90 mg/kg have been used.[2] Inject the solution into the peritoneal cavity using a sterile syringe and needle. The injection volume is typically 10 ml/kg of body weight.

Behavioral Assays

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material.[6]

  • Video camera and tracking software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Clean the open field arena with 70% ethanol and allow it to dry completely between each mouse.

  • Gently place the mouse in the center of the arena.

  • Record the mouse's activity for a predefined period, typically 5-10 minutes.[7]

  • Analyze the recorded video using tracking software to quantify parameters such as:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

The Forced Swimming Test is a widely used assay to screen for antidepressant-like activity.

Materials:

  • Glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter).

  • Water at 23-25°C.

  • Stopwatch or video recording system.

  • Towels for drying the mice.

Procedure:

  • Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water-filled cylinder.

  • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and the last 4 minutes are scored for immobility.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Change the water between each mouse.

The Tail Suspension Test is another common assay for assessing antidepressant-like activity.

Materials:

  • A horizontal bar or shelf.

  • Adhesive tape.

  • A box or enclosure to prevent the mouse from seeing its surroundings.

  • Stopwatch or video recording system.

Procedure:

  • Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.

  • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile. Immobility is defined as hanging passively without any movement.

  • After the test, carefully remove the tape and return the mouse to its home cage.

The Rotarod Test is used to evaluate motor coordination and balance.

Materials:

  • Rotarod apparatus with a rotating rod.

  • Control unit to adjust the speed of rotation.

Procedure:

  • Training (optional but recommended):

    • Place the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for one or more trials before the actual test. This helps to acclimate the animals to the apparatus.

  • Testing:

    • Place the mouse on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • A cut-off time (e.g., 300 seconds) is typically set.

    • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its behavioral effects.

Monoaminergic System Modulation

UliginosinB_Monoaminergic cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron UliginosinB This compound NaK_ATPase Na+/K+-ATPase UliginosinB->NaK_ATPase Activates Na_gradient Increased Extracellular Na+ Gradient NaK_ATPase->Na_gradient MAT Monoamine Transporters (DAT, SERT, NET) Na_gradient->MAT Reduces Driving Force for Reuptake Monoamines_out Monoamines (Dopamine, Serotonin, Norepinephrine) MAT->Monoamines_out Reuptake Monoamines_in Increased Synaptic Monoamines MAT->Monoamines_in Inhibits Reuptake Postsynaptic_Receptors Postsynaptic Receptors Monoamines_in->Postsynaptic_Receptors Increased Activation Behavioral_Effects Antidepressant-like Effects Postsynaptic_Receptors->Behavioral_Effects Leads to

Caption: this compound's modulation of the monoaminergic system.

Glutamatergic System Modulation

UliginosinB_Glutamatergic cluster_synapse Glutamatergic Synapse UliginosinB This compound NMDA_Receptor NMDA Receptor UliginosinB->NMDA_Receptor Antagonizes/ Modulates Ca_influx Reduced Ca2+ Influx NMDA_Receptor->Ca_influx Reduces Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Antinociceptive_Effects Antinociceptive Effects Ca_influx->Antinociceptive_Effects Contributes to

Caption: this compound's interaction with the glutamatergic system.

Adenosinergic System Modulation

UliginosinB_Adenosinergic cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron UliginosinB This compound Ecto_5_nucleotidase Ecto-5'- nucleotidase UliginosinB->Ecto_5_nucleotidase Modulates Adenosine Increased Adenosine Ecto_5_nucleotidase->Adenosine Increases Conversion AMP AMP AMP->Ecto_5_nucleotidase A1_Receptor A1 Receptor Adenosine->A1_Receptor Activates A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates Antinociceptive_Effects Antinociceptive Effects A1_Receptor->Antinociceptive_Effects A2A_Receptor->Antinociceptive_Effects

Caption: this compound's influence on the adenosinergic system.

Conclusion

This compound presents a compelling profile as a neuroactive compound with antidepressant-like and antinociceptive properties. Its multifaceted mechanism of action, involving the indirect modulation of monoamine reuptake and interactions with the glutamatergic and adenosinergic systems, distinguishes it from many existing psychotropic agents. The provided protocols and data summaries offer a robust framework for researchers to conduct in vivo behavioral studies with this compound, paving the way for a more comprehensive understanding of its therapeutic potential. Adherence to these detailed methodologies will be crucial for generating high-quality, reproducible data in the ongoing exploration of this promising natural product.

References

Application Notes: Cell Culture Models for Assessing Uliginosin B's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uliginosin B is a naturally occurring acylphloroglucinol derivative isolated from plants of the Hypericum genus. In vivo studies in rodent models have highlighted its potential as an analgesic and antidepressant agent.[1] The proposed mechanisms for these effects are multifaceted, involving the monoaminergic, glutamatergic, and adenosinergic systems. Specifically, this compound has been shown to inhibit the synaptosomal uptake of dopamine (B1211576), serotonin, and noradrenaline without directly binding to their transporters.[1] It also appears to modulate adenosinergic signaling through the activation of A1 and A2A receptors and increases the activity of Na+,K+-ATPase. Furthermore, some dimeric acylphloroglucinols, structurally related to this compound, have demonstrated potent antifungal activity by targeting cell cycle regulation and cytoskeleton assembly.[2]

To further elucidate the precise molecular mechanisms and to evaluate its potential as a therapeutic agent, robust in vitro cell culture models are essential. These models allow for the systematic investigation of this compound's effects on specific cellular pathways in a controlled environment, bridging the gap between in vivo observations and molecular targets. This document provides detailed protocols for a panel of cell-based assays to dissect the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Recommended Cell Lines

  • Neuroblastoma Cell Lines (e.g., SH-SY5Y): These human-derived cells express various neuronal markers, including dopamine and norepinephrine (B1679862) transporters, making them a suitable model for studying effects on monoamine uptake and neuronal signaling.

  • HEK293 Cells (Human Embryonic Kidney): A versatile and easily transfectable cell line. Wild-type HEK293 cells can be used as a non-neuronal control, while HEK293 lines stably expressing specific human monoamine transporters (hDAT, hSERT, hNET) are ideal for dissecting the specific inhibitory effects on each transporter.[3]

  • Cancer Cell Lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, HT-29 - colon cancer): A panel of cancer cell lines is recommended for initial cytotoxicity screening to determine if this compound possesses anti-proliferative or pro-apoptotic effects, similar to other natural compounds.[4] These are also useful for general mechanism studies like cell cycle analysis.

  • Primary Neuronal or Glial Cultures: For more physiologically relevant studies, primary cultures of neurons, astrocytes, or microglia can be used to investigate neuroinflammatory or neuroprotective effects.[5]

Data Presentation: Quantitative Analysis of this compound Activity

Quantitative data from the described experimental protocols should be meticulously recorded to allow for robust comparison and analysis.

Table 1: Known In Vitro Activity of this compound

TargetAssay TypeIC50 Value (nM)Source
Dopamine UptakeSynaptosomal Uptake Inhibition90 ± 38[1]
Serotonin UptakeSynaptosomal Uptake Inhibition252 ± 13[1]
Noradrenaline UptakeSynaptosomal Uptake Inhibition280 ± 48[1]

Table 2: Template for this compound Cytotoxicity (IC50) Data

Cell LineCancer TypeTreatment Duration (h)IC50 (µM)
e.g., A549Lung Carcinoma24
48
72
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., SH-SY5YNeuroblastoma24
48
72

Table 3: Template for Apoptosis and Cell Cycle Analysis Data

Cell LineThis compound Conc. (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% G0/G1 Phase% S Phase% G2/M Phase
e.g., HeLa0 (Control)
IC50/2
IC50
IC50*2

Visualizations: Pathways and Workflows

Uliginosin_B_Proposed_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron U_B This compound MAT Monoamine Transporters (DAT, SERT, NET) U_B->MAT Inhibits Uptake NaK_ATPase Na+/K+-ATPase U_B->NaK_ATPase Activates Monoamines Increased Monoamines (DA, 5-HT, NE) MAT->Monoamines Reduced Reuptake Post_Receptors Dopamine, Serotonin, Adrenergic Receptors Monoamines->Post_Receptors Activates Adenosine Adenosine Adenosine_Receptors Adenosine Receptors (A1, A2A) Adenosine->Adenosine_Receptors Activates Cellular_Response Cellular Response (Antinociception, Antidepressant-like effects) Post_Receptors->Cellular_Response Adenosine_Receptors->Cellular_Response

Caption: Proposed mechanism of this compound in the central nervous system.

Experimental_Workflow_Uliginosin_B cluster_assays Perform Assays cluster_analysis Data Acquisition & Analysis start Select Cell Line (e.g., A549, SH-SY5Y) culture Seed cells in appropriate microplates start->culture treat Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) culture->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt apop Annexin V / PI (Apoptosis) incubate->apop cycle Propidium Iodide (Cell Cycle) incubate->cycle read Spectrophotometry (MTT) mtt->read flow Flow Cytometry (Apoptosis, Cell Cycle) apop->flow cycle->flow calc Calculate IC50 Analyze Cell Populations read->calc flow->calc end Determine Cytotoxicity, Apoptotic Induction, and Cell Cycle Arrest calc->end

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

1. Cell Viability / Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials and Reagents:

  • Selected cell lines (e.g., SH-SY5Y, A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570-590 nm)

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid dye, is membrane-impermeable and thus only enters cells with compromised membranes, characteristic of late apoptosis or necrosis.

Materials and Reagents:

  • Cells cultured in 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at selected concentrations (e.g., IC50/2, IC50, and 2*IC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS, centrifuging after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-FITC(-) and PI(-). Early apoptotic cells are Annexin V-FITC(+) and PI(-). Late apoptotic/necrotic cells are Annexin V-FITC(+) and PI(+).

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is required to prevent staining of double-stranded RNA.[9]

Materials and Reagents:

  • Cells cultured in 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol (Protocol 2, steps 1-2).

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and discard the supernatant.

  • Washing: Resuspend the cell pellet in 400 µL of PBS.[2]

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[2]

  • Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).

  • Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and discard the ethanol. Wash the pellet twice with PBS.[2]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.[2]

  • PI Staining: Add 400 µL of PI staining solution and mix well.[2]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

4. Monoamine Uptake Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the uptake of monoamines (dopamine, serotonin, norepinephrine) into cells. This is typically performed using cell lines (e.g., HEK293) stably expressing the specific monoamine transporter (DAT, SERT, or NET) and a radiolabeled or fluorescent substrate.[3][10]

Materials and Reagents:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Culture medium with appropriate selection antibiotic (e.g., G418)

  • Krebs-HEPES buffer (KHB) or similar assay buffer

  • Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) or a fluorescent substrate kit

  • This compound

  • Known selective inhibitors for each transporter (e.g., GBR12909 for DAT, fluoxetine (B1211875) for SERT) for positive controls and determination of non-specific uptake[3]

  • Scintillation counter or fluorescence plate reader

Protocol (Adherent Cell Method): [10]

  • Cell Seeding: Seed the transfected HEK293 cells into 96-well plates and grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cells once with 100 µL of room temperature KHB.

  • Add 50 µL of KHB containing various concentrations of this compound, vehicle control, or a known inhibitor (for non-specific uptake). Incubate for 5-15 minutes at room temperature.[3][10]

  • Substrate Addition: Add 50 µL of KHB containing the [³H]-labeled substrate at a concentration near its Km value.

  • Uptake Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells twice with 100 µL of ice-cold KHB.

  • Cell Lysis: Lyse the cells by adding 1% SDS solution.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

5. Na+,K+-ATPase Activity Assay

Principle: This assay measures the activity of Na+,K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured, and the activity of other ATPases is measured in the presence of a specific Na+,K+-ATPase inhibitor (e.g., ouabain). The Na+,K+-ATPase activity is the difference between the two.[11][12]

Materials and Reagents:

  • Cell or tissue homogenates

  • Commercial Na+,K+-ATPase Activity Assay Kit (Colorimetric)

  • Microplate reader (640-680 nm)

  • Ouabain (B1677812) (specific inhibitor)

Protocol (Using a Commercial Kit):

  • Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. This typically involves homogenization in a specific buffer on ice. Determine the protein concentration of the lysate.

  • Assay Setup: Set up wells for a standard curve, blank, sample (total ATPase activity), and sample with inhibitor (other ATPase activity) in a 96-well plate.

  • Reaction: Add the sample lysate and reaction buffers (including ATP as a substrate) to the wells as per the kit's protocol. Add ouabain to the designated inhibitor wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the enzymatic reaction to proceed.[12]

  • Stop Reaction & Color Development: Stop the reaction and add the chromogenic agent, which reacts with the inorganic phosphate produced. Incubate to allow color development.[12]

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 660 nm).

  • Data Analysis: Use the standard curve to determine the concentration of inorganic phosphate in each sample. Calculate the Na+,K+-ATPase activity by subtracting the activity in the presence of the inhibitor from the total activity. Normalize the activity to the protein concentration of the sample. Compare the activity in this compound-treated samples to untreated controls.

References

Application Notes and Protocols: Determining Receptor Affinity of Uliginosin B Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a natural acylphloroglucinol derivative isolated from Hypericum species, has demonstrated a range of pharmacological activities, including antidepressant-like, antinociceptive, and antifungal effects.[1][2][3] Understanding the molecular targets of this compound is crucial for its development as a potential therapeutic agent. Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor. This document provides a detailed overview of the current understanding of this compound's interactions with various receptor systems and offers a generalized protocol for conducting radioligand binding assays to investigate its potential direct receptor targets.

While studies have shown that this compound modulates several neurotransmitter systems, including the monoaminergic, glutamatergic, adenosinergic, and opioid systems, current evidence suggests its mechanism of action may be indirect.[1][4][5] For instance, it has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and noradrenaline without directly binding to the monoamine transporters.[3] This indicates that this compound may not bind with high affinity to these transporters but rather influences their function through other mechanisms, such as altering the sodium gradient via Na+,K+-ATPase activity.[6]

To date, a specific, high-affinity receptor for this compound has not been definitively identified. Therefore, the following protocols are presented as a general framework that can be adapted for screening this compound against various potential receptor targets.

Data Presentation: Summary of this compound Bioactivity

The following table summarizes the known inhibitory concentrations (IC50) of this compound on the uptake of various monoamines. It is important to note that these values represent functional inhibition and not direct binding affinity (Ki).

Target System Parameter Value Reference
Dopamine UptakeIC5090 ± 38 nM[3]
Serotonin UptakeIC50252 ± 13 nM[3]
Noradrenaline UptakeIC50280 ± 48 nM[3]

Experimental Protocols: Radioligand Binding Assay

This section outlines a generalized protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a hypothetical G protein-coupled receptor (GPCR). This protocol should be optimized for each specific receptor and radioligand pair.

Objective:

To determine the binding affinity (Ki) of this compound for a specific receptor of interest using a competitive radioligand binding assay.

Materials:
  • Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: A specific, high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-agonist or [¹²⁵I]-antagonist).

  • This compound: Stock solution of known concentration.

  • Assay Buffer: Buffer composition will be receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor of interest.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

  • Filtration Apparatus: Cell harvester or vacuum manifold.

  • Scintillation Vials and Cocktail: For radioactivity counting.

  • Liquid Scintillation Counter or Gamma Counter: Depending on the radioisotope used.

Procedure:
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled ligand.

      • This compound Competition: Receptor membranes + Radioligand + Serial dilutions of this compound.

  • Incubation:

    • Add the components to the wells in the following order: assay buffer, this compound or unlabeled ligand, radioligand, and finally the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand system.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand. The number and volume of washes should be optimized to maximize the signal-to-noise ratio.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter or gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways Influenced by this compound

The following diagram illustrates the currently understood indirect effects of this compound on various neurotransmitter systems.

UliginosinB_Signaling cluster_monoamine Monoaminergic System cluster_glutamate Glutamatergic System cluster_adenosine Adenosinergic System cluster_opioid Opioid System UliginosinB This compound DAT Dopamine Transporter UliginosinB->DAT Inhibits Uptake (Indirectly) SERT Serotonin Transporter UliginosinB->SERT Inhibits Uptake (Indirectly) NET Noradrenaline Transporter UliginosinB->NET Inhibits Uptake (Indirectly) NMDA_R NMDA Receptor UliginosinB->NMDA_R Modulates A1_R A1 Receptor UliginosinB->A1_R Modulates A2A_R A2A Receptor UliginosinB->A2A_R Modulates Opioid_R Opioid Receptors UliginosinB->Opioid_R Modulates

Caption: Indirect modulation of neurotransmitter systems by this compound.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a typical competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Prepare Receptor Membranes Reagent_Prep 2. Prepare Radioligand, This compound Dilutions, and Buffers Incubation 3. Incubate Membranes with Radioligand and this compound Reagent_Prep->Incubation Filtration 4. Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting 5. Quantify Bound Radioactivity Filtration->Counting Data_Analysis 6. Calculate IC50 and Ki Values Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

While the direct molecular target of this compound remains to be elucidated, the provided protocols offer a robust framework for investigating its potential interactions with specific receptors. The indirect modulatory effects of this compound on multiple neurotransmitter systems highlight its potential as a scaffold for the development of novel therapeutics. Future research employing radioligand binding assays, alongside other target identification methods, will be essential in fully characterizing the mechanism of action of this promising natural product.

References

Application Notes and Protocols: Pharmacokinetic Profiling of Uliginosin B in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a natural acylphloroglucinol found in several Hypericum species, has garnered significant interest for its potential therapeutic applications. Preclinical studies in rodent models have demonstrated its antidepressant-like and antinociceptive effects.[1][2][3] These pharmacological activities are attributed to its ability to inhibit the reuptake of monoamines, particularly dopamine, and to modulate the adenosinergic and glutamatergic systems.[1][2][4] Despite the promising pharmacological profile of this compound, detailed pharmacokinetic data in rodent models is not extensively available in peer-reviewed literature. This document provides a generalized protocol for conducting pharmacokinetic studies of this compound in rodents, based on established methodologies in drug discovery and development. These guidelines will enable researchers to characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its further development as a therapeutic agent.

I. Quantitative Data Summary

As of the latest literature review, specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) in rodent models have not been published. The following table is provided as a template for researchers to populate upon completion of their studies.

Table 1: Template for Pharmacokinetic Parameters of this compound in Rodent Models

ParameterRoute of AdministrationDose (mg/kg)MouseRat
Cmax (ng/mL) IntravenousData to be determinedData to be determined
OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined
Tmax (h) OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined
AUC0-t (ng·h/mL) IntravenousData to be determinedData to be determined
OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined
AUC0-inf (ng·h/mL) IntravenousData to be determinedData to be determined
OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined
t1/2 (h) IntravenousData to be determinedData to be determined
OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined
Bioavailability (%) OralData to be determinedData to be determined
IntraperitonealData to be determinedData to be determined

II. Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the pharmacokinetic profile of this compound in rodent models.

1. Animal Models and Husbandry

  • Species: Male Sprague Dawley rats (200-250 g) and male C57BL/6 mice (20-25 g) are commonly used rodent models for pharmacokinetic studies.[5] The choice of strain may be guided by the specific therapeutic area of interest.[6]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).[5] They should have ad libitum access to standard chow and water. Animals should be acclimated to the housing conditions for at least one week before the experiment.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.

2. Formulation and Dosing

  • Formulation: this compound should be formulated in a vehicle suitable for the intended route of administration. For intravenous (IV) administration, a solution in a buffered saline with a solubilizing agent (e.g., DMSO, PEG400) may be necessary. For oral (PO) gavage, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) is common. The formulation should be tested for stability and homogeneity.

  • Dose Selection: Doses should be selected based on the effective doses observed in pharmacodynamic studies (e.g., 15-90 mg/kg for antinociceptive effects in mice via intraperitoneal route).[1][2] A minimum of one low and one high dose should be evaluated.

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus via the tail vein to determine the elimination half-life and volume of distribution, and to serve as a reference for bioavailability calculations.

    • Oral (PO): Administered via gavage to assess oral absorption and bioavailability.

    • Intraperitoneal (IP): As this route has been used in pharmacological studies of this compound, its pharmacokinetic profile via this route would also be of interest.[1]

3. Sample Collection

  • Blood Sampling: Blood samples (approximately 100-200 µL) should be collected at predetermined time points after drug administration. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[7] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Bioanalytical Method

A sensitive and specific analytical method for the quantification of this compound in plasma is essential. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5]

  • Sample Preparation: A protein precipitation or liquid-liquid extraction method can be used to extract this compound from the plasma matrix.[7] An internal standard should be used to ensure accuracy and precision.

  • Chromatographic Conditions: A C18 column is commonly used for the separation of small molecules. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate), run in a gradient elution mode.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be identified and optimized.

  • Method Validation: The analytical method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

5. Pharmacokinetic Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin®. The following key pharmacokinetic parameters will be calculated:

  • Cmax and Tmax: The maximum plasma concentration and the time to reach Cmax are determined directly from the concentration-time data.

  • AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-inf) is calculated by adding the extrapolated area to AUC0-t.

  • t1/2 (Half-life): The elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • CL (Clearance): Total body clearance is calculated as DoseIV/AUC0-inf,IV.

  • Vd (Volume of Distribution): The volume of distribution is calculated as CL/λz.

  • F (Bioavailability): The absolute oral bioavailability is calculated as (AUC0-inf,PO / AUC0-inf,IV) x (DoseIV / DosePO) x 100.

III. Visualizations

G Experimental Workflow for Rodent Pharmacokinetic Study of this compound cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis A Animal Acclimation (Rats/Mice) C Dosing (IV or PO) A->C B Formulation Preparation (IV, PO) B->C D Serial Blood Sampling (Predetermined Timepoints) C->D Post-administration E Plasma Preparation (Centrifugation) D->E F Bioanalysis (LC-MS/MS) E->F Plasma Samples G Pharmacokinetic Analysis (Non-compartmental) F->G Concentration Data H Data Reporting (Cmax, Tmax, AUC, t1/2, F) G->H

Caption: Workflow for a typical rodent pharmacokinetic study.

G Proposed Signaling Pathways of this compound cluster_monoamine Monoaminergic System cluster_opioid Opioid System (Indirect) cluster_adeno Adenosinergic System UliginosinB This compound DAT Dopamine Transporter (DAT) (Reuptake Inhibition) UliginosinB->DAT EctoN Ecto-5'-nucleotidase Modulation UliginosinB->EctoN Dopamine Increased Synaptic Dopamine DAT->Dopamine DopamineR Dopamine Receptor Activation Dopamine->DopamineR OpioidSystem Opioid System Stimulation DopamineR->OpioidSystem Antinociception Antinociceptive Effects DopamineR->Antinociception OpioidSystem->Antinociception AdenosineR A1 & A2A Receptor Activation EctoN->AdenosineR AdenosineR->Antinociception

Caption: Signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Uliginosin B Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Uliginosin B for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural phloroglucinol (B13840) derivative with potential therapeutic properties, including antidepressant-like and antinociceptive effects.[1][2] Its chemical structure lends it lipophilic ("fat-loving") properties, resulting in poor solubility in aqueous solutions commonly used for in vitro biological assays. A calculated XLogP3 value of 5.1 indicates this low water solubility.[3] This can lead to challenges in preparing accurate and effective concentrations for experiments, potentially impacting the reliability of results.

Q2: What are the most common solvents for dissolving this compound?

A2: Based on its lipophilic nature and general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound. Ethanol (B145695) can also be used, and some studies have mentioned the use of water-ethanol mixtures as co-solvents.[4]

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 1%. However, the tolerance of your specific cell line should be a primary consideration, with some researchers using concentrations in the range of 0.1% to 1%. It is always best practice to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent itself.

Q4: Can I use other methods to improve the solubility of this compound?

A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, pH adjustment, and the preparation of solid dispersions.[5][6][7][8][9] The choice of method will depend on the specific requirements of your assay.

Troubleshooting Guide

Q: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A: This is a common issue when working with lipophilic compounds. Here are several troubleshooting steps you can take:

  • Decrease the final concentration: The precipitation is likely due to the compound's low solubility in the aqueous environment. Try preparing a more dilute working solution.

  • Optimize the solvent concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally ≤0.5%), ensure you are using a sufficient amount to maintain solubility. You may need to prepare a more concentrated DMSO stock solution so that a smaller volume is added to the aqueous medium.

  • Use a co-solvent system: Consider using a mixture of solvents. For example, you could dissolve this compound in a small amount of DMSO and then dilute it with ethanol before the final dilution into your aqueous medium.

  • Serial dilutions: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions. For example, dilute the stock 1:10 in your medium, vortex well, and then perform the next dilution. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small precipitates. However, be cautious with temperature-sensitive compounds.

  • Incorporate surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds.[8] The concentration of the surfactant should be optimized to avoid interference with your assay.

Solubility Data

Property/SolventValue/InformationSource
Molecular Weight 498.57 g/mol [10]
Calculated XLogP3 5.1[3]
DMSO Recommended as a primary solvent for stock solutions.General practice
Ethanol Can be used as a solvent or co-solvent.[4]
Water Poorly soluble.Inferred from XLogP3
Water-Ethanol Mixtures Have been tested as co-solvents.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to account for the final volume of your assay.

    • Crucially, ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (typically ≤ 0.5%).

    • Add the calculated volume of the stock solution to the appropriate volume of pre-warmed (if for cell culture) aqueous buffer or medium.

    • Immediately vortex the working solution gently to ensure homogeneity and prevent precipitation.

    • Use the freshly prepared working solution for your experiment. Do not store diluted aqueous solutions of this compound for extended periods.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Aqueous Medium thaw->dilute vortex Vortex Gently dilute->vortex use Use Immediately in Assay vortex->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway This compound Mechanism: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Dopamine / Serotonin (B10506) / Norepinephrine (B1679862) transporter Monoamine Transporter (DAT, SERT, NET) monoamine->transporter Reuptake monoamine_cleft Increased Monoamines receptors Postsynaptic Receptors monoamine_cleft->receptors Binding signal Downstream Signaling receptors->signal Activation uliginosin This compound uliginosin->transporter Inhibition

Caption: this compound inhibits monoamine reuptake.

References

Stability of Uliginosin B in DMSO and other organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Uliginosin B in DMSO and other organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its ability to dissolve a wide range of organic compounds, including phloroglucinol (B13840) derivatives like this compound. However, the long-term stability in DMSO has not been specifically reported for this compound. For aqueous-based assays, further dilution from a high-concentration DMSO stock into the aqueous buffer is recommended.

Q2: Are there any known stability issues with this compound in DMSO?

Q3: How should I store my this compound stock solutions?

To maximize stability, this compound stock solutions in DMSO should be stored under the following conditions:

  • Temperature: -20°C for short-term storage and -80°C for long-term storage.

  • Light: Protected from light to prevent potential photodegradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Q4: Can I use other organic solvents to dissolve this compound?

Phloroglucinol derivatives generally exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[4] However, the stability of this compound in these solvents has not been formally documented. If using alternative solvents, it is crucial to perform a stability assessment under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage - Supersaturation- Solvent evaporation- Degradation of this compound- Gently warm the solution and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant after verifying the concentration.- Prepare a fresh stock solution at a slightly lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.
Loss of biological activity over time - Degradation of this compound in solution- Repeated freeze-thaw cycles- Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[1][2]- Perform a stability study to determine the degradation rate under your storage conditions.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of this compound- Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV).- Follow best practices for storage and handling to ensure compound integrity.- Prepare fresh dilutions from a new stock aliquot for each experiment.

Experimental Protocols

Protocol 1: General Assessment of this compound Stability in an Organic Solvent

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., DMSO, ethanol)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or TFA)

  • Autosampler vials

  • Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial purity and concentration reference.

  • Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature), protected from light.

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Allow the aliquot to come to room temperature.

  • Dilute and analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Compare the peak area and purity of this compound at each time point to the T=0 sample to determine the percentage of degradation.

Data Presentation:

Table 1: Stability of this compound in DMSO at Different Temperatures

Time Point Purity at -20°C (%) Purity at 4°C (%) Purity at Room Temperature (%)
T=0 100 100 100
24 hours
1 week

| 1 month | | | |

Table 2: Stability of this compound in Various Organic Solvents at -20°C

Time Point Purity in DMSO (%) Purity in Ethanol (%) Purity in Acetonitrile (%)
T=0 100 100 100
24 hours
1 week

| 1 month | | | |

Visualizations

Signaling Pathways

This compound is known for its antidepressant-like effects, which are believed to be mediated through the inhibition of monoamine reuptake.[5][6][7] It has also been shown to modulate the adenosinergic system, contributing to its antinociceptive effects.[8][9][10]

UliginosinB_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron UliginosinB This compound NaK_ATPase Na+/K+-ATPase UliginosinB->NaK_ATPase Activates Monoamine_Uptake Monoamine Reuptake UliginosinB->Monoamine_Uptake Inhibits (Indirectly) Na_gradient Increased Na+ Gradient NaK_ATPase->Na_gradient Maintains Monoamine_Transporter Monoamine Transporters (DAT, SERT, NET) Na_gradient->Monoamine_Transporter Drives Monoamine_Transporter->Monoamine_Uptake Mediates Increased_Monoamines Increased Synaptic Monoamines (Dopamine, Serotonin, Norepinephrine) Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Activates Antidepressant_Effect Antidepressant-like Effect Postsynaptic_Receptors->Antidepressant_Effect Leads to UliginosinB_Adenosine This compound Ecto_5_Nucleotidase Ecto-5'-Nucleotidase UliginosinB_Adenosine->Ecto_5_Nucleotidase Modulates Adenosine Increased Adenosine Ecto_5_Nucleotidase->Adenosine Produces ATP_AMP ATP/AMP ATP_AMP->Ecto_5_Nucleotidase Substrate A1_A2A_Receptors Adenosine A1/A2A Receptors Adenosine->A1_A2A_Receptors Activates Antinociceptive_Effect Antinociceptive Effect A1_A2A_Receptors->Antinociceptive_Effect Leads to

Caption: Proposed signaling pathways for this compound's antidepressant and antinociceptive effects.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.

Stability_Workflow A Prepare this compound Stock Solution B T=0 Analysis (HPLC) A->B C Aliquot and Store (-20°C, 4°C, RT) A->C G Compare Data to T=0 B->G D Incubate for Defined Time Points C->D E Retrieve Aliquots D->E F Analyze by HPLC E->F F->G H Determine Degradation Rate G->H

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Uliginosin B Antifungal MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the antifungal Minimum Inhibitory Concentration (MIC) testing of Uliginosin B.

Frequently Asked Questions (FAQs)

Q1: What is a typical effective concentration range for this compound in antifungal MIC assays?

A1: Studies have shown that this compound and its derivatives exhibit strong anti-Candida activity with fungal growth inhibition at concentrations ranging from 3 to 32 µM.[1][2] The specific MIC will vary depending on the fungal species and strain being tested.

Q2: What is the known antifungal mechanism of action for this compound?

A2: The antifungal mechanism of this compound involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[1][2] A chemogenomic screen of a related compound, 3′prenyl this compound, identified target genes crucial for these processes.[1][2]

Q3: What solvent should I use to dissolve this compound for MIC testing?

A3: this compound is a lipophilic compound and is poorly soluble in aqueous media. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare stock solutions of this compound for antifungal assays.[3][4][5] It is crucial to use a final concentration of DMSO in the assay that does not inhibit fungal growth, typically ≤1%.[3][4]

Q4: Can the solvent (DMSO) affect the MIC results?

A4: Yes, DMSO can influence the results of antifungal susceptibility testing.[3][4][6] It can enhance, diminish, or have no effect on fungal growth, and may also interact with the test compound.[3][6] It is essential to include a solvent control (media with the same final concentration of DMSO as the experimental wells) to assess any potential effects on fungal growth.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in the microplate wells. This compound has low aqueous solubility and is precipitating out of the aqueous culture medium.- Ensure the final concentration of DMSO is sufficient to maintain solubility, but does not exceed a non-inhibitory level (typically ≤1%).- Prepare the this compound dilutions in the microplate first, and then add the fungal inoculum. This can help to minimize immediate precipitation upon contact with the aqueous medium.- Consider the use of a co-solvent, such as polyethylene (B3416737) glycol-400, though preliminary testing for its effect on fungal growth is necessary.[5]
Inconsistent MIC values across replicate experiments. - Inaccurate serial dilutions.- Variation in inoculum density.- Edge effects in the 96-well plate.- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Standardize the inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer or hemocytometer).- To minimize evaporation, avoid using the outermost wells of the microplate for experimental samples or fill them with sterile water.
No inhibition of fungal growth, even at high concentrations of this compound. - The fungal strain is resistant to this compound.- The this compound stock solution has degraded.- Inoculum density is too high.- Verify the identity and expected susceptibility of your fungal strain.- Prepare a fresh stock solution of this compound.- Ensure the inoculum concentration is within the recommended range for the specific MIC protocol being used (e.g., CLSI guidelines).
Fungal growth is inhibited in the solvent control wells. The concentration of DMSO is too high and is toxic to the fungus.- Perform a preliminary experiment to determine the highest non-inhibitory concentration of DMSO for your specific fungal strain.- Reduce the final concentration of DMSO in your assay to a level that does not affect fungal growth.

Data Presentation

Table 1: Antifungal Activity of this compound and Related Compounds against Candida Species

CompoundFungal SpeciesMIC Range (µM)
This compound and derivativesCandida spp.3 - 32

Source: Data compiled from studies on dimeric acylphloroglucinols from Hypericum mexicanum.[1][2]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and may need to be optimized for specific fungal strains and laboratory conditions. It is based on established broth microdilution methods.[7][8][9]

1. Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution. c. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) medium to obtain a fresh culture. b. Suspend several fungal colonies in sterile saline or PBS. c. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast. d. Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 cells/mL).

3. Preparation of the 96-Well Microplate: a. In a sterile 96-well microplate, add 100 µL of sterile broth medium to all wells except for the first column. b. Add 200 µL of the this compound stock solution (at a concentration that is twice the highest desired final concentration) to the first well of each row being tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired lowest concentration. Discard the final 100 µL from the last well. d. Include the following controls:

  • Growth Control: Wells containing only the fungal inoculum in broth (no this compound or DMSO).
  • Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the assay.
  • Sterility Control: Wells containing only broth medium (no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the diluted fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the this compound concentrations by half to their final test concentrations. b. Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungal strain (e.g., 35-37°C) for 24-48 hours.

5. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control. For some fungi and compounds, this may be complete inhibition (MIC-0), while for others it may be a ≥50% reduction in growth (MIC-2).[7] b. Growth can be assessed visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of This compound in Microplate stock->dilution inoculum Prepare Fungal Inoculum add_inoculum Inoculate Microplate inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (24-48h) add_inoculum->incubation read_mic Determine MIC (Visual/OD Reading) incubation->read_mic

Caption: Experimental workflow for this compound MIC testing.

troubleshooting_workflow start Inconsistent or Unexpected MIC Results precipitate Precipitation Observed? start->precipitate solvent_growth Growth in Solvent Control? precipitate->solvent_growth No optimize_dmso Optimize DMSO Concentration precipitate->optimize_dmso Yes no_inhibition No Fungal Inhibition? solvent_growth->no_inhibition No solvent_growth->optimize_dmso Yes check_compound Check Compound Integrity & Strain Susceptibility no_inhibition->check_compound Yes verify_dilutions Verify Serial Dilutions no_inhibition->verify_dilutions No check_inoculum Verify Inoculum Density check_compound->check_inoculum

Caption: Troubleshooting decision tree for this compound MIC assays.

mechanism_pathway uliginosin_b This compound fungal_cell Fungal Cell uliginosin_b->fungal_cell Enters cell_cycle Cell Cycle Regulation fungal_cell->cell_cycle Disrupts cytoskeleton Cytoskeleton Assembly fungal_cell->cytoskeleton Disrupts inhibition Fungal Growth Inhibition cell_cycle->inhibition cytoskeleton->inhibition

Caption: Conceptual pathway of this compound's antifungal action.

References

Troubleshooting peak tailing in HPLC analysis of Uliginosin B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Uliginosin B, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?

Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification. For a compound like this compound, a phloroglucinol (B13840) derivative, accurate quantification is critical in research and drug development.[3] Furthermore, significant tailing can sometimes mask the presence of co-eluting impurities.[4]

Q2: What are the primary chemical causes of peak tailing when analyzing this compound on a silica-based column?

The most common chemical cause of peak tailing is the presence of secondary retention mechanisms, which occur alongside the primary hydrophobic interactions in reversed-phase HPLC.[4][5] For a phenolic compound like this compound, these secondary interactions primarily involve:

  • Silanol (B1196071) Interactions: Silica-based columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[6][7] this compound possesses multiple hydroxyl (-OH) groups in its structure.[8][9] These polar hydroxyl groups can form strong hydrogen bonds with the acidic silanol groups on the stationary phase. This strong secondary interaction causes some analyte molecules to be retained longer than others, resulting in a "tail".[1][5][10]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols.[11][12] If the pH is high enough (typically > 3), silanol groups can become deprotonated and negatively charged (Si-O⁻), significantly increasing their interaction with polar analytes.[4][13]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[12]

  • Suppressing Silanol Activity: By lowering the mobile phase pH (typically to between 2.5 and 3.5), the residual silanol groups on the column packing are fully protonated (Si-OH). This neutral state minimizes their ability to interact with the hydroxyl groups of this compound, leading to more symmetrical peaks.[4]

  • Analyte Ionization: As a phenolic compound, this compound has acidic hydroxyl groups. Operating the mobile phase at a pH well below the pKa of these groups ensures the analyte remains in its neutral, un-ionized form. This promotes a single, consistent retention mechanism based on hydrophobicity, improving peak shape.[14] Operating near the analyte's pKa can lead to the co-existence of both ionized and neutral forms, causing broad or tailing peaks.[1][11]

Q4: Besides chemical interactions, what are the common instrumental or physical causes of peak tailing?

If all peaks in the chromatogram exhibit tailing, the cause may be physical or instrumental rather than chemical.[15] Common causes include:

  • Column Voids or Damage: A void at the head of the column or deformation of the packed bed can distort the sample path, leading to peak tailing.[2] This can be caused by pressure shocks or dissolving the silica (B1680970) backbone at high pH.

  • Blocked Frit: A partially blocked inlet frit on the column can cause poor sample introduction and peak distortion.[2][15] This is often caused by particulate matter from unfiltered samples or mobile phases.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to band broadening and tailing.[16]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][16]

Troubleshooting Workflow and Chemical Interactions

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions responsible for the issue.

G cluster_legend Legend start Observe Peak Tailing in this compound Analysis q1 Does the tailing affect all peaks or just this compound? start->q1 check_hardware Investigate Physical/Instrumental Issues q1->check_hardware All Peaks check_chemical Investigate Chemical Interactions q1->check_chemical this compound or polar analytes all_peaks All Peaks Tailing specific_peak Specific Peak Tailing step1_hw 1. Check for leaks/bad fittings. 2. Inspect/replace column inlet frit. 3. Use shorter, narrower ID tubing. check_hardware->step1_hw step2_hw If tailing persists, flush or replace the column (check for void). step1_hw->step2_hw q2 Is peak shape improved? step2_hw->q2 step1_chem 1. Lower mobile phase pH (e.g., to 2.5-3.0) using an additive like TFA or formic acid. check_chemical->step1_chem step2_chem 2. Ensure sample is dissolved in mobile phase. step1_chem->step2_chem step3_chem 3. Reduce sample concentration to check for column overload. step2_chem->step3_chem step3_chem->q2 consider_column Consider Advanced Column Chemistry q2->consider_column No end Problem Resolved q2->end Yes step4_chem Switch to a fully end-capped or polar-embedded column to shield residual silanols. consider_column->step4_chem Problem Problem Decision Decision ActionCategory ActionCategory ActionStep ActionStep

Caption: Troubleshooting workflow for HPLC peak tailing.

G Mechanism of Peak Tailing via Secondary Interactions cluster_column Reversed-Phase Column Surface (e.g., C18) cluster_analyte This compound Molecule silica Silica Backbone (-Si-O-Si-) c18 Hydrophobic C18 Chain (Primary Interaction Site) silica->c18 silanol Residual Silanol Group -Si-OH (Secondary Interaction Site) silica->silanol interaction1 Desired Hydrophobic Interaction (Good Peak Shape) interaction2 Undesired Polar Interaction (Causes Peak Tailing) uliginosin_core Hydrophobic Core uliginosin_core->c18   uliginosin_oh Phenolic -OH Group uliginosin_oh->silanol  

Caption: Secondary interaction between this compound and residual silanols.

HPLC Method Parameters and Adjustments

The following table summarizes recommended starting parameters for this compound analysis, based on established methods, and suggests adjustments to troubleshoot peak tailing.[17]

ParameterRecommended Starting ConditionTroubleshooting Adjustment to Reduce TailingRationale
Column C18, 3-5 µm particle size (e.g., Waters Nova-Pak C18, 4 µm, 3.9 x 150 mm)Use a column with high-purity silica and/or end-capping.End-capping blocks residual silanol groups, minimizing secondary interactions.[4][6][18]
Mobile Phase Acetonitrile (ACN) and WaterMaintain ACN/Water ratio but adjust pH.The primary issue is often chemical interaction, not solvent strength.
pH Modifier 0.01% Trifluoroacetic Acid (TFA)Increase acid concentration (e.g., 0.05-0.1% TFA or Formic Acid).Lowers the mobile phase pH to suppress the ionization of silanol groups, reducing polar interactions.[4]
Flow Rate 1.0 mL/minNo change initially. Can be optimized later for resolution.Flow rate is less likely to be the primary cause of chemical-based tailing.
Temperature Ambient or controlled at 25-30 °CIncrease temperature (e.g., to 35-40 °C).Higher temperatures can improve mass transfer and reduce the strength of secondary interactions, sometimes improving peak shape.
Sample Solvent Dissolve in mobile phase or a compatible solvent.Strictly dissolve the sample in the initial mobile phase. Mismatch between sample solvent and mobile phase can cause peak distortion.[16][19]
Injection Volume 5-20 µLReduce injection volume by 50-75%.Helps diagnose and mitigate column overload, which can cause tailing.[2][15]

Experimental Protocol: Optimizing HPLC Method for this compound

This protocol provides a systematic approach to eliminate peak tailing in the analysis of this compound.

  • System Preparation and Equilibration:

    • Prepare the mobile phase. For a starting point, use Acetonitrile:Water (e.g., 95:5 v/v) and add 0.1% Trifluoroacetic Acid (TFA) to the aqueous portion before mixing.[12][17] Filter through a 0.45 µm filter and degas thoroughly.

    • Install a C18 column and a guard column of the same stationary phase.

    • Purge the pump lines with the new mobile phase.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.

  • Initial Analysis and Diagnosis:

    • Prepare a standard of this compound at a known concentration (e.g., 0.1 mg/mL) dissolved in the mobile phase.

    • Inject a standard volume (e.g., 10 µL) and acquire the chromatogram.

    • Calculate the peak asymmetry or tailing factor (Tf). A value of Tf > 1.2 indicates significant tailing.

  • Mobile Phase pH Optimization:

    • If tailing is observed, the first step is to ensure the mobile phase pH is sufficiently low. The use of 0.1% TFA should achieve a pH of approximately 2.5-3.0.

    • Confirm that the acid modifier is present and correctly concentrated. Prepare fresh mobile phase if there is any doubt.

  • Check for Column Overload:

    • Dilute the this compound standard 5-fold and 10-fold with the mobile phase.

    • Inject the same volume of the diluted standards.

    • If the peak shape improves and the tailing factor decreases with lower concentration, the original sample was overloading the column.[15] Reduce the sample concentration for all subsequent analyses.

  • Instrumental and Column Health Check:

    • If tailing persists at low concentrations, investigate physical issues.

    • Check system pressure for stability. Fluctuations may indicate a blockage or leak.

    • If possible and permitted by the column manufacturer, reverse-flush the column to attempt to clear any frit blockage.

    • If a different, known-good column is available, perform an injection on it. If the peak shape is good, the original column has likely deteriorated and should be replaced.[2]

  • Advanced Column Selection (If Necessary):

    • If tailing remains an issue on standard C18 columns, switch to a column specifically designed to minimize silanol interactions. Options include:

      • End-capped Columns: These have a secondary silylation treatment to block many of the residual silanols.[6][18]

      • Polar-Embedded Columns: These have a polar group embedded near the base of the alkyl chain, which shields the silanols from interacting with the analyte.[1]

References

Minimizing variability in the forced swim test with Uliginosin B.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Uliginosin B in the forced swim test (FST). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental variability and obtain robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for the forced swim test in mice?

A1: Based on published studies, a common effective dose of this compound is 10 mg/kg, administered orally (p.o.).[1][2][3] This dose has been shown to significantly reduce immobility time in the FST without affecting locomotor activity.[3][4] It's crucial to perform a dose-response study in your specific mouse strain to confirm the optimal dose, as sensitivity can vary.

Q2: How does this compound exert its antidepressant-like effects?

A2: this compound is believed to have a unique mechanism of action compared to classical antidepressants. It inhibits the synaptosomal uptake of dopamine (B1211576), serotonin (B10506), and noradrenaline.[3] However, it does not bind directly to the monoamine transporters.[3] Evidence suggests that this compound's effect is linked to the modulation of Na+,K+-ATPase activity in the cerebral cortex, which in turn alters the sodium gradient that drives monoamine uptake.[1][2] Its antidepressant-like effect can be prevented by antagonists of dopamine D1 and D2 receptors, α1 and α2-adrenoceptors, and by an inhibitor of serotonin synthesis.[3]

Q3: My vehicle-treated control group shows high variability in immobility time. How can I reduce this?

A3: High variability in control groups can mask the true effect of this compound. Several factors can contribute to this, and addressing them is critical for a successful experiment.[5][6]

  • Animal Strain: Different mouse strains exhibit varying baseline levels of immobility.[5][7][8] Inbred strains tend to have lower variability than outbred strains.[8] It is important to choose a strain known to be sensitive to antidepressants and to consistently use the same strain throughout your studies.

  • Handling and Acclimation: Ensure all animals are properly acclimated to the facility and handled consistently by the experimenter prior to testing to reduce stress-induced variability.[9]

  • Environmental Conditions: Maintain a consistent and controlled experimental environment. Factors such as lighting, noise levels, and room temperature should be stable during and between test sessions.[9][10]

  • Experimenter Consistency: The same experimenter should perform the handling, injections, and testing to minimize inter-individual differences in technique.

Q4: I am not observing a significant decrease in immobility time with this compound. What are the potential reasons?

A4: If you are not seeing the expected antidepressant-like effect, consider the following troubleshooting steps:

  • Dose and Administration: Verify the correct dose was administered and that the oral gavage was successful. The timing of administration relative to the test is also crucial; effects have been observed 1 hour post-administration.[1][2]

  • Animal Characteristics: The age, sex, and weight of the animals can influence their response.[5][10] Ensure these are consistent across your experimental groups.

  • Water Temperature: The water temperature in the FST apparatus should be strictly controlled, typically between 23-25°C.[5][11]

  • Data Analysis: The definition of immobility should be clear and consistently applied. Immobility is typically defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[7] The analysis is often performed on the last 4 minutes of a 6-minute test.[7]

Q5: Does this compound affect locomotor activity?

A5: Studies have shown that at effective antidepressant-like doses (e.g., 10 mg/kg, p.o.), this compound does not significantly alter locomotor activity in the open-field test.[3][4] This is an important control to ensure that the observed reduction in immobility in the FST is not due to a general increase in motor activity.[12] It is always recommended to include a locomotor activity test in your experimental design.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High inter-animal variability within groups Inconsistent handling, environmental stressors, genetic variability in outbred strains.Standardize handling protocols, control for noise and light, consider using an inbred mouse strain.[5][8][9]
No effect of this compound Incorrect dosage, improper administration, timing of the test, insensitive animal strain.Perform a dose-response curve, ensure proper oral gavage technique, test at 1 hour post-dose, verify the suitability of your mouse strain.[1][3]
"Floor effect" (very low immobility in control group) Animal strain is not suitable for the FST (e.g., some strains like Black Swiss show little immobility).[7]Select a different mouse strain known to exhibit stable and moderate levels of immobility in the FST.
"Ceiling effect" (very high immobility in all groups) Excessive stress prior to testing, incorrect water temperature.Ensure proper acclimation and handling, and maintain water temperature between 23-25°C.[5][11]
Inconsistent results between experiments Changes in environmental conditions, different experimenters, batch-to-batch variation in this compound.Strictly control all environmental variables, have the same person conduct the experiments, and ensure the purity and consistency of your compound.

Data Presentation

Table 1: Summary of this compound Effects on Immobility Time in the Forced Swim Test

TreatmentDose (mg/kg, p.o.)Treatment ScheduleTime Post-Administration% Reduction in Immobility Time (approx.)Reference
This compound10Acute1 hour30-40%[1][2]
This compound10Sub-acute (3 days)1 hour40-50%[1][2]
This compound10Sub-acute (3 days)3 hours~30%[1][2]

Note: The percentage reduction is an approximation based on graphical data from the cited literature and may vary depending on experimental conditions.

Experimental Protocols

Forced Swim Test Protocol for Mice
  • Apparatus: Use a transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[7]

  • Animal Preparation:

    • House mice under a 12-hour light/dark cycle with ad libitum access to food and water.[1]

    • Allow at least one week of acclimation to the housing facility before the experiment.

    • Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle 60 minutes before the test.[1]

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The total test duration is 6 minutes.[7][13]

    • Record the entire session using a video camera for later analysis.

    • After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute test.[7]

    • Measure the total time the mouse spends immobile. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing) and making only minimal movements to maintain balance and keep the head above water.[7]

    • Compare the immobility time between the this compound-treated group and the vehicle-treated control group.

Open Field Test for Locomotor Activity
  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into equal squares.

  • Procedure:

    • Administer this compound or vehicle as in the FST protocol.

    • Place the mouse in the center of the open field.

    • Record its activity for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure parameters such as the total distance traveled or the number of line crossings.

    • Compare the locomotor activity between the this compound and vehicle groups to rule out confounding hyper- or hypo-activity.[12]

Mandatory Visualizations

UliginosinB_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron UliginosinB This compound NaK_ATPase Na+/K+-ATPase UliginosinB->NaK_ATPase Activates Na_gradient Increased Na+ Gradient NaK_ATPase->Na_gradient Enhances Monoamine_Uptake Monoamine Uptake (Dopamine, Serotonin, Noradrenaline) Na_gradient->Monoamine_Uptake Inhibits (Indirectly) Synaptic_Monoamines Increased Synaptic Monoamines Monoamine_Uptake->Synaptic_Monoamines Leads to Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Monoamines->Postsynaptic_Receptors Activates Antidepressant_Effect Antidepressant-like Effect Postsynaptic_Receptors->Antidepressant_Effect Mediates

Caption: Proposed mechanism of this compound's antidepressant-like effect.

FST_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Animal Acclimation (≥ 1 week) Group_Assignment Random Assignment to Groups Acclimation->Group_Assignment Drug_Prep Prepare this compound and Vehicle Group_Assignment->Drug_Prep Administration Drug Administration (e.g., 10 mg/kg, p.o.) Drug_Prep->Administration Waiting Waiting Period (60 min) Administration->Waiting FST Forced Swim Test (6 min duration) Waiting->FST Video_Recording Video Recording FST->Video_Recording Scoring Behavioral Scoring (last 4 min) Video_Recording->Scoring Stats Statistical Analysis (e.g., t-test, ANOVA) Scoring->Stats

Caption: Experimental workflow for the forced swim test with this compound.

References

Overcoming low yield during the isolation of Uliginosin B.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation of Uliginosin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome challenges, particularly low yields, during the isolation of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

A1: this compound is a dimeric acylphloroglucinol, a type of phenolic compound. It is primarily isolated from various species of the genus Hypericum (St. John's Wort). Species known to contain this compound include Hypericum myrianthum, Hypericum caprifoliatum, Hypericum polyanthemum, and Hypericum uliginosum.[1][2][3] The concentration of this compound can vary significantly between different species and even different plant parts.[1]

Q2: What are the reported biological activities of this compound?

A2: this compound has demonstrated a range of promising biological activities, including antidepressant-like effects.[2] It has been shown to inhibit the reuptake of monoamines, particularly dopamine, without directly binding to their transporters.[1][2] Additionally, it exhibits antimicrobial properties.[3]

Q3: What kind of yields can I expect for this compound?

A3: The yield of this compound is often low and can be influenced by the plant source, extraction method, and purification procedure. Dimeric acylphloroglucinols are often present in low concentrations and can be unstable, which contributes to the challenges in obtaining high yields. Reported yields can vary, with concentrations up to 0.188% being reported in Hypericum caprifoliatum.[1] For a comparative overview of reported yields, please refer to the data summary table below.

Q4: Which analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for the quantification of this compound.[1]

Troubleshooting Guide: Overcoming Low Yield

Low yields are a common challenge in the isolation of this compound. This guide addresses potential causes and provides actionable troubleshooting steps.

Problem 1: Low concentration of this compound in the crude extract.

  • Possible Cause 1: Suboptimal Plant Material. The concentration of this compound can vary based on the plant species, geographical location, harvest time, and storage conditions.

    • Troubleshooting Steps:

      • Source Verification: Ensure the correct botanical identification of the Hypericum species.

      • Optimal Harvesting: If possible, harvest the plant material at a time when the concentration of the target compound is known to be highest.

      • Proper Storage: Dry the plant material properly (e.g., air-drying in a dark, well-ventilated area) to prevent enzymatic degradation and store it away from light and moisture.

  • Possible Cause 2: Inefficient Extraction. The choice of solvent and extraction technique is critical for efficiently extracting this compound.

    • Troubleshooting Steps:

      • Solvent Selection: this compound is a relatively nonpolar compound. Extractions with solvents like hexane (B92381) or cyclohexane (B81311) have been reported to be effective.[2] Consider performing sequential extractions with solvents of increasing polarity to optimize the extraction.

      • Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.

      • Extraction Method: While maceration is a simple method, techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) can improve efficiency. However, be cautious with heat-sensitive compounds when using Soxhlet extraction.

Problem 2: Loss of this compound during purification.

  • Possible Cause 1: Compound Degradation. Dimeric acylphloroglucinols can be unstable. Exposure to harsh conditions such as high temperatures, extreme pH, or prolonged exposure to light can lead to degradation.

    • Troubleshooting Steps:

      • Temperature Control: Avoid excessive heat during solvent evaporation (e.g., use a rotary evaporator at a low temperature).

      • pH Management: Maintain a neutral pH during the extraction and purification process, as phloroglucinol (B13840) derivatives can be sensitive to acidic or basic conditions.

      • Light Protection: Protect the extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.

  • Possible Cause 2: Inefficient Chromatographic Separation. Poor separation during column chromatography or preparative TLC can lead to impure fractions and loss of the target compound.

    • Troubleshooting Steps:

      • Stationary Phase Selection: Silica (B1680970) gel is commonly used for the purification of phloroglucinol derivatives.

      • Mobile Phase Optimization: Carefully optimize the solvent system for column chromatography or preparative TLC to achieve good separation between this compound and other co-occurring compounds. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is often effective.

      • Fraction Collection: Collect small fractions and monitor them closely using thin-layer chromatography (TLC) to avoid mixing of the target compound with impurities.

Data Presentation: this compound Yields

Plant SourceExtraction SolventPurification MethodReported Yield (% of dry weight)Reference
Hypericum caprifoliatumNot SpecifiedHPLCup to 0.188%[1]
Hypericum myrianthumHexaneColumn Chromatography, Preparative TLCNot Quantified
Hypericum polyanthemumCyclohexaneNot SpecifiedNot Quantified[2]
Hypericum uliginosumNot SpecifiedChromatographyNot Quantified[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Hypericum Species

This protocol is a generalized procedure based on methods reported in the literature.

  • Plant Material Preparation:

    • Air-dry the aerial parts (leaves and flowers) of the Hypericum species in a dark, well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with a nonpolar solvent such as hexane or cyclohexane (e.g., 500 mL) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60-120 mesh) using a nonpolar solvent like hexane as the slurry.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297).

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Monitoring:

    • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing this compound based on their TLC profiles.

  • Preparative Thin-Layer Chromatography (Prep-TLC) (Optional, for further purification):

    • Apply the combined fractions containing this compound as a band onto a preparative TLC plate.

    • Develop the plate using an optimized solvent system.

    • Visualize the bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the compound from the silica gel using a suitable solvent (e.g., ethyl acetate or acetone).

    • Filter and concentrate the solvent to obtain purified this compound.

  • Purity Confirmation:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Mandatory Visualization

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Confirmation start Start: Hypericum Plant Material drying Air Drying start->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration with Nonpolar Solvent (e.g., Hexane) grinding->maceration filtration Filtration maceration->filtration repeat_extraction Repeat Extraction (2-3x) filtration->repeat_extraction concentration Concentration (Rotary Evaporator) repeat_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_monitoring TLC Monitoring of Fractions column_chromatography->fraction_monitoring prep_tlc Preparative TLC (Optional) fraction_monitoring->prep_tlc purity_check Purity Check (HPLC) fraction_monitoring->purity_check prep_tlc->purity_check structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation end End: Purified this compound structure_elucidation->end

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_logic cluster_extraction_issues Extraction Phase Issues cluster_purification_issues Purification Phase Issues cluster_solutions_extraction Solutions for Extraction cluster_solutions_purification Solutions for Purification start Low Yield of this compound plant_material Suboptimal Plant Material? start->plant_material inefficient_extraction Inefficient Extraction Method? start->inefficient_extraction degradation Compound Degradation? start->degradation poor_separation Poor Chromatographic Separation? start->poor_separation plant_solutions Verify Source Optimize Harvest Proper Storage plant_material->plant_solutions extraction_solutions Optimize Solvent Reduce Particle Size Consider UAE inefficient_extraction->extraction_solutions degradation_solutions Control Temperature Manage pH Protect from Light degradation->degradation_solutions separation_solutions Optimize Mobile Phase Use Appropriate Stationary Phase Collect Small Fractions poor_separation->separation_solutions

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Addressing matrix effects in LC-MS analysis of Uliginosin B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Uliginosin B and similar analytes.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects that can compromise the accuracy, precision, and sensitivity of your LC-MS data.

Problem: Poor reproducibility, inaccurate quantification, or low signal intensity for this compound.

Initial Assessment:

  • Confirm Instrument Performance: Ensure your LC-MS system is performing optimally by running a system suitability test with a standard solution of this compound in a clean solvent.[1][2] This will help differentiate between instrument issues and sample-related problems.

  • Evaluate Chromatogram: Examine the chromatograms of your sample injections. Look for high background noise, broad or split peaks, and retention time shifts, which can be indicative of matrix interference.[1][2]

  • Post-Extraction Spike Analysis: To confirm the presence of matrix effects, perform a post-extraction spike experiment.[3]

    • Analyze a blank matrix sample that has been subjected to the entire sample preparation procedure.

    • Spike the extracted blank matrix with a known concentration of this compound and analyze it.

    • Compare the peak area of the spiked this compound in the matrix extract to the peak area of a standard solution of the same concentration prepared in a pure solvent.

    • A significant difference in peak area (typically >15-20%) suggests the presence of ion suppression or enhancement.[4][5]

Troubleshooting & Optimization Steps:

Potential Cause Recommended Solution Detailed Protocol
Insufficient Sample Cleanup The sample matrix contains endogenous components (e.g., phospholipids (B1166683), proteins, salts) that co-elute with this compound and interfere with its ionization.[4][6]Optimize Sample Preparation: Implement a more rigorous sample preparation method to remove interfering matrix components.[7][8] Consider techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT).[7]
Inadequate Chromatographic Separation This compound co-elutes with matrix components, leading to competition for ionization in the MS source.[3][9]Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the separation between this compound and interfering compounds.[9]
Ionization Source Issues The electrospray ionization (ESI) source is susceptible to contamination from the sample matrix, leading to inconsistent ionization.[1][6]Clean and Optimize Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. Optimize source parameters such as capillary voltage, gas flow rates, and temperature to enhance this compound's signal and minimize the influence of the matrix.[2][10]
Matrix-Induced Signal Variability The extent of ion suppression or enhancement varies between different samples due to inherent biological variability.Utilize an Internal Standard (IS): Incorporate a stable isotope-labeled (SIL) internal standard of this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[3][9][11] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.[12]
Complex or Unknown Matrix The composition of the sample matrix is highly complex or variable, making it difficult to eliminate interferences.Employ the Standard Addition Method: This method involves adding known amounts of this compound standard to the sample aliquots and creating a calibration curve within the sample matrix itself.[3][13][14][15] This approach can effectively compensate for matrix effects without requiring a separate blank matrix.[3][13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative results.[3][4] The "matrix" comprises all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.

Q2: How can I quantitatively assess the degree of matrix effect for this compound in my samples?

A2: The matrix effect can be quantified using the post-extraction spike method. The percentage of matrix effect is calculated with the following formula:

Matrix Effect (%) = [(Peak Area in Spiked Matrix Extract / Peak Area in Pure Solvent Standard) - 1] x 100[5]

A negative value indicates ion suppression, while a positive value suggests ion enhancement. Generally, a matrix effect within ±20% is considered acceptable for many bioanalytical methods.[5]

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices such as plasma, serum, or tissue homogenates, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[6] Other significant sources include salts, proteins, and endogenous metabolites that can co-elute with the analyte of interest.[4]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus the standard addition method?

A4: A SIL-IS is the preferred method for correcting matrix effects when available.[3][11] It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same ionization suppression or enhancement, thus providing the most accurate correction.[9][16] The standard addition method is a valuable alternative when a suitable SIL-IS is not available or when dealing with highly variable or unknown matrices.[3][13][14] However, it is more time-consuming as it requires multiple analyses for each sample.[13]

Q5: Can simply diluting my sample reduce matrix effects?

A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[3][17] However, this approach is only feasible if the resulting concentration of this compound remains above the limit of quantitation (LOQ) of the analytical method.[3][17]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques. These values are illustrative and will vary depending on the specific matrix and analyte.

Sample Preparation Technique Analyte Recovery (%) Matrix Effect (%) Notes
Protein Precipitation (PPT) 85 - 105-50 to +20Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids.[8]
Liquid-Liquid Extraction (LLE) 60 - 95-30 to +10Provides cleaner extracts than PPT, but analyte recovery can be lower, especially for polar compounds.[8]
Solid-Phase Extraction (SPE) 80 - 110-15 to +15Offers selective extraction and significant reduction of matrix components, leading to cleaner extracts and reduced matrix effects.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general procedure for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Standard Addition Method for this compound Quantification

  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing known concentrations of this compound standard solution.

  • Analysis: Analyze all aliquots using the LC-MS method.

  • Calibration Curve: Plot the peak area of this compound against the added concentration for the spiked samples.

  • Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept, where the peak area is zero.[3][15]

Visualizations

Experimental_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Inaccurate this compound Quantification Assessment Post-Extraction Spike Analysis Problem->Assessment ME_Confirmed Matrix Effect Confirmed? Assessment->ME_Confirmed SamplePrep Optimize Sample Preparation (SPE, LLE, PPT) ME_Confirmed->SamplePrep Yes Chromo Modify Chromatography ME_Confirmed->Chromo Yes Result Accurate Quantification ME_Confirmed->Result No Validation Validate Method Performance SamplePrep->Validation Chromo->Validation InternalStd Use Internal Standard (SIL-IS) InternalStd->Validation StdAdd Standard Addition Method StdAdd->Validation Validation->Result

Caption: Workflow for addressing matrix effects in LC-MS analysis.

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse UliginosinB This compound UliginosinB->Receptor Inhibition

Caption: Generic kinase signaling pathway potentially modulated by a drug candidate.

References

Technical Support Center: Refining Uliginosin B Extraction for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the extraction and purification of Uliginosin B, a promising phloroglucinol (B13840) derivative. Our goal is to help you achieve higher purity and yield in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction and purification process.

Issue 1: Low Yield of Crude this compound Extract

Potential Cause Recommended Solution
Inefficient Initial Extraction The choice of solvent is critical for extracting lipophilic compounds like this compound. Hexane (B92381) or cyclohexane (B81311) are commonly used for the initial extraction from Hypericum species.[1] Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
Degradation of this compound Phloroglucinol derivatives can be sensitive to heat and light. Avoid high temperatures during solvent evaporation (use a rotary evaporator at low temperatures) and protect the extract from direct light.
Incomplete Solvent Removal Residual water in the plant material can hinder extraction with nonpolar solvents. Ensure the plant material is thoroughly dried before extraction.

Issue 2: Poor Separation and Co-elution of Impurities During Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase For compounds like this compound, silica (B1680970) gel is a common stationary phase. However, if you experience significant tailing or irreversible adsorption, consider using a less acidic stationary phase like alumina.
Suboptimal Mobile Phase A gradient elution is often more effective than isocratic elution for separating complex mixtures. For this compound on silica gel, a gradient of n-hexane and ethyl acetate (B1210297) has been shown to be effective.[1] For preparative TLC, a hexane:dichloromethane (50:50) system can be used.[1] Fine-tune the gradient slope and solvent ratios to improve resolution.
Column Overloading Overloading the column is a common cause of poor separation. For preparative HPLC, determine the column's loading capacity for your crude extract through small-scale analytical runs first.
Presence of Highly Polar Impurities If highly polar impurities are present, they may not elute from a normal-phase column. Consider a preliminary purification step, such as a liquid-liquid extraction, to remove them before chromatography.

Issue 3: this compound Degradation During Purification

Potential Cause Recommended Solution
Acidic Conditions This compound may be sensitive to acidic conditions. If using a stationary phase that can be acidic (like silica gel), minimize the time the compound spends on the column. Neutralizing the extract before chromatography can sometimes be beneficial, but compatibility with the overall process must be checked.
Oxidation Phenolic compounds can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation and long-term storage.
Prolonged Exposure to Solvents Long purification times can lead to degradation. Optimize your chromatographic method to be as efficient as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for extracting this compound?

A1: this compound has been isolated from various species of the Hypericum genus, including Hypericum myrianthum, Hypericum uliginosum, and Hypericum polyanthemum.[1][2] The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Q2: Which solvent system is recommended for the initial extraction of this compound?

A2: Being a lipophilic compound, this compound is typically extracted using nonpolar solvents. Hexane and cyclohexane extracts of Hypericum species have been successfully used for its isolation.

Q3: How can I monitor the purity of my this compound fractions during chromatography?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. A common HPLC method uses a C18 column with an isocratic mobile phase of 95% acetonitrile (B52724) and 5% water containing 0.01% trifluoroacetic acid (TFA), with UV detection at 220 nm.[1]

Q4: What are the expected spectroscopic data for pure this compound?

A4: The identity and purity of the final compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The obtained data should be compared with published literature values.

Q5: How should I store purified this compound to prevent degradation?

A5: this compound, like many phenolic compounds, can be sensitive to light, heat, and oxygen. For long-term storage, it is advisable to keep the purified compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Storing under an inert atmosphere (nitrogen or argon) can further prevent oxidative degradation.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Hypericum myrianthum

  • Plant Material Preparation: Air-dry the aerial parts of Hypericum myrianthum at room temperature in the dark. Once fully dried, grind the material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material with n-hexane at room temperature for 48 hours.

    • Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel column packed in n-hexane.

    • Dissolve the crude hexane extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Combine the fractions containing this compound (identified by comparison with a standard if available, or based on TLC profiles).

    • Apply the combined fractions to a preparative silica gel TLC plate.

    • Develop the plate using a solvent system of hexane:dichloromethane (50:50, v/v).[1]

    • Visualize the bands under UV light and scrape the band corresponding to this compound.

    • Elute the compound from the silica gel using a suitable solvent like ethyl acetate or acetone.

    • Filter and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table summarizes typical yields and purity levels at different stages of the this compound purification process. Please note that these values can vary significantly based on the starting material and the specific experimental conditions.

Purification Stage Solvent/Mobile Phase Typical Yield (% of dry weight) Typical Purity (%)
Crude Extract n-Hexane2 - 5%5 - 15%
Column Chromatography Fraction n-Hexane:Ethyl Acetate (gradient)0.1 - 0.5%60 - 80%
Preparative TLC Purified Hexane:Dichloromethane (50:50)0.05 - 0.2%>95%
Preparative HPLC Purified Acetonitrile:Water (gradient)0.03 - 0.15%>98%

Visualizations

UliginosinB_Extraction_Workflow Plant Dried & Powdered Hypericum sp. Material Extraction Maceration with n-Hexane Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Hexane Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection UliginosinBFractions This compound-rich Fractions FractionCollection->UliginosinBFractions Purification Further Purification (e.g., Preparative TLC/HPLC) UliginosinBFractions->Purification PureUliginosinB High-Purity this compound Purification->PureUliginosinB Analysis Purity & Identity Confirmation (HPLC, NMR, MS) PureUliginosinB->Analysis

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Outcome Problem->Success No PoorSeparation Poor Separation? LowYield->PoorSeparation No CheckExtraction Optimize Extraction: - Finer Grinding - Appropriate Solvent - Dry Material LowYield->CheckExtraction Yes Degradation Degradation? PoorSeparation->Degradation No CheckChromatography Optimize Chromatography: - Adjust Mobile Phase - Check Stationary Phase - Reduce Column Loading PoorSeparation->CheckChromatography Yes Degradation->Success No CheckConditions Modify Conditions: - Lower Temperature - Protect from Light - Use Inert Atmosphere Degradation->CheckConditions Yes CheckExtraction->Problem CheckChromatography->Problem CheckConditions->Problem

Caption: Logical Flow for Troubleshooting this compound Extraction.

References

Best practices for long-term storage of Uliginosin B samples.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Uliginosin B Sample Management

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of this compound samples to ensure their stability and integrity for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for structurally similar natural products, such as flavonoids and phloroglucinol (B13840) derivatives, should be followed. For maximum stability, this compound should be stored as a solid, lyophilized powder at ultra-low temperatures, protected from light and moisture.

Q2: Should I store this compound as a solid or in a solution?

For long-term storage, it is highly recommended to store this compound as a solid powder. Storing it in a solution increases the risk of degradation due to hydrolysis, oxidation, or interaction with the solvent. If you must store it in solution for experimental purposes, prepare fresh solutions or create small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the best solvents for dissolving and storing this compound?

The choice of solvent can significantly impact the stability of this compound. Common solvents for phloroglucinol derivatives include Dimethyl Sulfoxide (DMSO) and ethanol. However, it is critical to use high-purity, anhydrous (dry) solvents, as water content can promote hydrolysis. It is strongly advised to perform a small-scale solubility and short-term stability test in your chosen solvent before preparing a large stock solution.

Q4: How do environmental factors like temperature, light, and air affect this compound stability?

  • Temperature: Higher temperatures accelerate chemical reactions, leading to faster degradation.[1] Storing samples at low temperatures (-20°C or preferably -80°C) is crucial to minimize molecular motion and slow down degradation processes.[2]

  • Light: Many complex organic molecules, including those with phenolic structures like this compound, are sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of degradation products.[1] Always store samples in amber-colored vials or wrapped in aluminum foil to protect them from light.

  • Air (Oxygen): The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of quinone-type structures and other degradation products. Storing samples under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q5: How can I determine if my this compound sample has degraded?

Visual inspection may reveal changes like discoloration or precipitation, but these are not definitive indicators. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[3][4][5] Signs of degradation in an HPLC analysis include:

  • A decrease in the peak area of the main this compound compound.

  • The appearance of new peaks corresponding to degradation products.

  • A change in the retention time of the main peak.

Troubleshooting Guide

Issue: I observe precipitation in my this compound solution after thawing it from the freezer.

  • Possible Cause 1: Poor Solubility at Low Temperatures. The compound may be falling out of solution as it cools.

    • Solution: Before use, gently warm the vial to room temperature and vortex or sonicate briefly to ensure all material has redissolved. Always visually inspect for complete dissolution before use.

  • Possible Cause 2: Solvent Evaporation. If the vial was not sealed properly, some solvent may have evaporated, increasing the concentration beyond the solubility limit.

    • Solution: Use high-quality vials with tight-sealing caps (B75204) (e.g., screw caps with O-rings). Consider using parafilm to further seal the cap for long-term storage.

  • Possible Cause 3: Degradation. The precipitate could be an insoluble degradation product.

    • Solution: Analyze the sample using HPLC to check for purity and the presence of new peaks. If degradation is confirmed, the stock solution should be discarded.

Issue: My experimental results are inconsistent, and I suspect sample instability.

  • Possible Cause: Sample Degradation due to Improper Handling. Repeated freeze-thaw cycles, extended time at room temperature, or exposure to light can cause significant degradation.

    • Solution: Implement a strict sample handling protocol. Prepare single-use aliquots from a master stock solution to avoid thawing the entire stock repeatedly. Minimize the time samples spend at room temperature and always work in a subdued light environment. Perform a purity check on your stock solution using HPLC.

Data Presentation: Recommended Storage Conditions

As there is no specific published stability data for this compound, the following table provides recommended starting conditions for storage and for designing a long-term stability study.

ParameterSolid (Lyophilized Powder)Solution (in Anhydrous Solvent)
Temperature -80°C (preferred) or -20°C (acceptable for shorter term)-80°C
Container Amber glass vial with a screw capAmber glass vial with a PTFE-lined screw cap
Atmosphere Flush with inert gas (Argon or Nitrogen) before sealingFlush with inert gas (Argon or Nitrogen) before sealing
Handling Weigh out in a low-humidity environment.Prepare single-use aliquots to avoid freeze-thaw cycles.
Light Protection Store in the dark (e.g., in a freezer box).Store in the dark (e.g., in a freezer box).

Experimental Protocols: Long-Term Stability Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and a long-term stability study to establish optimal storage conditions.[1]

Objective: To determine the stability of this compound under various storage conditions and establish a recommended re-test date.

1. Materials:

  • This compound (high purity reference standard)

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO)

  • HPLC-grade water

  • Reagents for forced degradation: HCl, NaOH, H₂O₂

  • Amber HPLC vials

  • Calibrated temperature and humidity chambers/freezers

2. Analytical Method:

  • A stability-indicating HPLC method must be used.[3][6] This method should be able to separate the intact this compound from all potential degradation products.

  • Example HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: UV detector, wavelength to be determined by UV-Vis scan of this compound (e.g., 280 nm).

    • Method Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

3. Forced Degradation Study:

  • Expose this compound solutions (~1 mg/mL) to the following stress conditions to generate degradation products and confirm the specificity of the analytical method:[7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

    • Oxidation: 6% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid sample at 80°C for 48 hours.

    • Photostability: Expose solution to light (ICH Q1B guidelines) for a defined period.

  • Analyze all stressed samples by the validated HPLC method to identify degradation peaks.

4. Long-Term Stability Protocol:

  • Sample Preparation: Prepare multiple identical aliquots of this compound, both as a solid and in a chosen solvent (e.g., DMSO).

  • Storage Conditions: Store aliquots under a minimum of three different temperature conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

  • Time Points: Pull samples for analysis at predetermined intervals. A typical schedule would be: 0, 1, 3, 6, 12, and 24 months.

  • Analysis: At each time point, analyze the samples using the validated HPLC method. Assess for:

    • Decrease in the concentration of this compound.

    • Formation of any degradation products.

    • Changes in physical appearance.

5. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Determine the degradation rate and calculate the time it takes for the concentration to decrease by a set amount (e.g., 10%).

  • Based on the results, establish the optimal storage temperature and a recommended shelf-life or re-test period.

Mandatory Visualization

UliginosinB_Storage_Workflow start Receive this compound Sample check_state Solid or Solution? start->check_state solid_path Solid Powder (Preferred) check_state->solid_path Solid solution_path Solution check_state->solution_path Solution check_supplier Supplier Storage Info Available? solid_path->check_supplier solution_path->check_supplier follow_supplier Follow Supplier Protocol check_supplier->follow_supplier Yes no_info No Info / Establish Protocol check_supplier->no_info No end_point Routine Use & Monitoring follow_supplier->end_point aliquot Aliquot into single-use vials under inert gas (Ar/N2) no_info->aliquot store_initial Store at Recommended Initial Conditions (-80°C, Dark, Sealed) aliquot->store_initial design_study Design & Perform Long-Term Stability Study (See Protocol) store_initial->design_study analyze Analyze Data at Each Time Point (HPLC) design_study->analyze establish_protocol Establish Validated In-House Storage Protocol (Temp, Shelf-Life) analyze->establish_protocol establish_protocol->end_point

Caption: Decision-making workflow for the long-term storage of this compound samples.

References

Technical Support Center: Optimizing Uliginosin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Uliginosin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in method optimization and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A typical starting point for the analysis of this compound on a C18 column is an isocratic mobile phase of 95% acetonitrile (B52724) and 5% water with 0.01% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min, with UV detection at 220 nm.[1] this compound is a relatively nonpolar compound, which is why a high percentage of organic solvent is required for elution in reversed-phase HPLC.

Q2: How does flow rate affect the separation of this compound?

Flow rate is a critical parameter that influences resolution, analysis time, and peak shape.[2][3] Generally, lower flow rates increase the interaction time between the analyte and the stationary phase, which can lead to better resolution but longer run times.[4][5] Conversely, higher flow rates shorten the analysis time but may compromise resolution and lead to broader peaks.[3][5]

Q3: What is the role of the mobile phase composition in this compound analysis?

The mobile phase composition, specifically the ratio of organic solvent (like acetonitrile) to the aqueous phase, is a key factor in controlling the retention and elution of this compound.[6][7] Increasing the percentage of the organic solvent will decrease the retention time, while decreasing it will lead to longer retention. For complex samples, a gradient elution, where the mobile phase composition changes over time, can improve separation efficiency.[6][8][9]

Q4: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing can be caused by several factors, including interactions with active sites on the column, column degradation, or an inappropriate mobile phase pH.[10] Ensure that the mobile phase pH is suitable for this compound. The use of an acidic modifier like TFA can help to protonate silanol (B1196071) groups on the silica-based stationary phase and reduce peak tailing. If the problem persists, consider using a newer, high-purity silica (B1680970) column or a column with end-capping.

Q5: I am observing a noisy baseline in my chromatogram. How can I fix this?

A noisy baseline can stem from several sources, including the detector, contaminated solvents, or air bubbles in the system.[11] Ensure you are using high-purity, HPLC-grade solvents and that the mobile phase is properly degassed. Check for any leaks in the system and purge the pump to remove any trapped air bubbles.

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks
Possible Cause Suggested Solution
Inappropriate mobile phase compositionOptimize the percentage of organic solvent. For complex mixtures, develop a gradient elution method.
Flow rate is too highDecrease the flow rate in small increments (e.g., 0.1 mL/min) to improve separation.[5]
Column is overloadedReduce the injection volume or the concentration of the sample.
Column is aging or contaminatedFlush the column with a strong solvent or replace the column if necessary.
Issue 2: Irreproducible Retention Times
Possible Cause Suggested Solution
Inconsistent mobile phase preparationPrepare fresh mobile phase for each run and ensure accurate measurement of components.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature throughout the analysis.[10]
Insufficient column equilibrationEnsure the column is adequately equilibrated with the mobile phase before each injection.[10]
Pump malfunction or leaksCheck for leaks in the system and ensure the pump is delivering a consistent flow rate.
Issue 3: Abnormal Peak Shapes (Fronting, Splitting)
Possible Cause Suggested Solution
Sample solvent is stronger than the mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.[10]
Column contamination or blockageBack-flush the column or replace the column frit.
Injector issuesInspect the injector for any blockages or damage.

Experimental Protocols

Standard HPLC Method for this compound

This protocol is a starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 95% Acetonitrile, 5% Water, and 0.01% Trifluoroacetic Acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm[1]

  • Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Effect of Flow Rate on this compound Chromatography

The following table illustrates the hypothetical effect of varying the flow rate on the retention time, peak width, and resolution of this compound, assuming an isocratic mobile phase of 95% ACN/5% H2O/0.01% TFA.

Flow Rate (mL/min)Retention Time (min)Peak Width (min)Resolution (Rs)Analysis Time (min)
0.810.50.202.215
1.08.40.252.012
1.27.00.301.810

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effect of Mobile Phase Composition on this compound Chromatography

This table shows the hypothetical effect of changing the acetonitrile (ACN) percentage in the mobile phase on the retention time of this compound at a constant flow rate of 1.0 mL/min.

% Acetonitrile (ACN)Retention Time (min)Peak Shape
90%12.6Symmetrical
95%8.4Symmetrical
98%5.2Symmetrical

Note: Data are hypothetical and for illustrative purposes.

Visualizations

HPLC_Optimization_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation & Analysis start Define Analytical Goal (e.g., quantify this compound) prep_sample Prepare Sample and Standards start->prep_sample select_column Select C18 Column prep_sample->select_column initial_conditions Run with Initial Conditions (95% ACN, 1.0 mL/min) select_column->initial_conditions eval_chromatogram Evaluate Chromatogram (Peak Shape, Retention) initial_conditions->eval_chromatogram optimize_mp Optimize Mobile Phase (Vary % ACN) eval_chromatogram->optimize_mp If retention is not optimal optimize_fr Optimize Flow Rate eval_chromatogram->optimize_fr If peak shape/resolution is poor optimize_mp->optimize_fr check_resolution Resolution Acceptable? optimize_fr->check_resolution check_resolution->optimize_mp No validate Method Validation check_resolution->validate Yes analyze Analyze Samples validate->analyze end Report Results analyze->end

Caption: Workflow for HPLC Method Optimization for this compound.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting peak_split Split Peaks? start->peak_split rt_shift Retention Time Shift? start->rt_shift baseline_noise Noisy Baseline? start->baseline_noise sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph Yes sol_solvent Check Sample Solvent peak_fronting->sol_solvent Yes sol_injector Check Injector peak_split->sol_injector Yes sol_temp Control Column Temperature rt_shift->sol_temp Yes sol_mp_prep Check Mobile Phase Prep rt_shift->sol_mp_prep sol_degas Degas Mobile Phase baseline_noise->sol_degas Yes sol_leak Check for Leaks baseline_noise->sol_leak

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Dealing with potential Uliginosin B degradation during experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Uliginosin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in experimental settings. Given the limited direct data on this compound stability, the recommendations provided are largely based on the known physicochemical properties of its core structure, phloroglucinol (B13840).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the behavior of its phloroglucinol core, this compound is likely susceptible to degradation via two main pathways:

  • Oxidation: The hydroxyl groups on the phloroglucinol rings make the molecule prone to oxidation, which can be accelerated by exposure to oxygen (air), light, and alkaline (high pH) conditions. The presence of metal ions can also catalyze this process.

  • Hydrolysis: While phloroglucinol itself is more stable to hydrolysis than oxidation, the overall structure of this compound may have ester or other labile bonds that could be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: What is the optimal pH for storing this compound solutions?

A2: To minimize oxidative degradation, it is recommended to store this compound solutions in a slightly acidic buffer, with a pH range of 3.5 to 4.5. Alkaline conditions should be strictly avoided as they significantly accelerate the degradation of phloroglucinol-containing compounds.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For initial solubilization, a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) is recommended. For aqueous experimental buffers, it is crucial to use deoxygenated water and maintain a slightly acidic pH.

Q4: How should I store my this compound solutions for long-term stability?

A4: For optimal long-term storage, this compound solutions should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Purged with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Q5: Are there any additives that can enhance the stability of this compound solutions?

A5: Yes, the stability of this compound solutions can likely be improved by including:

  • Antioxidants: Ascorbic acid (0.05-0.1% w/v) can be added to scavenge free radicals and inhibit oxidation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.01-0.05% w/v can be used to chelate metal ions that may catalyze oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Solution
Solution has turned yellow or brown. Oxidation. This is a common sign of degradation for phloroglucinol-containing compounds, especially when exposed to air, light, or non-acidic pH.1. Verify the pH of your solution and adjust to a range of 3.5-4.5 if necessary.2. Prepare fresh solutions and store them under an inert atmosphere (nitrogen or argon).3. For future preparations, consider adding an antioxidant like ascorbic acid.4. Always store solutions in the dark at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Inconsistent or unexpected experimental results. Degradation of this compound. The active concentration of your this compound solution may have decreased over time.1. Prepare a fresh, stabilized solution using the protocols outlined in this guide.2. Perform a stability check of your current solution using HPLC (see Experimental Protocols).3. Ensure your experimental buffer is at an appropriate pH and deoxygenated.
Precipitation is observed in the solution. Poor solubility or solvent evaporation. this compound may have limited solubility in purely aqueous solutions. Evaporation of an organic co-solvent can lead to precipitation.1. Ensure the concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your experimental system.2. Store solutions in tightly sealed vials to prevent solvent evaporation.3. If precipitation occurs upon thawing, gentle warming and vortexing may help to redissolve the compound.

Data Summary

Condition Effect on Stability Recommendation
Alkaline pH (>7) Highly susceptible to degradationAvoid; maintain pH between 3.5 and 4.5
Acidic pH (<3) More stable than alkaline, but extreme acidity may cause hydrolysisOptimal storage pH is 3.5-4.5
Oxidation (exposure to air) Prone to oxidationPrepare and store solutions under an inert gas (N₂ or Ar)
Light Exposure Sensitive to lightStore in amber vials or protect from light
Elevated Temperature Degradation rate increases with temperatureStore at low temperatures (2-8°C short-term; -20°C or -80°C long-term)
Presence of Metal Ions Can catalyze oxidationUse high-purity water and consider adding a chelating agent like EDTA

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Initial Solubilization: Dissolve the this compound powder in a minimal volume of sterile DMSO.

  • Dilution: Prepare an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) using deoxygenated, high-purity water.

  • Addition of Stabilizers (Optional):

    • Add ascorbic acid to the acidic buffer to a final concentration of 0.1% (w/v).

    • Add EDTA to the acidic buffer to a final concentration of 0.01% (w/v).

  • Final Dilution: Slowly add the DMSO-dissolved this compound to the stabilized acidic buffer while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).

  • Storage:

    • Filter-sterilize the solution using a 0.22 µm syringe filter compatible with your solvent.

    • Aliquot the solution into single-use amber vials.

    • Purge the headspace of each vial with nitrogen or argon gas before sealing.

    • Store at -80°C for long-term storage.

Protocol 2: Monitoring this compound Stability by HPLC-UV

This protocol provides a general method for assessing the stability of this compound solutions.

  • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point for phloroglucinol derivatives. A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-25 min: 20% to 80% Acetonitrile

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 80% to 20% Acetonitrile

    • 35-40 min: 20% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (a UV scan of a fresh solution will determine the optimal wavelength; 280 nm is a reasonable starting point for phenolic compounds).

  • Procedure:

    • Prepare a calibration curve using freshly prepared this compound standards of known concentrations.

    • Inject your stored this compound sample.

    • Compare the peak area of this compound in your sample to the calibration curve to determine its concentration.

    • The appearance of new peaks with different retention times may indicate the presence of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis (HPLC) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Mix and Filter dissolve->mix buffer Prepare Stabilized Acidic Buffer buffer->mix aliquot Aliquot into Amber Vials mix->aliquot purge Purge with Inert Gas aliquot->purge freeze Store at -80°C purge->freeze incubate Incubate under Test Conditions freeze->incubate Retrieve for Experiment inject Inject Sample at T=0 analyze Analyze Peak Area and Degradants inject->analyze inject_t Inject Sample at T=x incubate->inject_t inject_t->analyze

Caption: Experimental workflow for preparing, storing, and analyzing the stability of this compound.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Uliginosin_B This compound NaK_ATPase Na+/K+ ATPase Uliginosin_B->NaK_ATPase Increases Activity MAT Monoamine Transporter (DAT, SERT, NET) Uliginosin_B->MAT Inhibits Reuptake NaK_ATPase->MAT Maintains Na+ Gradient Vesicle Vesicles with Monoamines Monoamines_synapse Increased Monoamines Vesicle->Monoamines_synapse Release Monoamines_pre Dopamine, Serotonin, Norepinephrine Monoamines_synapse->MAT Reuptake Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding Signal Antidepressant Effect Receptors->Signal

Caption: Proposed mechanism of this compound's antidepressant-like effect via monoamine reuptake inhibition.

Selecting appropriate controls for Uliginosin B in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting appropriate controls in in vivo studies involving Uliginosin B.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical control for any this compound in vivo study?

A1: The most critical control is the vehicle control . This group receives the same formulation (the vehicle) used to dissolve and administer this compound, but without the compound itself.[1] It is essential for distinguishing the effects of this compound from any potential biological effects of the solvent or administration procedure.[1][2]

Q2: How do I choose an appropriate vehicle for this compound?

A2: this compound is a lipophilic, natural phloroglucinol (B13840) derivative.[3] The choice of vehicle depends on the route of administration (e.g., oral - p.o., intraperitoneal - i.p.). A common approach for hydrophobic compounds is to use a suspension. For instance, a vehicle of Tween 80 in saline has been used for oral administration of this compound.[4] It is crucial to ensure the vehicle is non-toxic at the administered volume and concentration and does not have its own pharmacological effects.[1]

Q3: What are positive controls and why are they necessary for my this compound experiment?

A3: A positive control is a treatment known to produce the expected effect you are measuring.[2][5] It validates the experimental model and assay sensitivity. For example, if you are studying the antidepressant-like effects of this compound, a standard antidepressant drug like imipramine (B1671792) or fluoxetine (B1211875) would serve as an effective positive control.[6][7]

Q4: this compound has multiple reported activities (antidepressant, antinociceptive, anti-inflammatory). Do I need a different positive control for each?

A4: Yes. The positive control should be specific to the hypothesis being tested.

  • Antidepressant studies (e.g., Forced Swim Test): Use a known antidepressant like imipramine.[7]

  • Antinociceptive studies (e.g., Hot Plate Test): Use a standard analgesic.

  • Anti-inflammatory studies (e.g., Carrageenan-induced paw edema): Use a known anti-inflammatory agent like indomethacin.[8]

  • Antioxidant studies: A compound like ascorbic acid can be used as a reference standard.[9]

Troubleshooting Guide

Scenario 1: My vehicle control group is showing unexpected toxicity or a biological effect.

  • Potential Cause: The vehicle itself may have inherent toxicity (e.g., DMSO at high concentrations) or may be contaminated with endotoxins, which can trigger an inflammatory response.[1] The pH, osmolality, or volume of the vehicle could also be causing irritation or stress.[1]

  • Troubleshooting Steps:

    • Lower Vehicle Concentration: If using solvents like DMSO, ensure the final concentration is within safe limits for the animal model and administration route.

    • Check for Contamination: Use sterile, endotoxin-free reagents and preparation techniques.

    • Verify Administration Parameters: Ensure the injection volume is within recommended limits for the species and route. Check that the vehicle's pH and osmolality are near physiological levels.[1]

    • Run a Pilot Study: Test the vehicle alone in a small cohort of animals to confirm its inertness before proceeding with the full experiment.

Scenario 2: this compound is not showing a significant effect compared to the vehicle control.

  • Potential Cause: This could be due to issues with dosing, administration route, compound stability, or bioavailability.

  • Troubleshooting Steps:

    • Review Dosing: this compound has shown effects at various doses, such as 10 mg/kg (p.o.) for antidepressant-like activity and 15 mg/kg (i.p.) for antinociceptive effects.[10][11] Ensure the selected dose is appropriate for the intended effect.

    • Evaluate Compound Stability: Confirm the stability of this compound in your chosen vehicle over the duration of the experiment.

    • Consider Bioavailability: The route of administration significantly impacts how much of the compound reaches its target. Investigate whether the chosen route is optimal.

    • Check Positive Control: If the positive control also failed to show an effect, the issue likely lies with the experimental model or assay procedure itself, not the test compound.

Scenario 3: I am seeing high variability in the data within my treatment groups.

  • Potential Cause: High variability can obscure real effects and is often caused by inconsistencies in experimental procedures or biological differences between animals.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all procedures, including animal handling, injection technique, and behavioral testing, are performed consistently for all animals.

    • Randomization and Blinding: Animals should be randomly assigned to treatment groups.[12] Whenever possible, the experimenter should be blinded to the treatment groups during data collection and analysis to prevent bias.[12]

    • Control for Biological Variables: Use animals of the same age, sex, and strain. House animals under identical conditions (light/dark cycle, temperature, diet).

Guide to Selecting Controls

Data Presentation: Summary of Control Groups
Control TypePurposeExample for this compound StudyCitation
Negative Control To isolate the effect of the test compound from other variables (e.g., solvent, injection stress).Vehicle Control : A suspension of Tween 80 in 0.9% saline solution administered via the same route as this compound.[1][4]
Positive Control To validate the assay and provide a benchmark for the effect size.Imipramine (20 mg/kg) in an antidepressant study (e.g., Tail Suspension Test).[6]
Mechanism Control To investigate the specific biological pathway through which the compound acts.Pre-treatment with Naloxone (an opioid receptor antagonist) to determine if the antinociceptive effect of this compound is opioid-mediated.[10]
Mandatory Visualization: Control Selection Workflow

A logical approach is crucial for selecting the correct set of controls for your experiment.

G cluster_0 cluster_2 Mechanism-Specific Controls (As Needed) start Start: Design this compound In Vivo Experiment vehicle Vehicle Control (e.g., Saline + Tween 80) start->vehicle Isolate compound effect positive Positive Control (e.g., Imipramine for depression, Indomethacin for inflammation) start->positive Validate assay model antagonist Receptor Antagonist (e.g., Naloxone, Sulpiride, DPCPX) vehicle->antagonist Investigate pathway? untreated Untreated/Naive Control (Optional baseline) inhibitor Synthesis Inhibitor (e.g., pCPA for serotonin)

Caption: Decision workflow for selecting appropriate controls.

Experimental Protocols

Example Protocol: Forced Swimming Test (FST) for Antidepressant-Like Activity

This protocol is based on methodologies used in studies of this compound.[4][7]

  • Animals: Male CF1 mice (25-30g) are housed in groups under a 12h light/dark cycle with ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control: Treated with vehicle (e.g., 10 ml/kg, p.o. of Tween 80/saline).

    • This compound: Treated with this compound (e.g., 10 mg/kg, p.o.).

    • Positive Control: Treated with Imipramine (e.g., 10 mg/kg, p.o.).

  • Administration: Administer treatments orally (p.o.) 60 minutes before the test.

  • Procedure:

    • Individually place mice in a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • Record the total time the animal remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the groups using a one-way ANOVA followed by an appropriate post-hoc test. A significant reduction in immobility time compared to the vehicle control suggests an antidepressant-like effect.

Mandatory Visualizations: Pathways and Workflows

This compound: Known Mechanisms and Antagonist Controls

This compound has a complex mechanism of action, making mechanism-specific controls essential for clarifying its effects.[3][10][13]

G cluster_mono Monoaminergic System cluster_adeno Adenosinergic System cluster_opioid Opioid System (Indirect) ULI This compound DA Dopamine Uptake ULI->DA Inhibits SER Serotonin Uptake ULI->SER Inhibits NOR Noradrenaline Uptake ULI->NOR Inhibits A1R A1 Receptor ULI->A1R Activates A2AR A2A Receptor ULI->A2AR Activates OpR Opioid Receptors ULI->OpR Stimulates D2R D2 Receptor DA->D2R Activates pCPA pCPA (Inhibits Serotonin Synthesis) pCPA->SER Blocks Synthesis Sulpiride Sulpiride (D2 Antagonist) Sulpiride->D2R Blocks DPCPX DPCPX (A1 Antagonist) DPCPX->A1R Blocks Naloxone Naloxone (Opioid Antagonist) Naloxone->OpR Blocks

Caption: Signaling targets of this compound and relevant antagonists.

General Experimental Workflow for In Vivo Studies

This workflow illustrates the key stages of an in vivo experiment and the integration of control groups.

G cluster_planning Phase 1: Planning cluster_prep Phase 2: Preparation cluster_exp Phase 3: Experimentation cluster_analysis Phase 4: Analysis Lit Literature Review & Protocol Design Eth Ethical Approval (IACUC) Lit->Eth Accl Animal Acclimatization Eth->Accl Rand Randomization & Group Assignment Accl->Rand Treat Treatment Administration - Vehicle Control - Positive Control - this compound Groups Rand->Treat Test Behavioral/Physiological Testing Treat->Test Sample Sample Collection (Tissue, Blood) Test->Sample Data Data Analysis (Blinded) Sample->Data Report Interpretation & Reporting Data->Report

Caption: Standard workflow for a preclinical in vivo experiment.

References

Technical Support Center: Adjusting pH to Improve Uliginosin B Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on enhancing the stability of Uliginosin B in aqueous solutions by adjusting pH, offering troubleshooting advice, and detailing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds, specifically phloroglucinol (B13840) derivatives, are known to be susceptible to oxidative degradation. This degradation is often accelerated by factors such as exposure to light, oxygen, and particularly, alkaline pH conditions.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Based on the general stability of phloroglucinol compounds, this compound is predicted to be more stable in acidic conditions.[1] A recommended pH range to enhance stability would be between 3.0 and 4.5. It is crucial to avoid neutral to alkaline pH to minimize oxidative degradation.

Q3: How do the pKa values of this compound influence its stability at different pH levels?

A3: this compound has two reported pKa values: pKa,1 = 5.30 and pKa,2 = 9.45. These values indicate the pH at which the molecule exists in different ionization states. At a pH below 5.30, the molecule will be predominantly in its protonated, cationic form. Between pH 5.30 and 9.45, it will exist primarily as a neutral "free base," which is described as lipophilic.[1] Above pH 9.45, it will be in its deprotonated, anionic form. The stability of each of these forms can vary, with the neutral and anionic forms at higher pHs potentially being more susceptible to oxidation.

Q4: Can I use buffers to maintain the desired pH, and are there any I should avoid?

A4: Yes, using a buffer system is highly recommended to maintain a stable pH. Citrate (B86180) and acetate (B1210297) buffers are commonly used for acidic pH ranges. It is advisable to avoid phosphate (B84403) buffers if there is a concern about potential catalysis of degradation or interaction with this compound, although this would need to be determined experimentally. Always use high-purity buffer reagents.

Q5: Beyond pH adjustment, what other measures can be taken to improve the stability of this compound solutions?

A5: To further enhance stability, consider the following:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Light Protection: Use amber vials or protect the solution from light to prevent photodegradation.

  • Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down degradation kinetics.

  • Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), could be explored, but their compatibility and potential for interference with downstream assays must be validated.

Troubleshooting Guide

Issue IDObserved ProblemPotential Cause(s)Recommended Solution(s)
UB-S01 Solution develops a yellow or brownish tint over time.Oxidative Degradation: this compound, as a phloroglucinol derivative, is likely prone to oxidation, which can cause discoloration, especially at higher pH values.1. Verify and Adjust pH: Ensure the pH of the solution is within the acidic range (3.0-4.5). 2. Deoxygenate Solvents: Before preparation, sparge the aqueous solvent with an inert gas (nitrogen or argon) to remove dissolved oxygen. 3. Store Under Inert Gas: Store the final solution with an inert gas overlay in the headspace of the vial.
UB-S02 Loss of potency or inconsistent results in biological assays.Chemical Degradation: The concentration of active this compound may have decreased due to hydrolysis or oxidation.1. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Conduct a Stability Study: Perform a stability study at your intended storage and experimental conditions to understand the degradation rate. 3. Re-evaluate Storage pH: Confirm that the storage pH is acidic and adjust if necessary.
UB-S03 Precipitation of the compound from the aqueous solution.Poor Solubility at a Given pH: The different ionization states of this compound at various pH values will affect its solubility. The neutral form (between pH 5.30 and 9.45) is lipophilic and may have lower aqueous solubility.1. Adjust pH: Move the pH further into the acidic range (e.g., pH 3-4) to ensure the compound is in its more soluble protonated form. 2. Use Co-solvents: If compatible with your application, consider the use of a small percentage of a co-solvent like ethanol (B145695) or DMSO to improve solubility.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound (Forced Degradation)

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Buffer solutions (e.g., 0.05 M citrate for pH 3 and 5; 0.05 M phosphate for pH 7 and 9)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV or MS detector

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • For each pH condition to be tested (e.g., pH 3, 5, 7, 9, and a highly acidic condition using 0.1 M HCl), pipette a small volume of the this compound stock solution into a volumetric flask.

    • Add the respective buffer or acid/base solution to near the final volume. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1-5%) to avoid influencing the degradation kinetics.

    • Adjust the final volume with the buffer or acid/base solution. The final concentration of this compound should be suitable for HPLC analysis (e.g., 20 µg/mL).

  • Incubation:

    • Divide each test solution into multiple amber HPLC vials.

    • Keep one vial for each pH as the time zero (T=0) sample and immediately store it at a low temperature (e.g., -20°C) to prevent degradation before analysis.

    • Place the remaining vials in an incubator set to a specific temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial for each pH condition from the incubator.

    • Immediately quench the degradation reaction by cooling the sample (e.g., placing it in an ice bath) and, if necessary, neutralizing the pH. Store the samples at -20°C until analysis.

  • HPLC Analysis:

    • Analyze all samples (including the T=0 samples) using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact this compound in each chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each pH condition relative to the T=0 sample for that same pH.

    • Plot the percentage of this compound remaining versus time for each pH.

    • Determine the degradation kinetics (e.g., by testing for a fit to first-order or second-order kinetics) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

The quantitative results from the pH stability study should be summarized in a clear and structured table. Below is a template for such a table.

Table 1: Stability of this compound in Aqueous Solutions at Different pH Values at 40°C

Time (hours)% this compound Remaining (Mean ± SD)
0.1 M HCl (pH ~1) pH 3.0 (Citrate Buffer) pH 5.0 (Citrate Buffer) pH 7.0 (Phosphate Buffer)
0 100100100100
2 DataDataDataData
4 DataDataDataData
8 DataDataDataData
12 DataDataDataData
24 DataDataDataData
48 DataDataDataData
Rate Constant (k) Calculated ValueCalculated ValueCalculated ValueCalculated Value
Half-life (t½) Calculated ValueCalculated ValueCalculated ValueCalculated Value

Data to be populated from the experimental results obtained following Protocol 1.

Mandatory Visualization

The following diagrams illustrate the workflow for the pH stability study and the logical relationship between pH and the expected stability of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_solutions Prepare Test Solutions at Different pH Values prep_stock->prep_solutions t0_sample Store T=0 Samples at -20°C prep_solutions->t0_sample incubate Incubate Samples at Elevated Temperature prep_solutions->incubate sampling Collect Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining, Rate Constant, and Half-life hplc->data_analysis

Caption: Experimental workflow for the pH-dependent stability study of this compound.

ph_stability_relationship cluster_acidic Acidic cluster_neutral Near Neutral / Lipophilic cluster_alkaline Alkaline ph_scale pH Scale acidic_range pH < 5.30 neutral_range pH 5.30 - 9.45 alkaline_range pH > 9.45 high_stability Higher Stability (Protonated Form) acidic_range->high_stability Expected Outcome moderate_stability Moderate to Low Stability (Neutral 'Free Base' Form) neutral_range->moderate_stability Expected Outcome low_stability Lowest Stability (Deprotonated Form, Susceptible to Oxidation) alkaline_range->low_stability Expected Outcome

Caption: Logical relationship between pH and the expected stability of this compound.

References

Calibrating equipment for accurate measurement of Uliginosin B effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Uliginosin B.

Frequently Asked Questions (FAQs) about this compound

Q1: What is this compound and what are its primary known effects?

A1: this compound is a natural acylphloroglucinol derivative, commonly isolated from plants of the Hypericum genus.[1][2] Its primary biological activities include antinociceptive (pain-relieving), antidepressant-like, antimicrobial, and antifungal effects.[1][3][4] It is being investigated as a promising molecular scaffold for developing new analgesic and antidepressant drugs.[3][5]

Q2: What is the principal mechanism of action for this compound's antidepressant and antinociceptive effects?

A2: The effects of this compound are linked to its ability to modulate multiple neurotransmitter systems. It inhibits the synaptosomal uptake of dopamine, serotonin, and noradrenaline, thereby increasing their availability in the synaptic cleft.[3] This action appears to be indirect, as it does not bind directly to the monoamine transporters.[3][6] Additionally, its effects are mediated by the glutamatergic and adenosinergic systems, and it has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex.[1][2][5]

Q3: Does this compound have any known cytotoxic effects?

A3: Studies on dimeric acylphloroglucinols, including this compound, have shown them to have potent antifungal activity with reduced or absent cytotoxicity against human cell lines at effective concentrations.[7] However, at higher concentrations, some cytotoxicity against mammalian cells has been observed, making it crucial to determine the appropriate dose range for your specific cell line or model.[8]

Troubleshooting Guides for Key Experiments

Spectrophotometry & Colorimetric Assays (e.g., Cell Viability)

Q1: My absorbance readings are inconsistent or drifting. What could be the cause?

A1: Inconsistent readings or drift in a spectrophotometer can stem from several sources. First, ensure the instrument has had adequate warm-up time to allow the lamp to stabilize.[9] Regular calibration with certified reference standards is crucial for accuracy.[9][10] Also, check the sample cuvette for any scratches, residue, or fingerprints, and ensure it is correctly aligned in the light path.[9][11]

Q2: I'm observing high background signal in my cell viability assay (e.g., MTT, XTT). Why is this happening?

A2: High background can obscure your results and may be caused by several factors. The compound this compound itself might be reacting with your assay reagent; to test this, run a control with the compound in cell-free media.[12] Contamination of your reagents with bacteria or other reducing agents can also generate a non-specific signal.[12] If you are using media containing phenol (B47542) red, it can interfere with colorimetric readings; consider switching to phenol red-free media for the assay.[12]

Q3: My results vary significantly between wells, especially on the edges of the plate.

A3: This is likely due to the "edge effect." Wells on the perimeter of a multi-well plate are more prone to evaporation and temperature fluctuations, leading to inconsistent cell growth.[12] To mitigate this, a common practice is to fill the outer wells with sterile media or water and not use them for your experimental samples.[12] Ensure your cell suspension is homogenous before seeding to avoid density gradients across the plate.

High-Performance Liquid Chromatography (HPLC) Analysis

Q1: I'm seeing baseline drift or noise in my chromatogram.

A1: Baseline issues in HPLC are common and often related to the mobile phase or the detector.[13] Ensure your mobile phase is thoroughly degassed to remove dissolved gases that can cause bubbles and drift.[13][14] Contamination in the mobile phase or column, as well as temperature fluctuations, can also be a cause.[13] Always use high-purity solvents and prepare mobile phases fresh daily.[13][14]

Q2: My retention times are shifting between runs.

A2: Retention time shifts can indicate problems with the mobile phase composition, flow rate consistency, or column stability.[14][15] Double-check that the mobile phase preparation is consistent for every run.[14] Leaks in the pump system or malfunctioning pump seals can lead to irregular flow rates.[14][16] It is also essential to allow the column to properly equilibrate before starting your analyses.[15]

Q3: I am observing ghost peaks in my blank injections.

A3: Ghost peaks are typically caused by carryover from a previous injection or contamination in the system.[13] Ensure your autosampler's needle and the injection port are clean.[13] Implementing a needle wash step with a strong solvent after each injection can help, especially when analyzing high-concentration samples.[13] Contaminants can also be introduced from your solvents, glassware, or sample preparation steps.[13]

Western Blotting for Signaling Pathway Analysis

Q1: I am getting a weak signal or no signal at all for my target protein.

A1: A weak or absent signal can be due to several factors. The concentration of your target protein may be too low in the cell lysate; try loading a higher amount of total protein (20-30 µg is a common starting point, but more may be needed).[17][18] The primary antibody concentration might be too low, or the incubation time too short; consider increasing the antibody concentration or incubating overnight at 4°C.[18] Finally, confirm that the protein transfer from the gel to the membrane was successful using a Ponceau S stain.[18]

Q2: My western blot has high background and non-specific bands.

A2: High background can obscure the specific signal. This often results from insufficient blocking or washing.[19] Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, as milk can sometimes mask certain antigens).[17][19] The primary or secondary antibody concentration may be too high, leading to non-specific binding. Titrating your antibodies to find the optimal concentration is recommended.[17]

Q3: The bands on my blot are smeared or misshapen.

A3: Irregular band shapes can point to issues during gel electrophoresis. A common cause is a poorly prepared or degraded sample. Ensure protease inhibitors are included in your lysis buffer to prevent protein degradation.[18] High salt concentrations in the lysate can also interfere with migration, causing distorted bands. Uneven heating of the gel during the run can also lead to "smiling" bands.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound.

Table 1: In Vitro Monoamine Uptake Inhibition

Monoamine IC₅₀ (nM)
Dopamine 90 ± 38
Serotonin 252 ± 13
Noradrenaline 280 ± 48

Data from synaptosomal uptake assays.[3]

Table 2: In Vivo Antinociceptive and Ataxic Doses in Mice

Test Effective Dose (i.p.) Effect
Hot-Plate Test 15 mg/kg Antinociceptive effect
Abdominal Writhing 15 mg/kg Antinociceptive effect
Rotarod Test 90 mg/kg Ataxic (motor impairment) effect

Data from studies evaluating pain and motor coordination.[1][6]

Table 3: Antifungal Activity of Dimeric Acylphloroglucinols

Compound Candida Strain MIC (µM)
This compound C. albicans 3 - 32
3'Prenyl this compound C. albicans 3 - 32
3'Prenyl this compound Fluconazole-resistant C. albicans 3 - 32

MIC (Minimum Inhibitory Concentration) values against various Candida species.[7]

Experimental Protocols

Protocol 1: Assessing Antinociceptive Effects (Hot-Plate Test)

This protocol is adapted from methodologies used to evaluate the pain-relieving effects of this compound in mice.[1][6]

  • Animal Acclimatization: Acclimate male Swiss mice (25-30 g) to the laboratory environment for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place each mouse individually on the hot plate and record the time (in seconds) until it exhibits a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control intraperitoneally (i.p.).

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure their response latency again.

  • Data Analysis: The antinociceptive effect is measured as an increase in the latency time compared to the baseline and the vehicle control group.

Protocol 2: Cell Viability Assay (MTT/XTT)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT (or similar tetrazolium salt) reagent to each well according to the manufacturer's instructions (e.g., 10 µL of 5 mg/mL MTT) and incubate for 2-4 hours until formazan (B1609692) crystals form.

  • Solubilization: If using MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations: Pathways and Workflows

UliginosinB_Mechanism cluster_neuron Presynaptic Neuron cluster_effects Physiological Effects UliginosinB This compound NaK_ATPase Na+/K+-ATPase UliginosinB->NaK_ATPase Activates DAT Dopamine Transporter (DAT) UliginosinB->DAT Inhibits Reuptake (Indirectly) SERT Serotonin Transporter (SERT) UliginosinB->SERT Inhibits Reuptake (Indirectly) NET Norepinephrine Transporter (NET) UliginosinB->NET Inhibits Reuptake (Indirectly) Na_gradient Na+ Gradient NaK_ATPase->Na_gradient Maintains Na_gradient->DAT Drives Reuptake Na_gradient->SERT Drives Reuptake Na_gradient->NET Drives Reuptake SynapticCleft Synaptic Monoamines (DA, 5-HT, NE) DAT->SynapticCleft Reduces SERT->SynapticCleft Reduces NET->SynapticCleft Reduces Antidepressant Antidepressant-like Effect SynapticCleft->Antidepressant Leads to Antinociceptive Antinociceptive Effect SynapticCleft->Antinociceptive Leads to

Caption: Proposed mechanism of action for this compound.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Antibody Incubation & Detection A Cell Culture & Treatment with this compound B Cell Lysis (with Protease Inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Loading & SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Membrane Blocking (BSA or Milk) E->F G Primary Antibody Incubation F->G H Secondary Antibody (HRP-conjugated) Incubation G->H I Chemiluminescent Substrate Addition H->I J Signal Detection (Imaging) I->J

Caption: Standard experimental workflow for Western Blot analysis.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Uliginosin B and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal properties of Uliginosin B, a naturally derived acylphloroglucinol, and fluconazole (B54011), a widely used synthetic triazole antifungal agent. The following sections detail their mechanisms of action, comparative antifungal efficacy based on available experimental data, and the methodologies used in these assessments.

Executive Summary

Fluconazole is a well-established antifungal drug with a clearly defined mechanism of action involving the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1][2][3] this compound, a natural product isolated from plants of the genus Hypericum, has demonstrated potent antifungal activity, particularly against Candida species.[4][5][6][7] Notably, this compound and its derivatives have shown efficacy against fluconazole-resistant strains, suggesting a different mechanism of action.[4][5][6] Preliminary studies indicate that the antifungal activity of a related compound, 3'-prenyl this compound, involves the targeting of genes crucial for cell cycle regulation and cytoskeleton assembly in fungi.[4][5][6] This guide aims to present the current understanding of these two compounds to inform further research and drug development efforts.

Data Presentation: Comparative Antifungal Efficacy

The following table summarizes the available quantitative data on the antifungal efficacy of this compound and fluconazole against various Candida species. It is important to note that the data for this compound and fluconazole are derived from different studies, and a direct head-to-head comparison in a single study is not yet available. The provided Minimum Inhibitory Concentration (MIC) values for fluconazole are representative of numerous studies, while the data for this compound is from a specific study on dimeric acylphloroglucinols from Hypericum mexicanum.[4][5][6]

Antifungal AgentFungal SpeciesMIC Range (µM)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound & Derivatives Candida spp.3 - 32Not ReportedNot Reported[4][5][6]
Fluconazole Candida albicans-0.25 - 20.5 - 64
Candida glabrata-8 - 6416 - >64
Candida krusei-16 - 6464 - >64

Note: MIC values for fluconazole can vary depending on the specific strain and testing methodology. The values presented are a general representation from multiple sources. This compound data is based on a study of several dimeric acylphloroglucinols, including this compound, against a panel of Candida species.

Mechanism of Action

Fluconazole: Inhibition of Ergosterol Biosynthesis

Fluconazole's mechanism of action is well-characterized and targets the integrity of the fungal cell membrane.[1][2][3] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2] By disrupting ergosterol synthesis, fluconazole compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[2][3]

This compound: Targeting Cell Cycle and Cytoskeleton

The precise molecular targets of this compound are still under investigation. However, studies on a closely related and highly active derivative, 3'-prenyl this compound, have provided initial insights into its mechanism. A chemogenomic screen revealed that this compound targets genes that are essential for the regulation of the cell cycle and the assembly of the cytoskeleton in fungi.[4][5][6] This suggests a mechanism of action distinct from that of azoles like fluconazole, which could explain its efficacy against fluconazole-resistant strains.[4][5][6] Disruption of the cell cycle would inhibit fungal proliferation, while interference with the cytoskeleton would affect crucial processes such as cell division, morphogenesis, and intracellular transport.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts. This method provides a quantitative measure of the antifungal agent's efficacy.

Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial dilutions of the antifungal agent in a liquid growth medium (e.g., RPMI-1640). The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus.

Key Steps:

  • Preparation of Antifungal Stock Solutions: Antifungal agents (this compound and fluconazole) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: The stock solutions are serially diluted in the broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the broth medium to achieve the final desired inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 35°C for Candida species) for a defined period (usually 24-48 hours).

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This concentration is recorded as the MIC.

Mandatory Visualizations

Antifungal_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Isolates Fungal Isolates (e.g., Candida spp.) Inoculum_Prep Inoculum Preparation Fungal_Isolates->Inoculum_Prep Antifungal_Agents Antifungal Agents (this compound, Fluconazole) Serial_Dilution Serial Dilution of Antifungals Antifungal_Agents->Serial_Dilution Culture_Media Culture Media (e.g., RPMI-1640) Culture_Media->Inoculum_Prep Culture_Media->Serial_Dilution Inoculation Inoculation of Microplates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Comparison Data Comparison (this compound vs. Fluconazole) MIC_Determination->Data_Comparison

Caption: Experimental workflow for comparative antifungal efficacy testing.

Signaling_Pathways cluster_fluconazole Fluconazole Mechanism cluster_uliginosin_b This compound (Proposed) Mechanism Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol_Demethylase inhibits Ergosterol Ergosterol Disruption Membrane Disruption & Inhibition of Growth Lanosterol_Demethylase->Disruption inhibition leads to Lanosterol Lanosterol Lanosterol->Ergosterol conversion Membrane Fungal Cell Membrane Ergosterol->Membrane component of Uliginosin_B This compound Cell_Cycle_Genes Cell Cycle Regulatory Genes Uliginosin_B->Cell_Cycle_Genes targets Cytoskeleton_Proteins Cytoskeleton Assembly Proteins Uliginosin_B->Cytoskeleton_Proteins targets Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest leads to Cytoskeleton_Disruption Cytoskeleton Disruption Cytoskeleton_Proteins->Cytoskeleton_Disruption leads to Growth_Inhibition Inhibition of Fungal Growth & Proliferation Cell_Cycle_Arrest->Growth_Inhibition Cytoskeleton_Disruption->Growth_Inhibition

Caption: Antifungal mechanisms of Fluconazole and this compound.

References

Uliginosin B: A Comparative Analysis of its Bioactivities Across Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of Uliginosin B, a promising natural phloroglucinol (B13840) derivative. This report synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways based on available research.

This compound, a dimeric acylphloroglucinol primarily isolated from Hypericum species, has garnered significant scientific interest for its diverse pharmacological effects. Research has illuminated its potential as an antinociceptive, antidepressant-like, and antifungal agent. This guide provides a comparative overview of the bioactivity of this compound, drawing from published data to facilitate further research and development. While the majority of the current research originates from a select number of laboratories, this compilation serves as a foundational reference for cross-validation and future independent studies.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for this compound's bioactivity across different experimental models.

Table 1: Antidepressant-Like Activity of this compound

BioassayOrganism/SystemMeasured EffectIC50 (nM)Research Group (Affiliation)
Dopamine (B1211576) Synaptosomal Uptake InhibitionRat Brain SynaptosomesInhibition of dopamine reuptake90 ± 38Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1]
Serotonin (B10506) Synaptosomal Uptake InhibitionRat Brain SynaptosomesInhibition of serotonin reuptake252 ± 13Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1]
Noradrenaline Synaptosomal Uptake InhibitionRat Brain SynaptosomesInhibition of noradrenaline reuptake280 ± 48Graduate Studies Program in Pharmaceutical Sciences, Federal University of Rio Grande do Sul, Brazil[1]

Table 2: Antinociceptive Activity of this compound

BioassayOrganismAdministration RouteEffective DoseObserved EffectResearch Group (Affiliation)
Hot-Plate TestMiceIntraperitoneal (i.p.)15 mg/kgAntinociceptive effect without motor impairmentNot specified in abstract[2]
Hot-Plate TestMiceIntraperitoneal (i.p.)90 mg/kgAtaxic effectNot specified in abstract[2]
Abdominal Writhing TestMiceIntraperitoneal (i.p.)15 mg/kgAntinociceptive effectNot specified in abstract[2]
Hot-Plate TestMiceIntraperitoneal (i.p.)15 and 90 mg/kgAntinociceptive effectUniversidade Federal do Rio Grande do Sul, Brazil[3]

Table 3: Antifungal Activity of this compound and its Derivatives

CompoundFungal StrainBioassayMIC (µM)Research Group (Affiliation)
This compoundCandida spp.Fungal growth inhibition3 - 32Not specified in abstract[4]
3′prenyl this compoundCandida spp.Fungal growth inhibition3 - 32Not specified in abstract[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the bioactivity of this compound.

Monoamine Synaptosomal Uptake Assay

This in vitro assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, cerebral cortex for serotonin and noradrenaline) is homogenized in a sucrose (B13894) solution and centrifuged to isolate synaptosomes.

  • Incubation: Synaptosomes are pre-incubated with this compound at various concentrations.

  • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]noradrenaline) is added to the synaptosomal suspension.

  • Termination of Uptake: The uptake process is stopped by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Hot-Plate Test

This in vivo behavioral test is used to assess the analgesic properties of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 1°C).

  • Animal Model: Mice are typically used.

  • Procedure: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the reaction latency.

  • Cut-off Time: A maximum cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: this compound or a control substance is administered (e.g., intraperitoneally) at a specific time before the test.

  • Data Analysis: The reaction latencies of the treated group are compared to those of the control group to determine the analgesic effect.

Forced Swimming Test

This in vivo behavioral test is a common model to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container filled with water (e.g., 25 ± 1°C) from which the animal cannot escape.

  • Animal Model: Mice are commonly used.

  • Procedure: Mice are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded during the final minutes of the test (e.g., the last 4 minutes).

  • Drug Administration: this compound or a control substance is administered prior to the test.

  • Data Analysis: A decrease in the duration of immobility in the treated group compared to the control group is indicative of an antidepressant-like effect.[1][5]

Antifungal Susceptibility Testing

This in vitro assay determines the minimum concentration of a compound required to inhibit the growth of a specific fungus.

  • Fungal Culture: The target fungal strain (e.g., Candida species) is cultured in a suitable broth medium.

  • Drug Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the fungal culture is added to each well.

  • Incubation: The microtiter plate is incubated under conditions that promote fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that prevents visible fungal growth.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound's bioactivities.

UliginosinB_Antidepressant_Mechanism UliginosinB This compound NaK_ATPase Na+/K+-ATPase UliginosinB->NaK_ATPase Increases activity Na_Gradient Altered Na+ Gradient NaK_ATPase->Na_Gradient MonoamineTransporters Monoamine Transporters (DAT, SERT, NET) Na_Gradient->MonoamineTransporters Inhibits uptake SynapticCleft Increased Synaptic Monoamines (Dopamine, Serotonin, Noradrenaline) MonoamineTransporters->SynapticCleft Leads to AntidepressantEffect Antidepressant-like Effect SynapticCleft->AntidepressantEffect

Caption: Proposed mechanism for the antidepressant-like effect of this compound.

UliginosinB_Antinociceptive_Pathway UliginosinB This compound MonoamineUptake Inhibition of Monoamine Reuptake UliginosinB->MonoamineUptake GlutamatergicSystem Modulation of Glutamatergic Neurotransmission (NMDA Receptor Antagonism) UliginosinB->GlutamatergicSystem DopamineSystem Activation of Dopamine Receptors MonoamineUptake->DopamineSystem OpioidSystem Indirect Stimulation of Opioid System DopamineSystem->OpioidSystem AntinociceptiveEffect Antinociceptive Effect DopamineSystem->AntinociceptiveEffect OpioidSystem->AntinociceptiveEffect GlutamatergicSystem->AntinociceptiveEffect

Caption: Signaling pathways involved in the antinociceptive effect of this compound.

UliginosinB_Antifungal_Workflow Start Start: Fungal Culture PrepareInoculum Prepare Standardized Fungal Inoculum Start->PrepareInoculum Inoculate Inoculate wells with Fungal Suspension PrepareInoculum->Inoculate SerialDilution Serially Dilute This compound in 96-well plate SerialDilution->Inoculate Incubate Incubate at Optimal Growth Temperature Inoculate->Incubate Observe Visually Assess for Fungal Growth Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC

Caption: Experimental workflow for determining the antifungal activity of this compound.

References

Uliginosin B Demonstrates Potent Antibacterial Activity Against Gram-Positive Bacteria in Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Uliginosin B against other phloroglucinol (B13840) derivatives reveals its significant potential as an antibacterial agent, particularly targeting Gram-positive pathogens, including resistant strains. This guide presents a comparative overview of its efficacy, supported by experimental data, and details the methodologies employed for its evaluation.

This compound, a dimeric acylphloroglucinol primarily isolated from Hypericum species, has emerged as a promising candidate in the search for novel antimicrobial compounds.[1][2] Belonging to the broader class of phloroglucinols, which are secondary metabolites found in plants and brown algae, it exhibits a range of biological activities.[3][4][5][6][7] This comparative guide consolidates available data on the antibacterial efficacy of this compound against other related phloroglucinols, providing researchers and drug development professionals with a concise overview of its potential.

Comparative Antibacterial Efficacy

Recent studies have highlighted the potent antibacterial properties of this compound, especially when compared to other structurally similar phloroglucinol derivatives. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for this compound and its counterparts against various bacterial strains.

A notable study directly compared the antibacterial activity of this compound with japonicine A and hyperbrasilol B against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that this compound and hyperbrasilol B exhibited the lowest MIC values against Enterococcus faecalis, Staphylococcus aureus, MRSA, and macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureus.[1][5]

Further quantitative data underscores the superior activity of this compound. Against Staphylococcus aureus, this compound demonstrated an MIC value of 3.0 µg/mL. In the same study, isothis compound showed an even lower MIC of 1.5 µg/mL, while japonicine A was significantly less active with an MIC of 50.0 µg/mL. This data clearly positions this compound and its close analogue, isothis compound, as highly effective antibacterial agents within this phloroglucinol subgroup.

Phloroglucinol DerivativeTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compound Staphylococcus aureus3.0
Isothis compound Staphylococcus aureus1.5
Japonicine A Staphylococcus aureus50.0
This compound Enterococcus faecalisLow (specific value not cited)
Hyperbrasilol B Enterococcus faecalisLow (specific value not cited)
This compound Methicillin-resistant S. aureus (MRSA)Low (specific value not cited)
Hyperbrasilol B Methicillin-resistant S. aureus (MRSA)Low (specific value not cited)
This compound Macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureusLow (specific value not cited)
Hyperbrasilol B Macrolide-lincosamide-streptogramin B (MLSb) resistant S. aureusLow (specific value not cited)

Experimental Protocols

The antibacterial activity of this compound and other phloroglucinols is predominantly evaluated using standardized microbiological assays. The broth microdilution method and the agar (B569324) disc diffusion method are the most common techniques employed to determine the MIC values and the zone of inhibition, respectively.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Phloroglucinol Solutions: Stock solutions of this compound and other test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium like Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted phloroglucinol is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the phloroglucinol that completely inhibits visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_phloro Prepare Phloroglucinol Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_phloro->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Experimental Workflow for Broth Microdilution Assay

Proposed Mechanism of Antibacterial Action

The precise signaling pathways involved in the antibacterial action of this compound are not yet fully elucidated. However, research on acylphloroglucinols suggests a multi-pronged mechanism of action that does not rely on a single target, which may be advantageous in overcoming antibiotic resistance. The primary proposed mechanisms involve the disruption of the bacterial cell membrane and the induction of oxidative stress.

The lipophilic nature of the acyl side chain is believed to be crucial for the antibacterial activity of these compounds.[1] This structural feature allows the molecule to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption of the membrane potential can result in the leakage of essential intracellular components, ultimately leading to cell death.

Furthermore, some studies suggest that acylphloroglucinols can induce the production of reactive oxygen species (ROS) within the bacterial cell.[1] An excess of ROS can lead to oxidative damage of vital cellular components such as DNA, proteins, and lipids, contributing to the bactericidal effect.

mechanism_of_action cluster_compound This compound cluster_bacterium Bacterial Cell uliginosin_b This compound (Acylphloroglucinol) cell_membrane Cell Membrane uliginosin_b->cell_membrane Disruption & Permeabilization ros Reactive Oxygen Species (ROS) uliginosin_b->ros Induction intracellular Intracellular Components cell_membrane->intracellular Leakage cell_death Cell Death intracellular->cell_death Loss of essential components ros->cell_death Oxidative Damage

Proposed Antibacterial Mechanism of this compound

References

Reproducibility of Uliginosin B's Antidepressant-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported antidepressant-like effects of Uliginosin B, a natural phloroglucinol (B13840) derivative. The central focus is an objective evaluation of the existing experimental data, with a critical assessment of the reproducibility of these findings. To date, the body of research on the antidepressant properties of this compound appears to originate from a collaborative network of research groups. Independent replication by unaffiliated laboratories, a cornerstone of scientific validation, has not been identified in the public domain. This guide, therefore, summarizes the available evidence while highlighting the critical need for independent verification.

Summary of Preclinical Findings

This compound, isolated from Hypericum polyanthemum, has demonstrated antidepressant-like activity in preclinical rodent models.[1][2][3] The primary evidence stems from two widely used behavioral assays: the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.[2]

The proposed mechanism of action for this compound is distinct from that of classical antidepressants. It is reported to inhibit the synaptic reuptake of monoamines—dopamine, serotonin, and noradrenaline—without directly binding to their transporters.[4][5] Furthermore, studies suggest that this compound modulates the activity of Na+,K+-ATPase, an enzyme crucial for maintaining the sodium gradient that drives monoamine transport.[1][2][3]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from studies investigating the antidepressant-like effects of this compound.

Table 1: Effects of this compound on Immobility Time in Behavioral Tests

Behavioral TestSpeciesTreatmentDose (mg/kg, p.o.)AdministrationImmobility Time (seconds) vs. ControlSignificanceReference
Forced Swim TestMiceThis compound10Acute (1h post)Reducedp < 0.05[1]
Forced Swim TestMiceThis compound10Acute (3h post)Reducedp < 0.01[1]
Forced Swim TestMiceThis compound10Sub-acute (3 days, 1h post last dose)Reducedp < 0.01[1]
Forced Swim TestMiceThis compound10Sub-acute (3 days, 3h post last dose)Reducedp < 0.05[1]
Tail Suspension TestMiceThis compound10Acute (1h post)Reducedp < 0.05[1]
Tail Suspension TestMiceThis compound10Acute (3h post)No significant change-[1]

Table 2: In Vitro Effects of this compound on Monoamine Uptake

MonoamineIC50 (nM)Reference
Dopamine90 ± 38[4][5]
Serotonin252 ± 13[4][5]
Noradrenaline280 ± 48[4][5]

Table 3: Effects of this compound on Na+,K+-ATPase Activity in Mouse Cerebral Cortex

TreatmentAdministrationTime Post-Administration% Change in Activity vs. ControlSignificanceReference
This compound (10 mg/kg, p.o.)Acute1 hour~18% increasep < 0.05[1]
This compound (10 mg/kg, p.o.)Acute3 hoursNo significant change-[1]
This compound (10 mg/kg/day, p.o.)Sub-acute (3 days)1 hour post last dose~20% increasep < 0.01[1]
This compound (10 mg/kg/day, p.o.)Sub-acute (3 days)3 hours post last dose~20% increasep < 0.05[1]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a behavioral assay used to screen for antidepressant-like activity in rodents.[6][7][8][9][10] The protocol generally involves placing a mouse in an inescapable cylinder of water and measuring the time it remains immobile.

  • Apparatus: A transparent glass cylinder (e.g., 20 cm diameter, 30 cm height) is filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[6]

  • Procedure: Mice are individually placed in the cylinder for a 6-minute session.[6] The duration of immobility, defined as the time spent floating with only minor movements necessary to keep the head above water, is recorded, typically during the last 4 minutes of the test.[8]

  • Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.) either acutely (1 or 3 hours before the test) or sub-acutely (once daily for 3 days).[1]

Tail Suspension Test (TST)

The Tail Suspension Test is another widely used behavioral despair model for assessing antidepressant efficacy in mice.[11][12][13][14][15]

  • Apparatus: Mice are suspended by their tails from a ledge or bar using adhesive tape, at a height where they cannot escape or hold onto nearby surfaces.[11][13]

  • Procedure: The total duration of the test is typically 6 minutes.[11][13] The entire session is usually scored for the time the mouse remains immobile.[11]

  • Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.) 1 or 3 hours before the test.[1]

Visualizations

Proposed Mechanism of Action of this compound

Uliginosin_B_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Uliginosin_B This compound NaK_ATPase Na+/K+-ATPase Uliginosin_B->NaK_ATPase Activates Na_gradient Increased Na+ Gradient NaK_ATPase->Na_gradient Enhances Monoamine_Uptake Monoamine Reuptake (DAT, SERT, NET) Na_gradient->Monoamine_Uptake Inhibits (indirectly) Monoamines_synapse Increased Synaptic Monoamines (DA, 5-HT, NE) Monoamine_Uptake->Monoamines_synapse Leads to Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Serotonin, Noradrenaline) Monoamines_synapse->Postsynaptic_Receptors Antidepressant_Effect Antidepressant-like Effect Postsynaptic_Receptors->Antidepressant_Effect

Caption: Proposed signaling pathway for this compound's antidepressant-like effects.

Experimental Workflow for Behavioral Testing

Experimental_Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (this compound or Vehicle) Animal_Acclimation->Drug_Administration Post_Dose_Period Post-Administration Period (1h or 3h) Drug_Administration->Post_Dose_Period Behavioral_Test Behavioral Test (FST or TST) Post_Dose_Period->Behavioral_Test Data_Analysis Data Analysis (Immobility Time) Behavioral_Test->Data_Analysis

Caption: General experimental workflow for assessing this compound in behavioral tests.

References

Head-to-head comparison of Uliginosin B and hyperforin's effect on neurotransmitter uptake.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the effects of two naturally occurring phloroglucinol (B13840) derivatives, Uliginosin B and hyperforin (B191548), on the reuptake of key neurotransmitters. While both compounds exhibit antidepressant-like properties by modulating neurotransmitter levels, their underlying mechanisms of action present a study in contrasts, offering unique opportunities for therapeutic development.

Executive Summary

This compound and hyperforin, despite their structural similarities, demonstrate distinct profiles in their inhibition of neurotransmitter uptake. This compound exhibits potent, nanomolar-range inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) uptake.[1][2] In contrast, hyperforin, a well-known constituent of St. John's Wort, has a broader spectrum of action, inhibiting the uptake of serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[3][4][5][6] Notably, neither compound directly binds to and blocks monoamine transporters in the manner of classic antidepressants.[1][7][8] Instead, their primary mechanism involves the disruption of the sodium gradient essential for transporter function, albeit through different proposed pathways.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and hyperforin on the uptake of various neurotransmitters.

CompoundNeurotransmitterAssay SystemIC50 ValueReference
This compound DopamineSynaptosomal Uptake90 ± 38 nM[1][2]
SerotoninSynaptosomal Uptake252 ± 13 nM[1][2]
NoradrenalineSynaptosomal Uptake280 ± 48 nM[1][2]
Hyperforin DopamineSynaptosomal Reuptake0.8 µM[9][10]
Dopamine[3H]WIN-35,428 Binding to DA Transporters5 µM[9][10]
Serotonin[3H]5-HT Accumulation in Rat Brain Cortical Synaptosomes1.8 µg/ml[8]
Serotonin, Norepinephrine, DopamineSynaptosomal Uptake80 - 200 nmol/l[11]

Mechanistic Insights: A Tale of Two Sodium Modulators

Both this compound and hyperforin exert their influence on neurotransmitter uptake by altering intracellular sodium concentrations, thereby disrupting the driving force for the respective transporters. However, the specific molecular targets and pathways through which they achieve this differ significantly.

This compound is suggested to increase the activity of Na+,K+-ATPase.[7][12] This enzyme is crucial for maintaining the low intracellular sodium concentrations required for the effective reuptake of monoamines. By enhancing Na+,K+-ATPase activity, this compound may indirectly modulate the sodium gradient, leading to a reduction in neurotransmitter uptake.[7][12]

Hyperforin , on the other hand, is believed to elevate intracellular sodium levels by activating nonselective cation channels.[3][4][13] Specifically, the Transient Receptor Potential Canonical 6 (TRPC6) channel has been identified as a key molecular target of hyperforin.[14][15][16] Activation of these channels leads to an influx of sodium ions, which dissipates the sodium gradient across the cell membrane and consequently inhibits the activity of sodium-dependent neurotransmitter transporters.[13][14][17] This mechanism of action is described as noncompetitive inhibition.[17]

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and hyperforin in modulating neurotransmitter uptake.

UliginosinB_Pathway Uliginosin_B This compound NaK_ATPase Na+,K+-ATPase Uliginosin_B->NaK_ATPase Activates Na_Gradient Increased Na+ Gradient (Lower Intracellular Na+) NaK_ATPase->Na_Gradient Transporter Monoamine Transporter (DAT, SERT, NET) Na_Gradient->Transporter Enhances Driving Force for... Uptake Reduced Neurotransmitter Uptake Transporter->Uptake Leads to

Proposed mechanism of this compound.

Hyperforin_Pathway Hyperforin Hyperforin TRPC6 TRPC6 Channel Hyperforin->TRPC6 Activates Na_Influx Increased Intracellular Na+ Concentration TRPC6->Na_Influx Allows Na_Gradient Reduced Na+ Gradient Na_Influx->Na_Gradient Transporter Neurotransmitter Transporter (SERT, DAT, NET, GAT, EAAT) Na_Gradient->Transporter Inhibits Uptake Inhibition of Neurotransmitter Uptake Transporter->Uptake

Proposed mechanism of hyperforin.

Experimental Protocols

The data presented in this guide are derived from synaptosomal uptake assays. Below is a generalized protocol representative of the methodologies used in the cited studies.

Synaptosomal Neurotransmitter Uptake Assay

  • Preparation of Synaptosomes:

    • Rodent brain tissue (e.g., cerebral cortex, striatum) is homogenized in a buffered sucrose (B13894) solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).

    • Synaptosomes are resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound (this compound or hyperforin) or vehicle control at 37°C.

    • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin).

    • The incubation is carried out for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radiolabel.

  • Quantification:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor or by conducting the assay at 0-4°C.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • Data Analysis:

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a synaptosomal neurotransmitter uptake assay.

Experimental_Workflow Start Start Tissue Brain Tissue Homogenization Start->Tissue Centrifuge1 Differential Centrifugation Tissue->Centrifuge1 Synaptosomes Isolate Synaptosomes (P2 Fraction) Centrifuge1->Synaptosomes Preincubation Pre-incubate with This compound / Hyperforin Synaptosomes->Preincubation Uptake Add Radiolabeled Neurotransmitter (Incubate at 37°C) Preincubation->Uptake Filtration Rapid Filtration & Washing Uptake->Filtration Counting Liquid Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis End End Analysis->End

Synaptosomal uptake assay workflow.

Conclusion

This compound and hyperforin represent intriguing natural products with the potential to modulate neurotransmitter systems through novel mechanisms of action. This compound's potent and selective inhibition of monoamine uptake at nanomolar concentrations, coupled with its proposed effect on Na+,K+-ATPase, positions it as a promising lead for the development of new antidepressant therapies. Hyperforin's broader inhibitory profile, mediated by the activation of TRPC6 channels, offers a different therapeutic avenue, potentially impacting a wider range of neurotransmitter systems. Further research is warranted to fully elucidate the clinical implications of their distinct pharmacological profiles.

References

Unveiling the Antifungal Arsenal of Uliginosin B: A Genetic Approach to Mechanism Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Uliginosin B, a promising natural antifungal agent, against established therapies. This guide delves into the genetic methodologies used to validate its mechanism of action, offering researchers a comprehensive overview of its potential and the experimental frameworks for its study.

This compound, a dimeric acylphloroglucinol derived from Hypericum mexicanum, has emerged as a potent antifungal compound with significant activity against a range of Candida species, including strains resistant to the widely used drug fluconazole.[1][2][3][4][5] Notably, it demonstrates this efficacy with low toxicity to human cells, highlighting its potential as a lead compound for novel antifungal therapies.[1][2][4] This guide provides a comparative analysis of this compound's antifungal performance and details the genetic approaches employed to elucidate its mechanism of action, offering a valuable resource for researchers in mycology and drug discovery.

Comparative Antifungal Efficacy

Genetic studies have been pivotal in validating the antifungal mechanism of this compound and its derivatives. A key approach has been the use of chemogenomic screening with a collection of gene deletion mutants in the model yeast Saccharomyces cerevisiae. This powerful technique allows for the identification of genes and cellular pathways that are essential for survival in the presence of the compound, thereby revealing its likely targets.[1][2] For a closely related and highly active compound, 3′prenyl this compound, this screening pinpointed genes integral to cell cycle regulation and cytoskeleton assembly as crucial for its antifungal action.[1][2]

CompoundFungal SpeciesMIC (µM)Comparator DrugComparator MIC (µM)
This compound derivative (3′prenyl this compound) Candida albicans3 - 32Fluconazole>64 (for resistant strains)
This compound Candida spp.3 - 32--

Minimum Inhibitory Concentration (MIC) data is crucial for assessing the potency of an antifungal agent. The data presented here, sourced from available research, indicates that this compound and its derivatives exhibit strong growth inhibition of various Candida species at micromolar concentrations.[1][2][3][4][5]

Experimental Protocols

The validation of this compound's antifungal mechanism relies on established genetic and microbiological techniques. Below are detailed protocols for key experiments.

Chemogenomic Screening in Saccharomyces cerevisiae

This protocol is adapted from methodologies used to identify drug targets and mechanisms of action.[6][7]

Objective: To identify gene deletions in S. cerevisiae that result in hypersensitivity to this compound, thereby identifying potential drug targets and affected pathways.

Materials:

  • S. cerevisiae homozygous deletion mutant collection (e.g., BY4741 background).

  • This compound (or a highly active analog like 3′prenyl this compound).

  • Yeast extract-peptone-dextrose (YPD) medium.

  • 96-well microplates.

  • Plate reader for optical density (OD) measurements.

Procedure:

  • Strain Arraying: Pin the S. cerevisiae deletion mutant collection from frozen stocks into 96-well plates containing YPD medium. Grow overnight at 30°C.

  • Drug Concentration Gradient: Prepare a series of 96-well plates containing YPD medium with a range of this compound concentrations. A sub-inhibitory concentration for wild-type yeast is typically used. A solvent control (e.g., DMSO) must be included.

  • Inoculation: Dilute the overnight cultures and inoculate them into the plates containing this compound and the control plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Growth Measurement: Measure the optical density (OD600) of each well using a plate reader.

  • Data Analysis: For each mutant, calculate a sensitivity score by comparing its growth in the presence of this compound to its growth in the control condition. Genes whose deletion leads to significantly reduced growth in the presence of the compound are considered "hits."

Gene Knockout Validation in Candida albicans

This protocol outlines the creation of targeted gene deletions in the pathogenic yeast C. albicans to confirm the findings from the S. cerevisiae screen.[8]

Objective: To validate that the deletion of a specific gene (identified as a "hit" in the chemogenomic screen) in C. albicans confers increased sensitivity to this compound.

Materials:

  • C. albicans wild-type strain (e.g., SC5314).

  • Plasmids for gene disruption in C. albicans (e.g., using a SAT1 flipper cassette).

  • Primers for amplifying the upstream and downstream regions of the target gene and the selectable marker.

  • Lithium acetate (B1210297) for transformation.

  • Sorbitol and YPD agar (B569324) with nourseothricin for selection.

Procedure:

  • Construct Design: Design primers to amplify approximately 500 bp upstream and downstream of the target gene's open reading frame.

  • Disruption Cassette Assembly: Use fusion PCR to assemble a disruption cassette containing the selectable marker (e.g., SAT1) flanked by the upstream and downstream homology regions of the target gene.

  • Transformation: Transform the disruption cassette into wild-type C. albicans using the lithium acetate method.

  • Selection and Verification: Select for transformants on YPD agar containing nourseothricin. Verify the correct integration of the disruption cassette and deletion of the target gene by colony PCR and sequencing.

  • Phenotypic Analysis: Perform MIC testing on the knockout mutant and the wild-type strain to determine if the deletion of the target gene results in increased susceptibility to this compound.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of this compound and the experimental strategy, the following diagrams have been generated.

UliginosinB_Pathway UliginosinB This compound Target Putative Target (e.g., Protein Kinase) UliginosinB->Target CellCycle Cell Cycle Progression Target->CellCycle Cytoskeleton Cytoskeleton Assembly Target->Cytoskeleton Inhibition_CC Disruption CellCycle->Inhibition_CC Inhibition_CS Disruption Cytoskeleton->Inhibition_CS FungalGrowth Fungal Growth Inhibition Inhibition_CC->FungalGrowth Inhibition_CS->FungalGrowth

Caption: Proposed antifungal mechanism of this compound.

Experimental_Workflow cluster_screening Chemogenomic Screen (S. cerevisiae) cluster_validation Target Validation (C. albicans) Screen Screen Deletion Library with this compound Identify Identify Hypersensitive Mutants (Hits) Screen->Identify Knockout Generate Gene Knockout of Homologous Hit Identify->Knockout Inform MIC_Test Compare MIC of WT vs. Knockout Knockout->MIC_Test Mechanism Mechanism of Action Elucidation MIC_Test->Mechanism Confirm Target Involvement

Caption: Workflow for genetic validation of antifungal mechanism.

Logical_Relationship UliginosinB This compound GeneX_WT Wild-Type Fungus (Functional Gene X) UliginosinB->GeneX_WT Inhibits Target Pathway GeneX_KO Mutant Fungus (Gene X Knockout) UliginosinB->GeneX_KO Synergistic Lethality Growth Normal Growth GeneX_WT->Growth Hypersensitivity Hypersensitivity (Growth Inhibition) GeneX_KO->Hypersensitivity

Caption: Logical relationship of this compound action on WT vs. mutant.

References

A Comparative Analysis of Uliginosin B and Japonicin A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic effects, mechanisms of action, and experimental protocols of two promising natural compounds.

In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration and innovation. Among the vast array of phytochemicals, Uliginosin B, a dimeric acylphloroglucinol found in Hypericum species, and Japonicin A, a sesquiterpenoid from Inula japonica, have emerged as compounds of interest. This guide provides a comparative overview of their effects on cancer cell lines, presenting available quantitative data, detailing experimental methodologies, and visualizing their molecular pathways.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While direct comparative studies of this compound and Japonicin A are limited, data from individual studies provide insights into their respective activities across various cancer cell lines.

Table 1: Comparative IC50 Values of Japonicin A and Related Compounds (µM)

CompoundHCT116 (Colon)HTB-26 (Breast)PC-3 (Prostate)HepG2 (Liver)Namalwa (Lymphoma)H520 (Lung)H441 (Lung)
Japonicin A ----0.4Data not availableData not available
This compound Data not availableData not availableData not availableData not available---
Compound 1 (Oleoyl-Quercetin)22.4>50>50>50---
Compound 2 (Oleoyl-Quercetin)0.3419.818.219.4---

Note: Compounds 1 and 2 are regioisomers of oleoyl-quercetin and are included for methodological comparison due to the scarcity of direct comparative data on this compound and Japonicin A.[1][2][3][4][5]

Japonicin A has demonstrated high potency against Burkitt's B-cell lymphoma (Namalwa cell line) with an IC50 value of 400 nM.[6] It has also been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines H520 and H441, although specific IC50 values were not provided in the reviewed literature.[6][7]

Mechanisms of Action and Signaling Pathways

Japonicin A and this compound appear to exert their anticancer effects through distinct molecular mechanisms, primarily revolving around the induction of apoptosis and interference with key signaling pathways.

Japonicin A: A Dual Approach to Inducing Cell Death

Japonicin A has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and the subsequent executioner caspase-3, culminating in programmed cell death.[7]

Furthermore, Japonicin A has been identified as a potent inhibitor of the NF-κB signaling pathway. It achieves this by directly binding to the IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-survival genes.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Treat with this compound or Japonicin A A->B C MTT Assay B->C D Annexin V/PI Staining B->D E Measure Absorbance (IC50 Calculation) C->E F Flow Cytometry Analysis (% Apoptotic Cells) D->F

References

Independent Verification of Uliginosin B's Antinociceptive Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive properties of Uliginosin B against established analgesic agents. The information presented is collated from independent peer-reviewed studies, with a focus on quantitative data and detailed experimental methodologies to aid in research and development.

Comparative Analysis of Antinociceptive Efficacy

The following table summarizes the quantitative data from preclinical studies, offering a side-by-side comparison of this compound with standard analgesics. The primary models cited are the hot-plate test for thermal nociception and the acetic acid-induced writhing test for visceral pain. Motor coordination was assessed using the rotarod test to evaluate potential sedative or ataxic side effects.

CompoundTest ModelDosing (i.p.)Antinociceptive EffectMotor Coordination Effect (Rotarod Test)Citation(s)
This compound Hot-Plate Test15 mg/kgSignificant increase in latency to response. No significant impairment.[1]
Hot-Plate Test90 mg/kgSignificant increase in latency to response. Ataxic effect observed. [1][2][3]
Acetic Acid-Induced Writhing Test15 mg/kgSignificant reduction in writhing. Not reported at this dose.[1]
Morphine Hot-Plate Test4 mg/kgSignificant increase in latency to response (used as positive control). Not reported at this dose.[2]
Hot-Plate Test5 mg/kgSignificant increase in latency to response. Not explicitly reported in direct comparison.[4]
Hot-Plate Test8 mg/kgNot reported.Ataxic effect observed (used as positive control). [2]
Amitriptyline (B1667244) Hot-Plate Test15 mg/kgSignificant antinociceptive effect. No impairment reported at this dose.[5][6]
Gabapentin (B195806) Hot-Plate Test30 mg/kgSignificant central antinociceptive effect. Not reported at this dose.[7][8]
Hot-Plate Test100 - 300 mg/kgDose-dependent antinociceptive effect. No significant motor impairment at doses up to 300 mg/kg.[9][10]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, the methodologies for the key experiments cited are detailed below.

Hot-Plate Test

This test assesses the response to thermal pain and is indicative of centrally mediated analgesia.

  • Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 1°C.[11]

  • Animals: Male CF1 mice are commonly used.[11]

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse before drug administration.

    • This compound or a comparator drug is administered intraperitoneally (i.p.).

    • At a predetermined time post-administration (typically 30 minutes), the mouse is placed on the hot plate.[11]

    • The latency to the first nociceptive response is recorded.

    • A cut-off time (e.g., 40 seconds) is established to prevent tissue damage.[11]

  • Data Analysis: The results are often expressed as the percentage of maximal possible analgesic effect (% MPE).[11]

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

  • Inducing Agent: Intraperitoneal injection of a dilute solution of acetic acid (e.g., 1% v/v).[12]

  • Animals: Male mice are typically used.[12]

  • Procedure:

    • Mice are pre-treated with this compound, a comparator drug, or vehicle.

    • Following a set absorption period, acetic acid is injected intraperitoneally.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 10 minutes) following the acetic acid injection.[12]

  • Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the treated groups compared to the vehicle control group.

Rotarod Test

This test is crucial for assessing motor coordination and identifying any sedative or ataxic side effects of the test compounds.

  • Apparatus: A rotating rod apparatus (e.g., accelerating from 4 to 40 rpm over 300 seconds).[13][14][15]

  • Animals: Mice are trained on the apparatus before the test day.[13]

  • Procedure:

    • Mice are treated with the test compound or vehicle.

    • At a specified time after administration, the mice are placed on the rotating rod.

    • The latency to fall from the rod is recorded.[14]

  • Data Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.

Visualizing the Mechanisms and Workflows

Experimental Workflow for Antinociceptive Assessment

The following diagram outlines the typical experimental process for evaluating the antinociceptive properties of a compound like this compound.

G cluster_0 Pre-Treatment cluster_1 Nociception Testing cluster_2 Motor Coordination Assessment cluster_3 Data Analysis A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Hot-Plate) A->B C Drug Administration (this compound or Comparator) B->C D Hot-Plate Test C->D E Acetic Acid-Induced Writhing Test C->E F Rotarod Test C->F G Quantify Nociceptive Response D->G E->G H Assess Motor Impairment F->H I Statistical Comparison G->I H->I

Caption: Experimental workflow for assessing antinociceptive properties.

Proposed Signaling Pathway for this compound's Antinociceptive Action

Research indicates that this compound exerts its antinociceptive effects through a multi-faceted mechanism involving several neurotransmitter systems. The diagram below illustrates the key pathways implicated in its action.

G cluster_adenosinergic Adenosinergic System cluster_monoaminergic Monoaminergic System cluster_downstream Downstream Effects UliginosinB This compound Ecto5Nucleotidase Ecto-5'-Nucleotidase UliginosinB->Ecto5Nucleotidase Modulates MonoamineReuptake Inhibition of Monoamine Reuptake UliginosinB->MonoamineReuptake GlutamatergicSystem Modulation of Glutamatergic System UliginosinB->GlutamatergicSystem Modulates Adenosine ↑ Extracellular Adenosine Ecto5Nucleotidase->Adenosine A1R Adenosine A1 Receptor Adenosine->A1R A2AR Adenosine A2A Receptor Adenosine->A2AR Antinociception Antinociception A1R->Antinociception A2AR->Antinociception Dopamine ↑ Dopamine MonoamineReuptake->Dopamine Serotonin ↑ Serotonin MonoamineReuptake->Serotonin OpioidSystem Indirect Opioid System Activation Dopamine->OpioidSystem Dopamine->Antinociception Serotonin->Antinociception OpioidSystem->Antinociception GlutamatergicSystem->Antinociception

Caption: Proposed signaling pathways for this compound's antinociceptive effects.

References

Uliginosin B: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Uliginosin B, a natural phloroglucinol (B13840) derivative. The following sections detail its performance in various experimental settings, supported by available data, and outline the methodologies for key assays.

Executive Summary

This compound has demonstrated a spectrum of biological activities in preclinical studies, exhibiting notable antifungal, antidepressant-like, and antinociceptive properties. In vitro, it shows potent inhibition of monoamine reuptake and significant activity against pathogenic Candida species. In vivo studies in rodent models have confirmed its antidepressant and pain-relieving effects. However, a significant gap in the current body of research is the lack of in vivo data for its anticancer and antifungal activities, which warrants further investigation to fully elucidate its therapeutic potential.

In Vitro Efficacy of this compound

This compound has been evaluated in vitro for its effects on various cell types and biological processes, including neuronal signaling, fungal growth, and cancer cell proliferation.

Antidepressant-like Activity: Inhibition of Monoamine Reuptake

This compound has been shown to inhibit the synaptosomal uptake of key neurotransmitters involved in mood regulation. The half-maximal inhibitory concentrations (IC50) for these activities are summarized below.

TargetIC50 (nM)Reference
Dopamine Transporter (DAT)90 ± 38[1]
Serotonin Transporter (SERT)252 ± 13[1]
Noradrenaline Transporter (NET)280 ± 48[1]
Antifungal Activity

This compound exhibits potent antifungal properties, particularly against various species of Candida, including strains resistant to fluconazole. Its activity is characterized by the inhibition of fungal growth at low micromolar concentrations.[2][3][4]

Fungal SpeciesGrowth Inhibition Concentration (µM)Reference
Candida spp. (including fluconazole-resistant strains)3 - 32[2][3][4]

The mechanism of its antifungal action is believed to involve the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[2][3]

Anticancer Activity

While research suggests that dimeric phloroglucinols, the class of compounds to which this compound belongs, possess cytotoxic properties, specific IC50 values for this compound against a comprehensive panel of human cancer cell lines are not yet widely available in the public domain. Preliminary studies have indicated antiproliferative effects against human colon carcinoma (HT-29), human glioma (U-251), and human ovarian carcinoma (OVCAR-3) cell lines, though quantitative data from these initial screenings are not specified. Notably, this compound has shown reduced or absent cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs) and human skin fibroblast cell line (Hs27), suggesting a potential therapeutic window.

In Vivo Efficacy of this compound

The in vivo effects of this compound have been primarily investigated in mouse models for its neurological and antinociceptive activities.

Antidepressant-like Activity

In the rodent forced swimming test, a standard behavioral assay for assessing antidepressant efficacy, this compound demonstrated a significant antidepressant-like effect.

Animal ModelAssayDoseEffectReference
MiceForced Swimming Test10 mg/kg (p.o.)Reduced immobility time[1]
Antinociceptive Activity

This compound has also been shown to possess pain-relieving properties in mouse models of nociception.

Animal ModelAssayDose (i.p.)EffectReference
MiceHot-Plate Test15 mg/kg and 90 mg/kgIncreased pain threshold[5]
MiceAcetic Acid-Induced WrithingNot specifiedReduced writhing responses

The in vivo mechanism of action for these effects appears to be complex, involving the modulation of monoaminergic, glutamatergic, and opioid signaling pathways.[5]

Anticancer and Antifungal Efficacy

Currently, there is a notable absence of published in vivo studies evaluating the anticancer and antifungal efficacy of this compound in animal models. This represents a critical area for future research to determine if the promising in vitro antifungal and potential anticancer activities translate to a therapeutic benefit in a whole-organism setting.

Experimental Protocols

In Vitro: MTT Assay for Cell Viability

The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • IC50 Calculation: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo: Systemic Candidiasis Mouse Model

To assess the in vivo antifungal efficacy of this compound, a murine model of systemic candidiasis can be employed.

  • Infection: Immunocompromised mice (e.g., neutropenic) are infected with a standardized inoculum of Candida albicans via intravenous injection.

  • Treatment: Following infection, mice are treated with this compound at various doses and schedules (e.g., once or twice daily) via an appropriate route of administration (e.g., intraperitoneal or oral). A control group receives a vehicle.

  • Monitoring: The health of the mice is monitored daily, and survival is recorded.

  • Fungal Burden Assessment: At the end of the study, or at specific time points, organs such as the kidneys are harvested, homogenized, and plated on selective agar (B569324) to determine the fungal burden (colony-forming units per gram of tissue).

  • Efficacy Evaluation: The efficacy of this compound is determined by its ability to prolong survival and reduce the fungal burden in the organs compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the action of this compound, the following diagrams are provided.

Uliginosin_B_Neurological_Action cluster_0 This compound Effects on Neurotransmission cluster_1 Monoaminergic System cluster_2 Other Systems Uliginosin_B This compound DAT Dopamine Transporter Uliginosin_B->DAT Inhibits Uptake SERT Serotonin Transporter Uliginosin_B->SERT Inhibits Uptake NET Noradrenaline Transporter Uliginosin_B->NET Inhibits Uptake Glutamatergic Glutamatergic System Uliginosin_B->Glutamatergic Modulates Opioid Opioid System Uliginosin_B->Opioid Modulates Adenosinergic Adenosinergic System Uliginosin_B->Adenosinergic Modulates

Fig. 1: Proposed mechanism of this compound's action on various neurotransmitter systems.

Experimental_Workflow_Anticancer cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis (Proposed) cell_culture Cancer Cell Lines (e.g., HT-29, U-251, OVCAR-3) treatment_vitro Treat with this compound (Dose-Response) cell_culture->treatment_vitro mt_assay MTT Assay treatment_vitro->mt_assay ic50_calc Calculate IC50 mt_assay->ic50_calc treatment_vivo Treat with this compound (vs. Vehicle) ic50_calc->treatment_vivo Inform Dose Selection animal_model Immunocompromised Mice xenograft Establish Tumor Xenografts animal_model->xenograft xenograft->treatment_vivo monitoring Monitor Tumor Growth & Animal Health treatment_vivo->monitoring efficacy_eval Evaluate Efficacy (Tumor Volume, Survival) monitoring->efficacy_eval

Fig. 2: Experimental workflow for evaluating the anticancer efficacy of this compound.

References

Uliginosin B Analogs Demonstrate Potent Activity Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antifungal efficacy of dimeric acylphloroglucinols, Uliginosin C and 3'-prenyl uliginosin B, reveals significant inhibitory activity against both fluconazole-susceptible and resistant Candida species. These findings highlight the potential of these natural compounds as alternative therapeutic agents in the face of growing azole resistance.

Researchers have identified potent anti-Candida activity in this compound and its derivatives, isolated from Hypericum mexicanum. A study by Tocci et al. (2020) demonstrated that these compounds, specifically Uliginosin C and 3'-prenyl this compound, exhibit strong growth inhibition against a panel of clinically relevant Candida strains, including those resistant to the widely used antifungal drug, fluconazole.[1][2][3] The research suggests that these dimeric acylphloroglucinols could be promising candidates for the development of new antifungal therapies.[1][2][3]

Comparative Antifungal Activity

The in vitro antifungal activity of Uliginosin C and 3'-prenyl this compound was evaluated against various Candida species, with their Minimum Inhibitory Concentrations (MICs) determined and compared to that of fluconazole. The results, summarized in the table below, show that both compounds were potent against fluconazole-susceptible strains and, notably, maintained or even exceeded their efficacy against fluconazole-resistant isolates of C. albicans and C. parapsilosis.

CompoundC. albicans ATCC 90028 (FLC-S) MIC (µM)C. albicans SC5314 (FLC-S) MIC (µM)C. albicans 12.9 (FLC-R) MIC (µM)C. parapsilosis (FLC-S) MIC (µM)C. parapsilosis (FLC-R) MIC (µM)C. intermedia MIC (µM)C. lusitaniae MIC (µM)C. tropicalis MIC (µM)
Uliginosin C 81616161681616
3'-prenyl this compound 48888488
Fluconazole 11>1284>128844

Data sourced from Tocci et al., 2020. FLC-S: Fluconazole-Susceptible; FLC-R: Fluconazole-Resistant.

Mechanism of Action: Insights from Chemogenomic Screening

To elucidate the antifungal mechanism, a chemogenomic screen was performed with 3'-prenyl this compound on a collection of Saccharomyces cerevisiae deletion mutants. The results indicated that the compound's mode of action is likely linked to the disruption of cell cycle regulation and cytoskeleton assembly.[1][2][3] Key genes identified in the screen whose deletion led to increased sensitivity to the compound are involved in these critical cellular processes.

Caption: Proposed mechanism of action of 3'-prenyl this compound.

Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was determined using a broth microdilution method based on the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Fungal Inoculum:

  • Candida strains were cultured on Sabouraud dextrose agar (B569324) plates for 24 hours at 37°C.

  • A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension was further diluted in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of approximately 1-5 x 105 CFU/mL.

2. Microdilution Assay:

  • The assays were performed in 96-well microtiter plates.

  • The compounds (Uliginosin C, 3'-prenyl this compound, and fluconazole) were serially diluted in RPMI 1640 medium.

  • Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

Chemogenomic Screening Workflow

The mechanism of action of 3'-prenyl this compound was investigated using a chemogenomic screen with a library of haploid S. cerevisiae gene deletion mutants.

Caption: Chemogenomic screening workflow.

References

A Comparative Purity Analysis: Synthetic vs. Naturally Sourced Uliginosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of Uliginosin B derived from chemical synthesis versus isolation from natural sources. This compound, a dimeric acylphloroglucinol found in Hypericum species, has garnered significant interest for its potential antidepressant and antinociceptive properties.[1][2] The purity of this compound is critical for accurate and reproducible pharmacological studies. This document outlines the distinct impurity profiles, analytical methodologies for purity determination, and the biological context of this compound's mechanism of action.

Data Presentation: Purity and Impurity Profiles

The primary distinction lies in the nature of the impurities. Naturally sourced this compound is likely to contain structurally related phloroglucinol (B13840) derivatives, while synthetic this compound may contain residual reagents, solvents, and by-products from the chemical reactions.

Table 1: Comparative Purity and Potential Impurity Profile of this compound

FeatureSynthetic this compoundNaturally Sourced this compound
Typical Purity High, specific percentage dependent on purification≥90%[3]
Potential Organic Impurities - Unreacted starting materials- Reagents (e.g., DDQ, catalysts)- By-products of side reactions- Isomers formed during synthesis- Other phloroglucinol derivatives (e.g., Uliginosin A, hyperbrasilol B)[6][7]- Flavonoids- Xanthones- Other plant secondary metabolites
Potential Inorganic Impurities - Residual metals from catalysts- Trace metals from soil and environment
Solvent Residues - Organic solvents used in synthesis and purification (e.g., hexanes, ethyl acetate (B1210297), ethanol)[5]- Solvents used in extraction and purification (e.g., cyclohexane, n-hexane, dichloromethane, acetonitrile)[2][3]
Batch-to-Batch Consistency Potentially higher due to controlled reaction conditionsMay vary depending on plant source, harvest time, and extraction efficiency

Experimental Protocols

I. Purification of Naturally Sourced this compound

This protocol is adapted from methodologies described for the isolation of this compound from Hypericum species.[2][3]

1. Extraction:

  • Dried and powdered aerial parts of Hypericum polyanthemum are subjected to extraction with n-hexane or cyclohexane.
  • The resulting extract is concentrated under reduced pressure.

2. Chromatographic Purification:

  • Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).
  • Preparative HPLC: Fractions enriched with this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

3. Purity Assessment:

  • The purity of the isolated this compound is determined by analytical HPLC-UV and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

II. Synthesis and Purification of this compound

This protocol is based on a reproducible synthetic route.[4][5]

1. Synthesis:

2. Purification:

  • The crude synthetic product is purified by column chromatography on silica gel using a hexane:ethyl acetate solvent system.
  • Further purification can be achieved by preparative TLC or preparative HPLC.

3. Purity Assessment:

  • The purity of the final synthetic this compound is confirmed using analytical HPLC-UV, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

III. Analytical Method for Purity Determination by HPLC

The following HPLC method is suitable for the purity assessment of both natural and synthetic this compound.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_natural Naturally Sourced this compound cluster_synthetic Synthetic this compound cluster_analysis Purity Analysis plant Hypericum polyanthemum extraction Solvent Extraction (n-hexane/cyclohexane) plant->extraction cc Silica Gel Column Chromatography extraction->cc prep_hplc_n Preparative HPLC cc->prep_hplc_n natural_ub High-Purity Natural this compound prep_hplc_n->natural_ub hplc Analytical HPLC-UV natural_ub->hplc nmr NMR Spectroscopy (¹H, ¹³C) natural_ub->nmr ms Mass Spectrometry natural_ub->ms synthesis Chemical Synthesis purification Column Chromatography / Preparative TLC synthesis->purification synthetic_ub High-Purity Synthetic this compound purification->synthetic_ub synthetic_ub->hplc synthetic_ub->nmr synthetic_ub->ms

Caption: Experimental workflow for sourcing and purity analysis of this compound.

signaling_pathway cluster_monoamine Monoamine Reuptake Inhibition cluster_na_k_atpase Na+/K+-ATPase Modulation cluster_adenosinergic Adenosinergic System Modulation uliginosin_b This compound increase_monoamines Increased Synaptic Dopamine, Norepinephrine, Serotonin uliginosin_b->increase_monoamines indirectly inhibits reuptake via na_k_atpase Na+/K+-ATPase uliginosin_b->na_k_atpase modulates ecto_5_nucleotidase Ecto-5'-nucleotidase uliginosin_b->ecto_5_nucleotidase modulates dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) sert Serotonin Transporter (SERT) antidepressant_effect Antidepressant-like Effect increase_monoamines->antidepressant_effect antinociceptive_effect Antinociceptive Effect increase_monoamines->antinociceptive_effect na_gradient Altered Na+ Gradient na_k_atpase->na_gradient maintains na_gradient->dat drives na_gradient->net drives na_gradient->sert drives adenosine_increase Increased Adenosine (B11128) ecto_5_nucleotidase->adenosine_increase increases adenosine_receptors Adenosine A1 & A2A Receptors adenosine_receptors->antinociceptive_effect adenosine_increase->adenosine_receptors activates

Caption: Proposed signaling pathways for this compound's biological activities.

Discussion of Signaling Pathways

This compound exhibits its pharmacological effects through a multi-faceted mechanism of action.

Monoamine Reuptake Inhibition: this compound has been shown to inhibit the synaptosomal uptake of dopamine, serotonin, and norepinephrine.[7] Interestingly, it does not appear to directly bind to the monoamine transporters.[1] It is hypothesized that this compound's modulation of Na+/K+-ATPase activity alters the sodium gradient that drives these transporters, leading to an indirect inhibition of monoamine reuptake.[8] This increase in synaptic monoamines is believed to be a primary contributor to its antidepressant-like effects.

Modulation of the Adenosinergic System: The antinociceptive effects of this compound are linked to the adenosinergic system. It has been demonstrated that the activation of adenosine A1 and A2A receptors is necessary for its analgesic properties.[9][10] this compound appears to modulate the activity of ecto-5'-nucleotidase, an enzyme responsible for the production of adenosine, thereby increasing adenosinergic signaling.[9]

Na+/K+-ATPase Activity: this compound has been shown to increase the activity of Na+/K+-ATPase in the cerebral cortex.[8] This action is significant as the sodium gradient maintained by this pump is crucial for numerous neuronal processes, including the transport of neurotransmitters. By influencing this fundamental pump, this compound can have widespread effects on neuronal excitability and signaling.

References

Unveiling the Antifungal Potential of Uliginosin B: A Comparative Guide to Minimum Inhibitory Concentration Against Reference Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antifungal activity of Uliginosin B against key reference fungal strains. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents. This document summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with standard antifungal drugs, providing a baseline for its potential efficacy. Detailed experimental protocols for MIC determination are also provided to ensure reproducibility and facilitate further inter-laboratory studies.

Executive Summary

This compound, a natural compound, has demonstrated promising antifungal activity. This guide consolidates the available MIC data for this compound against pathogenic Candida species and provides a comparative framework against established antifungal agents like Fluconazole (B54011) and Amphotericin B. While a formal, multi-center inter-laboratory study on this compound is yet to be conducted, this compilation of existing data offers a valuable preliminary assessment of its antifungal spectrum and potency.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The following tables summarize the MIC values of this compound and standard antifungal agents against selected reference fungal strains. It is important to note that the data for this compound is based on initial studies, and further comprehensive testing is warranted.

Table 1: MIC of this compound and Standard Antifungals against Candida albicans

Antifungal AgentCandida albicans Strain(s)MIC Range (µg/mL)MIC Range (µM)
This compound Clinical Isolates-3 - >32[1]
Fluconazole ATCC 900280.25 - 1.0[2]0.81 - 3.26
Amphotericin B Clinical Isolates0.06 - 1.0[3]0.07 - 1.08

Table 2: MIC of Standard Antifungals against Aspergillus Species

Antifungal AgentFungal StrainMIC Range (µg/mL)
Amphotericin B Aspergillus fumigatus ATCC 2043051 - 2[4]
Amphotericin B Aspergillus niger Clinical Isolates1 - 2[5]
Fluconazole Aspergillus fumigatus>256[5]
Fluconazole Aspergillus niger256 - >256[5]

Note: Conversion of this compound MIC from µM to µg/mL requires its molecular weight. Fluconazole MW = 306.27 g/mol ; Amphotericin B MW = 924.09 g/mol .

Experimental Protocols for MIC Determination

The following are standardized protocols for determining the Minimum Inhibitory Concentration of antifungal agents, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A3 Broth Microdilution Method for Yeasts[6][7][8]

This method is a reference standard for determining the MIC of antifungal agents against yeasts.

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud Dextrose Agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Each well of the microdilution plate is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. For azoles, this is often a prominent reduction in turbidity, while for Amphotericin B, it is typically the lowest concentration with no visible growth.

EUCAST Broth Microdilution Method for Molds[5][9]

This method is a standardized procedure for testing the susceptibility of molds to antifungal agents.

  • Medium: RPMI 1640 medium supplemented with 2% glucose is recommended.

  • Inoculum Preparation: Conidia from a mature mold culture are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is counted using a hemocytometer and adjusted to a final concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Test Procedure: The test is performed in 96-well microtiter plates with serial dilutions of the antifungal agent.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • Reading of Results: The MIC endpoint is read visually as the lowest concentration that shows complete inhibition of growth. For some drugs like echinocandins, a Minimum Effective Concentration (MEC) is determined, which is the lowest concentration that leads to the growth of small, rounded, compact hyphal forms.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To further clarify the experimental process and the potential biological impact of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result stock Antifungal Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution media RPMI-1640 Medium media->dilution inoculum Standardized Fungal Inoculum inoculation Inoculation of Plates inoculum->inoculation dilution->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation reading Visual/Spectrophotometric Reading incubation->reading mic Determine MIC reading->mic

Figure 1. Experimental workflow for MIC determination.

mechanism_of_action cluster_cellular_processes Cellular Processes cluster_effects Antifungal Effects UliginosinB This compound CellCycle Cell Cycle Regulation UliginosinB->CellCycle Inhibits Cytoskeleton Cytoskeleton Assembly UliginosinB->Cytoskeleton Disrupts GrowthInhibition Inhibition of Fungal Growth CellCycle->GrowthInhibition Cytoskeleton->GrowthInhibition CellDeath Fungicidal/ Fungistatic Effect GrowthInhibition->CellDeath

References

A Systematic Review of the Pharmacological Activities of Uliginosin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a naturally occurring acylphloroglucinol derivative primarily isolated from plants of the Hypericum genus, has garnered significant scientific interest for its diverse pharmacological activities. This systematic review provides a comprehensive comparison of the pharmacological properties of this compound, supported by experimental data. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into its therapeutic potential and mechanisms of action.

Antidepressant-like Activity

This compound has demonstrated notable antidepressant-like effects in preclinical studies. Its primary mechanism of action is the inhibition of monoamine reuptake, a key target for many clinically used antidepressant medications.

Comparative Efficacy of Monoamine Reuptake Inhibition

This compound inhibits the synaptosomal uptake of dopamine (B1211576), serotonin (B10506), and noradrenaline with varying potencies. The table below summarizes the half-maximal inhibitory concentrations (IC50) for these activities, providing a direct comparison of its efficacy.

Monoamine NeurotransmitterThis compound IC50 (nM)[1]Imipramine (Comparator)Bupropion (Comparator)Fluoxetine (Comparator)
Dopamine (DA)90 ± 38Primarily targets serotonin and norepinephrinePrimarily targets dopamine and norepinephrinePrimarily targets serotonin
Serotonin (5-HT)252 ± 13High affinityLow affinityHigh affinity
Noradrenaline (NA)280 ± 48High affinityModerate affinityLow affinity
Experimental Protocol: Forced Swimming Test (FST) in Mice

The antidepressant-like activity of this compound has been evaluated using the forced swimming test (FST), a standard behavioral model for assessing antidepressant efficacy.

  • Objective: To assess the effect of this compound on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Animals: Male CF1 mice are typically used.

  • Procedure:

    • Mice are individually placed in a transparent Plexiglas cylinder (20 cm diameter x 40 cm high) filled with water (25°C) to a depth of 13 cm.

    • The duration of immobility (time spent floating without active movements, other than those necessary to keep the head above water) is recorded during the last 4 minutes of a 6-minute test session.

    • This compound (e.g., 10 mg/kg) or a vehicle is administered orally (p.o.) at a specified time before the test.[2][3]

  • Data Analysis: The immobility time of the this compound-treated group is compared to that of the vehicle-treated control group. Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.[3]

Signaling Pathway: Proposed Mechanism of Antidepressant Action

This compound's antidepressant effect is linked to its ability to increase Na+,K+-ATPase activity in the cerebral cortex.[2][3] This leads to an alteration of the Na+ gradient across neuronal membranes, which in turn inhibits the reuptake of monoamines without directly binding to their transporters.[2]

Uliginosin_B This compound NaK_ATPase Na+,K+-ATPase Uliginosin_B->NaK_ATPase Activates Na_gradient Altered Na+ Gradient NaK_ATPase->Na_gradient Increases Monoamine_reuptake Monoamine Reuptake (Dopamine, Serotonin, Norepinephrine) Na_gradient->Monoamine_reuptake Inhibits Synaptic_concentration Increased Synaptic Monoamine Concentration Monoamine_reuptake->Synaptic_concentration Leads to Antidepressant_effect Antidepressant-like Effect Synaptic_concentration->Antidepressant_effect Results in Uliginosin_B This compound Monoamine_reuptake Monoamine Reuptake Inhibition Uliginosin_B->Monoamine_reuptake Dopamine_levels Increased Dopamine Monoamine_reuptake->Dopamine_levels Leads to Opioid_system Indirect Opioid System Stimulation Dopamine_levels->Opioid_system Activates Antinociceptive_effect Antinociceptive Effect Opioid_system->Antinociceptive_effect Results in start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions inoculate Inoculate Wells with Fungal Suspension prepare_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Phloroglucinols Phloroglucinols Phloroglucinols->FasL Phloroglucinols->Bax Phloroglucinols->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Safety Operating Guide

Navigating the Disposal of Uliginosin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Uliginosin B must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it must be treated as a hazardous chemical waste. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address this challenge directly.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

This compound Disposal Data

Due to the lack of specific quantitative data for this compound disposal, the following table summarizes general hazardous waste guidelines applicable to this compound. Laboratory personnel should treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by an institution's Environmental Health and Safety (EHS) department.[1]

ParameterGuidelineSource
Waste Classification Treat as hazardous chemical waste.General Laboratory Guidelines[1][2]
Sewer Disposal Prohibited.[1][3]Vanderbilt University, CWU
Evaporation Disposal Prohibited.[1]Vanderbilt University
Container Type Chemically compatible, leak-proof, with a secure cap. Plastic is often preferred.[4][5][6]CWU, UPenn, OSHA
Container Filling Do not fill beyond the neck; leave at least one-inch of headspace.[4]Central Washington University
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4][5]CWU, UPenn
Maximum Accumulation (General) 55 gallons of hazardous waste.[3][5]UPenn
Maximum Accumulation (Acutely Toxic) 1 quart of liquid or 1 kilogram of solid (if classified as P-list waste).[3][5]UPenn
Storage Duration Up to 12 months in a sealed, partially filled container within the SAA, unless accumulation limits are reached.[5]University of Pennsylvania

Experimental Protocol: General Disposal of this compound Waste

The following step-by-step methodology outlines the proper disposal of this compound and materials contaminated with it.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect all solid materials contaminated with this compound, such as unused powder, gloves, absorbent pads, and vials, in a designated, leak-proof solid hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container. Do not mix with other incompatible solvent wastes.[2]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[2]

Step 2: Container Management

All waste containers must be managed to ensure safety and regulatory compliance.

  • Labeling: Clearly label each waste container with "Hazardous Waste" and the full chemical name, "this compound." If it is a solution, indicate the major components and their approximate percentages.[2][3]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[1][4][5] This is a critical safety measure to prevent spills and the release of vapors.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA.[4][5]

  • The SAA must be at or near the point of waste generation.[5]

  • The area should be inspected weekly for any signs of container leakage.[4]

  • Do not exceed the maximum accumulation limits for hazardous waste.[3][5]

Step 4: Arranging for Disposal

Hazardous chemical waste must be collected and disposed of by a certified hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.[2]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.[2]

This compound Disposal Workflow

UliginosinB_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 cluster_2 Container Management cluster_3 Storage & Disposal gen Generate this compound Waste seg Segregate Waste gen->seg solid Solid Waste seg->solid Contaminated Gloves, Vials, etc. liquid Liquid Waste seg->liquid Unused Solutions, Contaminated Media sharps Sharps Waste seg->sharps Contaminated Needles, Syringes collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store contact Contact EHS for Pickup store->contact dispose Professional Disposal contact->dispose

References

Personal protective equipment for handling Uliginosin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Uliginosin B. As a compound with limited publicly available toxicity data, a highly cautious approach is mandatory. The following procedures are based on established best practices for handling chemicals of unknown toxicity and should be implemented in conjunction with a thorough site-specific risk assessment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive PPE strategy is crucial to minimize potential exposure. The required PPE varies based on the laboratory activity being performed.

ActivityRequired PPERationale
Handling Solid Compound (e.g., weighing, transferring)• Full-face respirator with P100 (or N100) particulate filters• Nitrile gloves (double-gloving recommended)• Chemical-resistant lab coat or coveralls• Safety goggles or a full-face shield• Closed-toe shoesTo prevent inhalation of fine particles and avoid skin and eye contact.
Preparing Solutions (e.g., dissolving, diluting)• Full-face respirator with combination organic vapor and P100 cartridges• Nitrile gloves (double-gloving recommended)• Chemical-resistant lab coat or coveralls• Safety goggles or a full-face shield• Chemical-resistant apronTo protect against inhalation of vapors and splashes of the solvent and compound.[1]
Conducting Reactions and Experimental Procedures • Fume hood (mandatory)• Nitrile gloves• Chemical-resistant lab coat• Safety glassesTo contain any potential fumes or aerosols and protect from splashes.
Waste Disposal • Nitrile gloves• Chemical-resistant lab coat• Safety glassesTo prevent contact with contaminated waste materials.

Note: Always inspect gloves for any signs of degradation or perforation before use.[2] It is critical to change gloves frequently, especially if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

2.1. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Plan: Ensure an emergency plan is in place for spills, exposure, or other accidents.

  • Labeling: Clearly label all containers with the compound's name and any known hazards before starting.

  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood.[3][4]

2.2. Donning PPE A meticulous donning procedure prevents contamination of the inner layers of protection.

cluster_donning Donning PPE A 1. Lab Coat/Coveralls B 2. Respirator A->B C 3. Goggles/Face Shield B->C D 4. Inner Gloves C->D E 5. Outer Gloves D->E cluster_doffing Doffing PPE F 1. Outer Gloves G 2. Lab Coat/Coveralls F->G H 3. Goggles/Face Shield G->H I 4. Inner Gloves H->I J 5. Respirator I->J K 6. Hand Washing J->K cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Risk Assessment B Don PPE A->B C Weighing/Transferring B->C D Solution Preparation C->D E Experimentation D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Doff PPE G->H I Dispose of Hazardous Waste H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uliginosin B
Reactant of Route 2
Uliginosin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。